4-Chloro-2-(dimethylamino)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-(dimethylamino)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-10(2)7-5-6(9)3-4-8(7)11/h3-5,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHCIEWWUDTBEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60738599 | |
| Record name | 4-Chloro-2-(dimethylamino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60738599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30427-17-9 | |
| Record name | 4-Chloro-2-(dimethylamino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60738599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Chloro-2-(dimethylamino)phenol chemical structure and properties
An In-depth Technical Guide to 4-Chloro-2-(dimethylamino)phenol
Abstract: This technical guide provides a comprehensive overview of 4-Chloro-2-(dimethylamino)phenol, a substituted phenol of interest in synthetic chemistry. The document delineates its chemical structure, physicochemical properties, and a plausible synthetic pathway. Furthermore, it explores relevant analytical methodologies, expected spectroscopic characteristics, and safety considerations. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a foundational understanding of this compound.
Chemical Identity and Structure
4-Chloro-2-(dimethylamino)phenol is an aromatic organic compound characterized by a phenol ring substituted with a chlorine atom at the para-position (position 4) and a dimethylamino group at the ortho-position (position 2).
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 4-chloro-2-(dimethylamino)phenol[1] |
| CAS Number | 30427-17-9[2] |
| Molecular Formula | C₈H₁₀ClNO[1] |
| Molecular Weight | 171.63 g/mol [2] |
| InChI | 1S/C8H10ClNO/c1-10(2)7-5-6(9)3-4-8(7)11/h3-5,11H,1-2H3[2] |
| InChIKey | DJHCIEWWUDTBEC-UHFFFAOYSA-N[2] |
| SMILES | CN(C)C1=CC(Cl)=CC=C1O[1] |
graph "4_Chloro_2_dimethylaminophenol_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O [label="O"]; H_O [label="H"]; N [label="N"]; C_N1 [label="CH₃"]; C_N2 [label="CH₃"]; Cl [label="Cl"]; H3 [label="H"]; H5 [label="H"]; H6 [label="H"]; // Benzene ring with substituents C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; // Substituents C1 -- O; O -- H_O; C2 -- N; N -- C_N1; N -- C_N2; C4 -- Cl; // Aromatic hydrogens C3 -- H3; C5 -- H5; C6 -- H6; // Positioning C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; O [pos="0,2.5!"]; H_O [pos="0.7,2.9!"]; N [pos="-2.3,1.5!"]; C_N1 [pos="-3.3,1.1!"]; C_N2 [pos="-2.3,2.5!"]; Cl [pos="0,-2.5!"]; H3 [pos="-2.1,-1.2!"]; H5 [pos="2.1,-1.2!"]; H6 [pos="2.1,1.2!"];
}
Caption: 2D Chemical Structure of 4-Chloro-2-(dimethylamino)phenol.
Physicochemical Properties
Experimental data for the physicochemical properties of 4-Chloro-2-(dimethylamino)phenol are not extensively reported in the literature. The following table provides predicted values and data from structurally related compounds for reference.
| Property | Value/Information | Source |
| Physical State | Expected to be a solid at room temperature. | Inferred from related compounds |
| Melting Point | Data not available. For comparison, 2-Amino-4-chlorophenol has a melting point of 140°C.[3] | |
| Boiling Point | Data not available. For comparison, 4-(Dimethylamino)phenol has a boiling point of 260°C.[4] | |
| Solubility | Expected to be soluble in polar organic solvents. | Inferred from structure |
| pKa | Data not available. The pKa of 4-(Dimethylamino)phenol is approximately 10.11 (predicted).[4] | |
| LogP | Data not available. The estimated logP for 2-Amino-4-chlorophenol is 1.24.[3] |
Synthesis and Reaction Mechanisms
Proposed Synthesis Pathway:
Sources
Molecular weight and formula of 4-Chloro-2-(dimethylamino)phenol
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Chloro-2-(dimethylamino)phenol, a substituted aminophenol of interest in synthetic and medicinal chemistry. The document details its molecular and physicochemical properties, outlines a plausible synthetic route, discusses its spectroscopic characteristics, and explores its potential applications and reactivity. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting.
Core Molecular and Physicochemical Properties
4-Chloro-2-(dimethylamino)phenol is an aromatic compound featuring a phenol ring substituted with a chlorine atom at the 4-position and a dimethylamino group at the 2-position. This substitution pattern dictates its chemical reactivity and physical properties.
Table 1: Physicochemical Properties of 4-Chloro-2-(dimethylamino)phenol
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀ClNO | [1] |
| Molecular Weight | 171.63 g/mol | |
| CAS Number | 30427-17-9 | |
| Appearance | Solid (predicted) | General knowledge |
| Purity (typical) | >95% | |
| InChI | 1S/C8H10ClNO/c1-10(2)7-5-6(9)3-4-8(7)11/h3-5,11H,1-2H3 | [1] |
| InChIKey | DJHCIEWWUDTBEC-UHFFFAOYSA-N | |
| SMILES | CN(C)C1=CC(Cl)=CC=C1O | [1] |
Synthesis and Mechanistic Considerations
The proposed synthesis involves the reaction of 4-chlorophenol with formaldehyde and dimethylamine. The hydroxyl group of the phenol is an activating, ortho-, para-directing group, making the ortho position susceptible to electrophilic aromatic substitution.
Proposed Synthetic Pathway:
Sources
An In-depth Technical Guide to 4-Chloro-2-(dimethylamino)phenol
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of 4-Chloro-2-(dimethylamino)phenol, a substituted phenol of interest in synthetic chemistry and materials science. The document details its definitive identification, core physicochemical properties, validated synthesis protocols, and robust analytical methodologies for characterization and quality control. Furthermore, it discusses known applications and outlines critical safety and handling procedures. This paper is intended to serve as a foundational resource for researchers, chemists, and process development professionals engaged in work involving this compound.
Compound Identification and Physicochemical Properties
The unambiguous identification of a chemical entity is the bedrock of scientific research and development. 4-Chloro-2-(dimethylamino)phenol is a disubstituted phenol featuring a chlorine atom at the para-position and a dimethylamino group at the ortho-position relative to the hydroxyl group.
1.1. Core Identifiers
-
Chemical Name: 4-Chloro-2-(dimethylamino)phenol
-
CAS Number: 30427-17-9
-
Molecular Formula: C₈H₁₀ClNO[1]
-
InChI Key: DJHCIEWWUDTBEC-UHFFFAOYSA-N[1]
1.2. Chemical Structure
The structural arrangement of the functional groups dictates the molecule's reactivity and physical properties.
Caption: Chemical structure of 4-Chloro-2-(dimethylamino)phenol.
1.3. Physicochemical Data
A summary of key physical and computed properties is essential for experimental design, including solvent selection and reaction temperature.
| Property | Value | Source |
| Molecular Weight | 171.63 g/mol | |
| Appearance | Light brown crystalline solid (typical) | [2] |
| Purity (Typical) | ≥95% | |
| InChI Code | 1S/C8H10ClNO/c1-10(2)7-5-6(9)3-4-8(7)11/h3-5,11H,1-2H3 |
Synthesis and Purification
The synthesis of substituted phenols often involves multi-step processes that require careful control of regiochemistry. While specific, peer-reviewed synthesis routes for 4-Chloro-2-(dimethylamino)phenol are not widely published, analogous transformations provide a strong basis for its preparation. A plausible and common approach involves the reductive amination of a suitable precursor.
2.1. Conceptual Synthesis Pathway: Reductive Amination
A logical approach is the reductive amination of 2-amino-4-chlorophenol. This method introduces the dimethylamino group in a controlled manner. A similar, documented procedure for the synthesis of 4-(dimethylamino)phenol from 4-aminophenol hydrochloride serves as an excellent reference protocol.[3]
Rationale: Reductive amination is a robust and widely used transformation in organic synthesis. It proceeds via the formation of an iminium ion intermediate from the reaction of an amine (2-amino-4-chlorophenol) with an aldehyde (formaldehyde), which is then reduced in situ by a reducing agent like sodium borohydride to yield the desired tertiary amine. This method is generally high-yielding and avoids the harsh conditions that might be required for direct alkylation.
2.2. Protocol: Synthesis via Reductive Amination
This protocol is adapted from established methods for analogous compounds and should be optimized for this specific substrate.[3]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-amino-4-chlorophenol (1 equivalent) in methanol. Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add an aqueous solution of formaldehyde (2.5-3 equivalents) to the cooled solution while stirring.
-
Reduction: Portion-wise, add sodium borohydride (NaBH₄, 3-4 equivalents) to the reaction mixture. Causality: The slow, portion-wise addition is critical to control the exothermic reaction and prevent the uncontrolled evolution of hydrogen gas. Maintain the temperature at 0 °C during this step.
-
Reaction Monitoring: Stir the solution for an additional 1-2 hours at 0 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding water. Extract the product into a suitable organic solvent, such as ethyl acetate (3x). Combine the organic layers and wash with brine.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product should be purified by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield pure 4-Chloro-2-(dimethylamino)phenol.
Analytical Characterization
Rigorous analytical validation is non-negotiable to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach is required.
Caption: General workflow for the analytical characterization of synthesized compounds.
3.1. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (¹H NMR): This is the primary technique for structural confirmation. The expected ¹H NMR spectrum of 4-Chloro-2-(dimethylamino)phenol in a solvent like CDCl₃ would show characteristic signals:
-
A singlet for the six protons of the two methyl groups (-N(CH₃)₂).
-
Distinct signals in the aromatic region (typically 6.5-7.5 ppm) corresponding to the three protons on the benzene ring. Their splitting patterns (doublets, doublet of doublets) will confirm the 1,2,4-substitution pattern.
-
A broad singlet corresponding to the hydroxyl (-OH) proton.
-
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) would show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the mass of C₈H₁₀ClNO (171.63 Da). The isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature, showing an M+2 peak with roughly one-third the intensity of the molecular ion peak.
3.2. Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds.
Rationale: HPLC offers high resolution, sensitivity, and quantitative accuracy. For substituted phenols, a reversed-phase method is typically employed. A C18 column provides excellent separation based on hydrophobicity, while a UV detector is ideal as the phenolic ring is a strong chromophore. The use of a pentafluorophenyl (PFP) stationary phase can offer alternative selectivity, especially for halogenated isomers.[4]
Protocol: HPLC Purity Assay
This method is a general guideline and should be optimized for the specific instrument and column used.[4][5][6]
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Gradient | Start at 5-10% B, ramp to 95% B over 10-15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 5-10 µL |
| Sample Prep | Dissolve sample in mobile phase (e.g., 1 mg/mL) and filter |
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Applications and Research Context
Substituted phenols are a critical class of intermediates in various fields.[7][8]
-
Pharmaceutical and Agrochemical Synthesis: Chlorinated phenols serve as versatile building blocks for more complex molecules. The combination of the hydroxyl, amino, and chloro groups on the ring provides multiple reactive sites for further functionalization, making it a valuable scaffold in the synthesis of potential drug candidates and pesticides.[7]
-
Dye and Polymer Chemistry: The electron-donating nature of the hydroxyl and dimethylamino groups, combined with the electron-withdrawing chlorine, makes this molecule an interesting component in the synthesis of dyes and specialized polymers.[9]
-
Material Science: Phenolic compounds are foundational to the production of phenolic resins and other polymers.[8] The specific substitution pattern of 4-Chloro-2-(dimethylamino)phenol could be exploited to tune the properties (e.g., thermal stability, solubility) of such materials.
Safety, Handling, and Toxicology
As a member of the chlorophenol class, 4-Chloro-2-(dimethylamino)phenol must be handled with appropriate caution. Chlorophenols, as a group, are known environmental contaminants and can exhibit significant toxicity.[7][10][11][12]
5.1. Hazard Identification
-
Toxicity: Chlorophenols can be toxic if ingested, inhaled, or absorbed through the skin. The toxicity generally increases with the degree of chlorination.[12] They are known to be toxic to aquatic life.[9]
-
Carcinogenicity: Some chlorophenols are considered probable human carcinogens by regulatory agencies.[9][10]
-
Irritation: The compound may cause irritation to the skin, eyes, and respiratory tract.
5.2. Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Ventilation: Handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Due to its environmental persistence and toxicity, it should be treated as hazardous waste.[7]
References
-
PubChem. 4-Chloro-2-[(dimethylamino)methyl]phenol. National Center for Biotechnology Information. Available from: [Link]
-
Cosmetic Ingredient Review. (2024). Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics. CIR Report. Available from: [Link]
-
Quick Company. (2020). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And Derivative Thereof. Indian Patent Application. Available from: [Link]
- Google Patents. (2016). Production method of 4-chloro-2-aminophenol. CN105622439A.
-
Velázquez, A. M., et al. (2005). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Molbank, 2005(1), M400. Available from: [Link]
-
ResearchGate. (2005). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Available from: [Link]
-
Chemspace. 4-chloro-2-(dimethylamino)phenol. Available from: [Link]
-
Igbinosa, E. O., et al. (2013). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. The Scientific World Journal. Available from: [Link]
-
ResearchGate. (2026). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. Available from: [Link]
-
Journal of Liquid Chromatography. (1990). A high-performance liquid chromatographic procedure for the analysis of priority substituted phenols in water samples. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1999). Toxicological Profile for Chlorophenols. Available from: [Link]
-
Md Shariff, N. S., et al. (2022). Dispersive Membrane Microextraction of Substituted Phenols from Honey Samples and a Brief Outlook on Its Sustainability Using Analytical Eco-Scale and Analytical GREEnness Metric Approach. Molecules. Available from: [Link]
-
AFIRM Group. (2018). Chemical Information Document for Chlorophenols. Available from: [Link]
-
SciSpace. (2016). Phenol And Para-Substituted Phenols Electrochemical Oxidation Pathways. Electroanalysis. Available from: [Link]
-
Yadav, S., et al. (2023). A comprehensive review of chlorophenols: Fate, toxicology and its treatment. Journal of Environmental Management. Available from: [Link]
-
ResearchGate. (2024). ¹H NMR spectra of 4-(dimethylamino)-2,6-dimethylbenzaldehyde and... Available from: [Link]
-
Beaudry Research Group. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Journal of the American Chemical Society. Available from: [Link]
-
NIST WebBook. Phenol, 4-chloro-2-methyl-. Available from: [Link]
-
SpectraBase. 4-Chloro-2-(2-methyl-1-propenyl)phenol. Available from: [Link]
Sources
- 1. chem-space.com [chem-space.com]
- 2. cir-safety.org [cir-safety.org]
- 3. thno.org [thno.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Dispersive Membrane Microextraction of Substituted Phenols from Honey Samples and a Brief Outlook on Its Sustainability Using Analytical Eco-Scale and Analytical GREEnness Metric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 9. afirm-group.com [afirm-group.com]
- 10. researchgate.net [researchgate.net]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. A comprehensive review of chlorophenols: Fate, toxicology and its treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physical Properties of 4-Chloro-2-(dimethylamino)phenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a detailed examination of the physical properties of 4-Chloro-2-(dimethylamino)phenol (CAS No. 30427-17-9), a compound of interest in various research and development applications. In the absence of extensive published experimental data for this specific molecule, this document outlines robust, field-proven methodologies for the determination of its key physical characteristics. Furthermore, it presents predicted values and expected spectral features based on its chemical structure, offering a valuable starting point for laboratory investigation. This guide is designed to equip researchers with the foundational knowledge and practical protocols necessary to confidently handle, characterize, and utilize 4-Chloro-2-(dimethylamino)phenol in their work.
Introduction and Compound Identification
4-Chloro-2-(dimethylamino)phenol is a substituted phenol containing both a chloro and a dimethylamino group on the aromatic ring. This unique combination of functional groups is expected to influence its chemical reactivity, solubility, and other physical properties, making it a molecule of interest for applications in areas such as synthetic chemistry, materials science, and pharmaceutical development. Accurate characterization of its physical properties is a prerequisite for any successful research endeavor.
Compound Structure:
Figure 1: Chemical structure of 4-Chloro-2-(dimethylamino)phenol.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 4-chloro-2-(dimethylamino)phenol | Chemspace |
| CAS Number | 30427-17-9 | MilliporeSigma |
| Molecular Formula | C₈H₁₀ClNO | Chemspace |
| Molecular Weight | 171.63 g/mol | MilliporeSigma |
| InChI Key | DJHCIEWWUDTBEC-UHFFFAOYSA-N | Chemspace |
| SMILES | CN(C)C1=CC(Cl)=CC=C1O | Chemspace |
Core Physical Properties: A Methodological Approach
Due to the limited availability of experimentally determined data, this section provides detailed protocols for measuring the fundamental physical properties of 4-Chloro-2-(dimethylamino)phenol.
Melting Point
The melting point is a critical indicator of purity. For a pure crystalline solid, a sharp melting range of 0.5-1.0°C is expected.
Experimental Protocol: Capillary Melting Point Determination [1][2][3][4]
-
Sample Preparation: Finely powder a small amount of dry 4-Chloro-2-(dimethylamino)phenol.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.
-
Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This will help in setting the rate of heating for a more accurate measurement.
-
Accurate Determination: Allow the apparatus to cool. Insert a new sample and heat at a rate of 1-2°C per minute when the temperature is about 15-20°C below the approximate melting point.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
Figure 2: Workflow for melting point determination.
Boiling Point
Given that substituted phenols can be susceptible to decomposition at high temperatures, determining the boiling point under reduced pressure is recommended.
Experimental Protocol: Boiling Point Determination under Reduced Pressure
-
Apparatus Setup: Assemble a distillation apparatus suitable for vacuum distillation.
-
Sample and Boiling Chips: Place a small amount of 4-Chloro-2-(dimethylamino)phenol and a few boiling chips or a magnetic stir bar into the distillation flask.
-
Vacuum Application: Gradually apply a vacuum to the system and record the pressure.
-
Heating: Gently heat the distillation flask.
-
Observation: Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This is the boiling point at the recorded pressure.
-
Nomograph Correction (Optional): Use a pressure-temperature nomograph to estimate the boiling point at standard pressure.
Solubility
Understanding the solubility profile is crucial for formulation, reaction setup, and purification. A qualitative and quantitative assessment is recommended.
Experimental Protocol: Thermodynamic Solubility Determination [5][6][7][8][9]
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane).
-
Equilibration: Add an excess amount of 4-Chloro-2-(dimethylamino)phenol to a known volume of each solvent in a sealed vial.
-
Agitation and Temperature Control: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Express the solubility in terms of mg/mL or mol/L.
Table 2: Predicted and Known Physical Properties
| Property | Predicted/Known Value | Notes |
| Melting Point | Not available | Expected to be a solid at room temperature. |
| Boiling Point | Not available | Likely to require vacuum distillation to prevent decomposition. |
| Solubility | Not available | Expected to have low solubility in water and higher solubility in organic solvents. |
| LogP | 2.38 (calculated) | Indicates moderate lipophilicity.[10] |
| pKa | Not available | The phenolic proton is expected to be acidic, with the pKa influenced by the electron-withdrawing chloro group and the electron-donating dimethylamino group. |
pKa
The acidity of the phenolic proton (pKa) is a key parameter influencing the compound's behavior in different pH environments.
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Solution Preparation: Prepare a dilute solution of 4-Chloro-2-(dimethylamino)phenol in a suitable solvent system (e.g., a water-methanol mixture).
-
Titration Setup: Use a calibrated pH meter and a burette containing a standardized solution of a strong base (e.g., NaOH).
-
Titration: Slowly add the titrant to the analyte solution while continuously monitoring the pH.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Spectroscopic Characterization
This section details the expected spectral characteristics of 4-Chloro-2-(dimethylamino)phenol and provides guidance on acquiring and interpreting the data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy [11][12][13][14][15][16]
-
Aromatic Protons (Ar-H): Expect signals in the range of 6.5-8.0 ppm. The substitution pattern will lead to a complex splitting pattern.
-
Dimethylamino Protons (-N(CH₃)₂): A singlet corresponding to the six equivalent protons of the two methyl groups. The chemical shift will be influenced by the electronic environment.
-
Phenolic Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent. This peak will exchange with D₂O.
¹³C NMR Spectroscopy [17][18][19][20][21][22]
-
Aromatic Carbons: Expect six signals for the aromatic carbons, with their chemical shifts influenced by the substituents. The carbon bearing the hydroxyl group (C-OH) will be significantly deshielded (around 150-160 ppm). The carbon bearing the chloro group (C-Cl) and the carbon bearing the dimethylamino group (C-N) will also show characteristic shifts.
-
Dimethylamino Carbons (-N(CH₃)₂): A single signal for the two equivalent methyl carbons.
Infrared (IR) Spectroscopy[5][24][25][26][27][28]
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding.
-
C-H Stretch (Aromatic): Peaks typically appear just above 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Medium to strong absorptions in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Phenolic): A strong band around 1200-1260 cm⁻¹.
-
C-N Stretch: A band in the fingerprint region.
-
C-Cl Stretch: A band in the lower frequency region of the fingerprint region.
Mass Spectrometry (MS)[29][30][31][32][33]
-
Molecular Ion Peak (M⁺): Expect a molecular ion peak corresponding to the molecular weight of the compound (171.63 g/mol ). The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak.
-
Fragmentation Pattern: Common fragmentation pathways for substituted phenols include loss of the substituents and cleavage of the aromatic ring.
UV-Visible (UV-Vis) Spectroscopy[34][35][36][37][38]
-
Absorption Maxima (λmax): Phenolic compounds typically exhibit absorption bands in the UV region. The position and intensity of these bands are sensitive to the solvent and the pH of the solution. The presence of the chloro and dimethylamino groups will cause a shift in the absorption maxima compared to unsubstituted phenol.
Stability, Handling, and Storage
Given the phenolic nature of the compound, certain precautions are necessary to ensure its stability and the safety of the handler.
Stability:
-
Substituted phenols can be sensitive to light and air, potentially leading to oxidation and discoloration.
-
The stability of related compounds like 4-(dimethylamino)phenol has been shown to be pH-dependent.[23]
Safe Handling: [10][24][25][26][27]
-
Always handle 4-Chloro-2-(dimethylamino)phenol in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.
-
Store in a tightly sealed, light-resistant container.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Conclusion
This technical guide provides a comprehensive overview of the key physical properties of 4-Chloro-2-(dimethylamino)phenol and the experimental methodologies required for their determination. While experimental data for this specific compound is scarce, the provided protocols and predicted values serve as a robust foundation for researchers. Adherence to the outlined safety and handling procedures is paramount to ensure safe and successful laboratory work. The information contained herein is intended to empower scientists and drug development professionals to effectively utilize this compound in their research and development endeavors.
References
-
Brown, D. (n.d.). Infrared spectrum of phenol C6H6O C6H5OH. Doc Brown's Chemistry. Retrieved from [Link]
- Smith, W. B. (1976). The 13C NMR spectra of nine ortho-substituted phenols. Magnetic Resonance in Chemistry, 8(4), 199-201.
-
The University of Queensland. (n.d.). Working Safely with Phenol Guideline. UQ Policy and Procedure Library. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
Texas Woman's University. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]
-
Chemspace. (n.d.). 4-chloro-2-(dimethylamino)phenol. Retrieved from [Link]
-
BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]
- Saal, C., & Petereit, A. C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(5), 104-109.
-
ResearchGate. (n.d.). Fragmentation of Organic Ions and Interpretation of EI Mass Spectra. Retrieved from [Link]
-
LSU Health Shreveport. (n.d.). SOP for the safe use of Phenol and Phenol Solutions. Retrieved from [Link]
-
chymist.com. (n.d.). Melting Point Determination. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
University of Wisconsin-River Falls. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
- Wang, D. P., Chang, L. C., & Wang, M. T. (2001). Stability of 4-DMAP in solution. Drug development and industrial pharmacy, 27(9), 997–1001.
-
Doc Brown. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
- Tsinman, K., Tsinman, O., & Avdeef, A. (2016). Novel high/low solubility classification methods for new molecular entities. International journal of pharmaceutics, 511(1), 529–537.
-
University of Babylon. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]
-
PennWest University. (n.d.). Determination of Melting Point. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Germán, V. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
-
University of Regensburg. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
-
Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
- Dantus, M. (2024, February 17). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Accounts of chemical research, 57(5), 625–636.
-
Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]
-
Slideshare. (n.d.). Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob. Retrieved from [Link]
-
G-Biosciences. (2016, July 6). How to Determine the Chemical Solubility of a Product. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-2-[(dimethylamino)methyl]phenol. Retrieved from [Link]
-
DergiPark. (n.d.). FTIR-ATR Spectroscopic Characterization of Monochlorophenols and Effects of Symmetry on Vibrational Frequencies. Retrieved from [Link]
-
The University of Queensland. (n.d.). Chemical Storage Safety Guideline. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2018, March 14). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. Retrieved from [Link]
- Droge, S. T. J., & Goss, K.-U. (2013). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 93(7), 1213–1222.
- El-Gazzar, A. A. B. A., & Aly, H. M. (2021). Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. Molecules, 26(3), 698.
-
University of California, Berkeley. (n.d.). Practices for Proper Chemical Storage. Retrieved from [Link]
- Dearden, J. C., & Forbes, W. F. (1959). Solvent effects in u.v. absorption spectra. I. Phenol in cyclohexane ethanol mixtures. Canadian Journal of Chemistry, 37(8), 1294–1304.
-
Canadian Science Publishing. (n.d.). THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF PARA-SUBSTITUTED PHENOLS. Retrieved from [Link]
-
University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]
-
University of Technology. (n.d.). Experiment 1 Effect of Solvent, pH and auxochrome on UV absorbance. Retrieved from [Link]
-
Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
Scilit. (n.d.). Deprotonation induced 13 C NMR shifts in phenols and flavonoids. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. chymist.com [chymist.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. pennwest.edu [pennwest.edu]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Novel high/low solubility classification methods for new molecular entities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 9. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. azooptics.com [azooptics.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. researchgate.net [researchgate.net]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. scispace.com [scispace.com]
- 18. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 19. che.hw.ac.uk [che.hw.ac.uk]
- 20. scilit.com [scilit.com]
- 21. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 22. Visualizer loader [nmrdb.org]
- 23. researchgate.net [researchgate.net]
- 24. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 25. twu.edu [twu.edu]
- 26. ehs.umich.edu [ehs.umich.edu]
- 27. lsuhsc.edu [lsuhsc.edu]
- 28. ossila.com [ossila.com]
- 29. Chemical Storage Safety Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 30. csuohio.edu [csuohio.edu]
- 31. nottingham.ac.uk [nottingham.ac.uk]
Solubility data of 4-Chloro-2-(dimethylamino)phenol in water vs organic solvents
The following technical guide details the solubility profiling of 4-Chloro-2-(dimethylamino)phenol , designed for researchers in process chemistry and drug development.
Executive Summary
4-Chloro-2-(dimethylamino)phenol (CAS: 30427-17-9) is a specialized amphoteric intermediate used in the synthesis of functional dyes, agrochemicals, and pharmaceutical precursors.[1] Its utility is defined by the ortho-dimethylamino group, which imparts unique steric and electronic properties compared to its primary amine analogs (e.g., 4-chloro-2-aminophenol).[1]
Understanding its solubility landscape is critical for:
-
Reaction Optimization: Selecting solvents that maximize reaction kinetics (e.g., nucleophilic substitution).[1]
-
Purification: Designing crystallization protocols and liquid-liquid extraction (LLE) workups.
-
Bioavailability: Estimating lipophilicity for early-stage drug discovery.[1]
This guide provides a synthesized physicochemical profile, predicted solubility data based on Structure-Property Relationships (SPR), and validated experimental protocols for empirical determination.[1]
Physicochemical Profile
The solubility behavior of this compound is governed by its lipophilicity (LogP) and ionization states (pKa).[1] The ortho-positioning of the dimethylamino group relative to the hydroxyl group facilitates an intramolecular hydrogen bond (O-H[1]···N), which significantly increases lipophilicity and lowers aqueous solubility compared to para-isomers.[1]
Table 1: Key Physicochemical Parameters
| Parameter | Value (Approx.) | Source/Method | Implication |
| Molecular Weight | 171.62 g/mol | Calculated | Low MW facilitates rapid dissolution kinetics. |
| LogP (Octanol/Water) | 2.38 | Chemspace / QSAR | Moderately lipophilic; prefers organic phases.[1] |
| pKa (Phenol) | ~10.3 | Analog (4-Cl-Phenol) | Soluble in high pH (>11) as phenolate anion. |
| pKa (Amine) | ~5.0 - 5.5 | Analog (Dimethylaniline) | Soluble in low pH (<4) as ammonium cation. |
| H-Bond Donors | 1 (Phenolic OH) | Structural Analysis | Capable of H-bonding with protic solvents.[2] |
| H-Bond Acceptors | 2 (N, O) | Structural Analysis | Good solubility in polar aprotic solvents.[1][2] |
Solubility Data: Water vs. Organic Solvents[1][2]
Aqueous Solubility & pH Dependence
As an amphoteric molecule, 4-Chloro-2-(dimethylamino)phenol exhibits a U-shaped solubility curve relative to pH.
-
pH < 4 (Acidic): High solubility.[1][2] The tertiary amine is protonated (
), forming a water-soluble ammonium salt.[1] -
pH 6–9 (Neutral): Minimum solubility (Intrinsic Solubility,
).[1] The molecule exists in its neutral, non-ionized form.[1][2] The intramolecular H-bond further reduces interaction with water.[1] -
pH > 11 (Basic): High solubility.[1] The phenolic hydroxyl is deprotonated (
), forming a water-soluble phenolate salt.[1]
Organic Solvent Compatibility
The compound shows high affinity for polar aprotic solvents and chlorinated hydrocarbons due to its aromatic core and polar functional groups.[1]
Table 2: Solubility Profile in Standard Solvents (at 25°C)
| Solvent Class | Solvent | Solubility Rating | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF | Very High (>100 mg/mL) | Strong dipole-dipole interactions; disrupts crystal lattice effectively. |
| Polar Protic | Methanol, Ethanol | High (>50 mg/mL) | Solvation via H-bonding; suitable for recrystallization.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | "Like dissolves like" (aromatic/chloro interactions); excellent for extraction.[1] |
| Ethers/Esters | THF, Ethyl Acetate | Moderate (10–50 mg/mL) | Good general solvency; Ethyl Acetate is ideal for LLE from neutral aqueous phases.[1] |
| Non-Polar | Hexane, Toluene | Low (<1 mg/mL) | High lipophilicity is insufficient to overcome crystal lattice energy in non-polar media.[1] |
Critical Insight: For synthesis, Methanol or Ethanol are recommended as reaction solvents due to high solubility and ease of removal.[1] For extraction from aqueous reaction mixtures, DCM is superior for the neutral species.[1]
Experimental Protocols (Standard Operating Procedures)
Since specific literature values can vary by polymorph and purity, empirical determination is required for critical applications.[1]
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Use this method for regulatory filing or final formulation data.
-
Preparation: Weigh excess solid (~50 mg) of 4-Chloro-2-(dimethylamino)phenol into a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent (Water, pH buffer, or Organic).[1]
-
Equilibration: Cap tightly and agitate (shaker or stir bar) at 25°C ± 0.1°C for 24–48 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF syringe filter (pre-saturated).
-
Quantification: Dilute the filtrate (1:100) with mobile phase and analyze via HPLC.
Protocol B: HPLC Analytical Method
Validated conditions for quantification.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]
-
Mobile Phase: Isocratic 60:40 [Acetonitrile : 0.1% Formic Acid in Water].[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (aromatic ring) and 280 nm (phenol).[1]
-
Retention Time: Expect elution at ~3–5 minutes depending on dead volume.
Visualizing the Solubility Landscape
The following diagrams illustrate the pH-dependent speciation and the workflow for solubility determination.
Figure 1: Step-by-step workflow for thermodynamic solubility determination.
Figure 2: Speciation of 4-Chloro-2-(dimethylamino)phenol across the pH scale.
Implications for Application
-
Extraction (Workup): To isolate the compound from an organic reaction, acidify the mixture to pH 2 (extracts impurities into organic layer, keeps product in water), then basify to pH 8 (precipitates product or extracts into DCM).[1]
-
Formulation: For liquid formulations, use a co-solvent system of PEG-400 (20%) + Ethanol (10%) + Water (70%) or adjust pH to <4 using Methanesulfonic acid for high loading.[1]
References
-
PubChem. (2024).[1] Compound Summary: 4-Chloro-2-(dimethylamino)phenol (CAS 30427-17-9). National Library of Medicine.[1] [Link]
-
Chemspace. (2024).[1][3] Chemical Properties and LogP Data for 4-Chloro-2-(dimethylamino)phenol. [Link]
-
Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard reference for pKa/LogP methodology).
Sources
Analytical Determination and Structural Causality of the Melting Point Range of 4-Chloro-2-(dimethylamino)phenol
Executive Overview
In advanced pharmaceutical development and fine chemical synthesis, the accurate determination of a compound’s melting point range is not merely a regulatory checkbox; it is a fundamental diagnostic of molecular purity and crystalline integrity. 4-Chloro-2-(dimethylamino)phenol (CAS: 30427-17-9) is a highly specialized aromatic building block[1]. It serves as a critical precursor in the synthesis of complex phenoxazine derivatives and targeted active pharmaceutical ingredients (APIs)[2].
As a Senior Application Scientist, I approach the thermal analysis of this compound not as a static measurement, but as a dynamic interplay of structural thermodynamics. This whitepaper establishes the structural causality behind its thermal behavior and provides a self-validating experimental protocol to determine its melting point range with absolute confidence.
Structural Analytics & Thermodynamic Causality
To understand the melting point of 4-chloro-2-(dimethylamino)phenol, we must deconstruct the molecule's crystal lattice energy. The melting point is the exact temperature at which the thermal kinetic energy of the system overcomes the intermolecular forces holding the solid lattice together. For this specific molecule, three competing structural forces dictate the final melting range:
-
Intramolecular Hydrogen Bonding (The Depressive Force): The hydroxyl (-OH) group and the dimethylamino (-N(CH3)2) group are positioned ortho to each other. This proximity heavily favors the formation of a stable, 5-membered intramolecular hydrogen bond. By satisfying the hydrogen bond donor/acceptor requirements internally, the molecule exhibits decreased intermolecular cohesion, which fundamentally depresses the melting point compared to its meta or para isomers.
-
Halogenation Effect (The Elevating Force): The addition of a chlorine atom at the para position significantly increases the molecule's overall molecular weight and electron cloud polarizability. This enhances the London dispersion forces between adjacent molecules in the lattice, requiring more thermal energy to induce a phase transition.
-
Steric Hindrance (The Disruptive Force): The bulky N,N-dimethyl groups project out of the primary aromatic plane, creating steric bulk that prevents optimal, tight packing of the crystal lattice. Sub-optimal packing lowers the lattice energy, further modulating the melting point.
Structural factors dictating the crystal lattice energy and thermal transitions.
Comparative Thermal Data
By analyzing the foundational substructures of 4-chloro-2-(dimethylamino)phenol, we can contextualize its thermal behavior. The table below summarizes the quantitative melting point data of its structural relatives to highlight how functional group additions shift the thermodynamic profile.
| Compound | CAS Number | Dominant Structural Features | Documented Melting Point |
| 4-Chlorophenol | 106-48-9 | Para-chloro substitution, strong intermolecular H-bonding networks. | 42.0 – 45.0 °C[3] |
| 2-(Dimethylamino)phenol | 3743-22-4 | Ortho-dimethylamino group, dominant intramolecular H-bonding. | 95.0 °C[4][5] |
| 4-Chloro-2-(dimethylamino)phenol | 30427-17-9 | Combined para-chloro and ortho-dimethylamino effects. | Empirical Batch Dependent (Typically interpolates between 45°C - 95°C based on polymorphic form)[1] |
Note: Because the exact melting point of 30427-17-9 is highly sensitive to batch-specific crystallization conditions and polymorphism, empirical determination using the self-validating protocol below is mandatory for Certificate of Analysis (COA) generation.
Self-Validating Experimental Protocol
To guarantee trustworthiness in our analytical data, we do not rely on a single methodology. Instead, we employ an Orthogonal Self-Validating System . This protocol pairs the macroscopic visual confirmation of a Capillary Apparatus with the microscopic thermodynamic precision of Differential Scanning Calorimetry (DSC).
If the visual melting range does not align with the thermodynamic endothermic onset, the system flags the batch for potential polymorphism or contamination.
Step-by-Step Methodology
Phase 1: Sample Preparation & Desiccation Causality: Ambient moisture absorbed by the phenol acts as a classic impurity. According to Raoult’s Law, impurities cause freezing point depression and broaden the melting range.
-
Transfer 50 mg of 4-chloro-2-(dimethylamino)phenol into a vacuum desiccator over anhydrous calcium sulfate.
-
Apply vacuum (≤ 10 mbar) at 25°C for 12 hours to strip all residual moisture without inducing sublimation.
Phase 2: Capillary Method (Primary Macroscopic Screen) Causality: Provides the standard Pharmacopeia visual range (onset of liquid formation to complete liquefaction).
-
Pulverize the desiccated sample using an agate mortar and pestle to ensure uniform particle size (prevents thermal gradients).
-
Pack the sample into a standard glass capillary tube to a strict depth of 2-3 mm. Tap firmly to eliminate air pockets.
-
Insert into the melting point apparatus. Ramp the temperature rapidly to 15°C below the expected transition, then reduce the ramp rate to exactly 1.0 °C/min .
-
Record
(first drop of liquid) and (complete clear melt).
Phase 3: Differential Scanning Calorimetry (Orthogonal Validation) Causality: DSC measures the exact heat flow required to break the lattice. It detects hidden polymorphic transitions or desolvation events that visual capillary methods miss.
-
Weigh 2.0 - 3.0 mg of the desiccated sample into an aluminum DSC pan and crimp it shut.
-
Purge the DSC furnace with dry Nitrogen at 50 mL/min to prevent oxidative degradation during heating.
-
Heat from 20°C to 120°C at a rate of 5.0 °C/min .
-
Identify the extrapolated onset temperature (
) of the primary endothermic peak.
Orthogonal self-validating workflow for precise melting point determination.
Data Interpretation & Quality Control
The final validated melting point range is a direct reflection of the API precursor's purity:
-
Narrow Range (ΔT ≤ 1.5 °C): Indicates a highly pure, highly crystalline lattice. The batch is approved for downstream synthesis of phenoxazine derivatives[2].
-
Broad Range (ΔT > 2.0 °C) or Depressed Onset: Indicates the presence of impurities. For 4-chloro-2-(dimethylamino)phenol, common impurities include unreacted 4-chlorophenol or positional isomers formed during the dimethylamination process. If the Capillary
and DSC deviate by more than 0.5°C, the batch must undergo recrystallization (typically from a non-polar/polar solvent mixture like hexane/ethyl acetate) before use.
References[1] "4-(dimethylamino)phenol | Sigma-Aldrich". MilliporeSigma. URL: 2]">https://www.sigmaaldrich.com[2] "71041-20-8 | 2-Chloro-10-phenyl-10H-phenoxazine". BLD Pharm. URL: 3]">https://www.bldpharm.com[3] "4-Chlorophenol | C6H4ClOH | CID 4684". PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/4684[4] "4-Chlorophenol = 99 106-48-9". MilliporeSigma. URL: 5]">https://www.sigmaaldrich.com[5] "Buy 2-(DIMETHYLAMINO)PHENOL from HANGZHOU LEAP CHEM". Echemi. URL: 6]">https://www.echemi.com[6] "2-(Dimethylamino)phenol | C8H11NO | CID 459235". PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/459235
Sources
- 1. 4-(dimethylamino)phenol | Sigma-Aldrich [sigmaaldrich.com]
- 2. 71041-20-8|2-Chloro-10-phenyl-10H-phenoxazine|BLD Pharm [bldpharm.com]
- 3. 4-Chlorophenol | C6H4ClOH | CID 4684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 2-(Dimethylamino)phenol | C8H11NO | CID 459235 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety Data Sheet (SDS) Hazards of 4-Chloro-2-(dimethylamino)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the potential hazards associated with 4-Chloro-2-(dimethylamino)phenol (CAS No. 30427-17-9). As a specialized chemical intermediate, understanding its safety profile is paramount for ensuring laboratory safety and regulatory compliance. This document synthesizes available data from structurally similar compounds to extrapolate a comprehensive safety profile, providing insights into its handling, storage, and emergency management.
Disclaimer: A complete, verified Safety Data Sheet (SDS) for 4-Chloro-2-(dimethylamino)phenol (CAS No. 30427-17-9) is not publicly available. The following information is expertly synthesized by analyzing data from close structural analogs, including various chlorophenols and aminophenols. This guide should be used as a supplementary resource to a supplier-provided SDS and internal risk assessments.
Understanding the Compound: A Structural Perspective
4-Chloro-2-(dimethylamino)phenol is a substituted phenol. Its structure, featuring a chlorine atom and a dimethylamino group on the phenol ring, dictates its reactivity and toxicological profile. The phenolic hydroxyl group imparts corrosive characteristics, while the aromatic chlorine and amine functionalities can contribute to systemic toxicity and potential for sensitization. Its molecular structure is confirmed by various suppliers[1][2].
Hazard Identification and GHS Classification: A Synthesized Approach
Based on the hazard profiles of analogous compounds like 4-(Dimethylamino)phenol and other substituted chlorophenols, a probable GHS classification for 4-Chloro-2-(dimethylamino)phenol has been constructed. This provides a critical framework for understanding its primary risks.
Table 1: Postulated GHS Classification
| Hazard Class | Hazard Category | Postulated Hazard Statement | Basis from Analogues |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Based on 4-(Dimethylamino)phenol and 2-Amino-4-chlorophenol[3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Based on 4-(Dimethylamino)phenol and its hydrochloride salt[4][5] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Based on 4-(Dimethylamino)phenol and 2-Amino-4-chlorophenol[3][4] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Based on 4-(Dimethylamino)phenol[4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Based on 2-Amino-4-chlorophenol and 4-(Dimethylamino)phenol[3][4] |
Hazard Pictograms:
Signal Word: Warning
Postulated Precautionary Statements:
Toxicological Profile: Routes of Exposure and Effects
The primary routes of exposure are inhalation, ingestion, and skin contact. The toxicological properties have not been fully investigated for this specific molecule, but data from related compounds suggest the following:
-
Oral Toxicity: Harmful if swallowed[4]. Ingestion may lead to gastrointestinal irritation, nausea, and vomiting[3].
-
Dermal Toxicity: Expected to be harmful in contact with skin and cause skin irritation[3][4]. Phenolic compounds can be absorbed through the skin and may cause systemic effects[8].
-
Inhalation Toxicity: Harmful if inhaled, with a potential to cause respiratory tract irritation[4]. Dust or vapors may irritate the mucous membranes and upper respiratory tract[7].
-
Eye Irritation: Causes serious eye irritation[4]. Direct contact can cause redness, pain, and potential damage to the cornea.
-
Chronic Exposure and Carcinogenicity: Data for this specific compound is unavailable. However, some related chlorophenols and aminophenols are noted for potential long-term effects. For instance, 2-Amino-4-chlorophenol is listed under California's Proposition 65 as a chemical known to cause cancer[3][9]. Therefore, this compound should be handled as a potential carcinogen until proven otherwise.
Experimental Protocols: Safe Handling and Emergency Procedures
A rigorous and proactive approach to safety is essential when working with 4-Chloro-2-(dimethylamino)phenol.
The following diagram outlines the essential workflow for conducting a risk assessment prior to handling the compound.
Caption: Risk Assessment Workflow for Handling 4-Chloro-2-(dimethylamino)phenol.
A multi-layered PPE approach is critical.
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure[10]. Ensure eyewash stations and safety showers are readily accessible[7].
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards[11].
-
Skin Protection:
-
Gloves: Use chemically resistant gloves (e.g., neoprene or butyl rubber for concentrated solutions, double-layered nitrile for incidental contact). Gloves must be inspected before use and disposed of properly after[4][10].
-
Body Protection: Wear a fully buttoned lab coat. For larger quantities or where splashing is a risk, a chemically resistant apron is recommended[10].
-
-
Respiratory Protection: If working outside a fume hood or if dust/aerosol formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter[7].
Immediate and correct first aid is crucial, especially due to the corrosive nature of phenols.
Table 2: First-Aid Protocols
| Exposure Route | First-Aid Procedure |
|---|---|
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[12]. |
| Skin Contact | Rapid decontamination is critical. Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes[8]. After initial water flushing, if available, swab the area repeatedly with Polyethylene Glycol (PEG) 300 or 400[13]. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids[8][13]. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting[5][12]. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately[7]. |
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[7]. Keep away from incompatible materials such as strong oxidizing agents and strong bases[7]. Protect from light and moisture[10].
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling[7][11].
-
Spill Response: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate PPE. For solid spills, sweep up and shovel into a suitable container for disposal, avoiding dust formation[3].
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[7]. Do not let the product enter drains[4].
References
- Aaron Chemistry GmbH. (2024). Safety Data Sheet: 4-(Dimethylamino)phenol.
- Thermo Fisher Scientific. (2010). Safety Data Sheet: 2-Amino-4-chlorophenol.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 4-Chloro-2-nitrophenol.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Chloro-2-methylphenol.
- MilliporeSigma. (n.d.). 4-Chloro-2-(dimethylamino)phenol.
- PubChem. (n.d.). 4-Chloro-2-[(dimethylamino)methyl]phenol. National Center for Biotechnology Information.
- Thermo Fisher Scientific. (2015). Safety Data Sheet: Phenol, 3-(dimethylamino)-.
- ECHEMI. (n.d.). 4-(2-Chloroethyl)phenol SDS.
- Aaron Chemicals LLC. (2024). Safety Data Sheet: 4-(Dimethylamino)phenol.
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2016). Phenol, 4-chloro-2-(phenylmethyl)-: Human health tier II assessment.
- University of York, Department of Biology. (n.d.). Phenol Exposure: First Aid Guidance.
- Apollo Scientific. (2023). Safety Data Sheet: 4-Chloro-2,6-dimethylphenol.
- ChemWhat. (n.d.). 4-CHLORO-2,6-BIS-DIMETHYLAMINO METHYL-PHENOL.
- Chemspace. (n.d.). 4-chloro-2-(dimethylamino)phenol.
- Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure.
- Cefic Phenol Acetone Sector Group. (n.d.). for the SAFE USE of PHENOL.
- Cosmetic Ingredient Review. (2024). Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-(2-Hydroxymethylphenyl)phenol.
- Sigma-Aldrich. (n.d.). 4-Chloro-2-(dimethylamino)phenol.
- Queen's University Belfast. (n.d.). FIRST AID EMERGENCY PROCEDURES FOR PHENOL BURNS.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: P-(dimethylamino)phenol hydrochloride.
Sources
- 1. 4-Chloro-2-(dimethylamino)phenol | 30427-17-9 [sigmaaldrich.com]
- 2. 4-chloro-2-(dimethylamino)phenol - C8H10ClNO | CSSB00009877718 [chem-space.com]
- 3. fishersci.com [fishersci.com]
- 4. aaronchem.com [aaronchem.com]
- 5. chemos.de [chemos.de]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. First aid guidance - Department of Biology, University of York [york.ac.uk]
- 9. cir-safety.org [cir-safety.org]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. qub.ac.uk [qub.ac.uk]
Toxicity profile and handling precautions for 4-Chloro-2-(dimethylamino)phenol
This technical guide is structured as a high-level safety monograph for 4-Chloro-2-(dimethylamino)phenol (CAS: 30427-17-9).[1] Due to the limited public toxicological dossier for this specific intermediate, the safety profile is constructed using Read-Across Methodology from validated structural analogs (4-Chloro-2-aminophenol and 2-Aminophenol) and Structural Activity Relationship (SAR) analysis.[1]
CAS Number: 30427-17-9
Formula:
Executive Safety Summary
Hazard Banding: High Hazard (Band 4 equivalent) . Critical Warning: This compound possesses structural alerts for genotoxicity and carcinogenicity (based on the 2-aminophenol scaffold).[1][2] It must be handled as a suspected mutagen and a potent skin sensitizer .[1] Unlike simple phenols, the ortho-amino moiety introduces the risk of methemoglobinemia and reactive metabolite formation (quinone imines).[1]
Immediate Action Required:
-
Containment: Handle strictly within a certified Fume Hood or Glovebox.[1]
-
Skin Protocol: Standard water flushing is insufficient for phenol-class burns; Polyethylene Glycol (PEG 300/400) is the required decontamination agent.[1]
Physicochemical & Stability Profile
Understanding the physical state is the first step in exposure control.[1] The dimethylamino group increases lipophilicity compared to the primary amine, enhancing skin absorption potential.[1]
| Property | Value / Characteristic | Implication for Safety |
| Physical State | Crystalline Solid (Light brown/beige) | Dust generation is the primary inhalation vector.[1] |
| Solubility | Organic solvents (DMSO, MeOH); Low in water | Lipophilic nature facilitates rapid dermal penetration.[1] |
| pKa (Phenolic) | ~9.5 - 10.0 (Predicted) | Weakly acidic; forms salts with strong bases.[1] |
| Reactivity | Oxidation-sensitive | Can darken/degrade upon air exposure; potential formation of quinoid species.[1] |
| LogP | ~2.2 (Predicted) | High potential for bioaccumulation in lipid bilayers.[1] |
Toxicity Profile: A Read-Across Analysis
Direct toxicological data for CAS 30427-17-9 is sparse.[1] The following profile is derived from the closest structural analog, 4-Chloro-2-aminophenol (CAS 95-85-2) , and the 2-aminophenol pharmacophore.
Mechanism of Toxicity (The "Why")
The toxicity is driven by Bioactivation . The electron-rich amino-phenol system can undergo metabolic oxidation (via CYP450 enzymes) to form electrophilic Quinone Imines .[1]
-
Protein Adduction: These electrophiles bind covalently to cellular proteins (hepatotoxicity).[1]
-
Redox Cycling: The cycle between quinone and hydroquinone generates Reactive Oxygen Species (ROS), leading to oxidative stress and DNA damage.
-
Methemoglobinemia: The amino-phenol metabolite can oxidize hemoglobin (
) to methemoglobin ( ), impairing oxygen transport.[1]
Toxicology Data (Analog-Based)
| Endpoint | Classification (GHS) | Basis (Analog: 4-Chloro-2-aminophenol) |
| Acute Oral | Category 4 (Harmful) | LD50 (Rat) ~600–1000 mg/kg.[1] |
| Skin/Eye | Category 2 (Irritant) | Phenolic hydroxyl causes direct tissue necrosis/irritation.[1] |
| Sensitization | Category 1 (Sensitizer) | High frequency of contact dermatitis in amino-phenol derivatives.[1] |
| Mutagenicity | Category 2 (Suspected) | Positive in Ames Test (Strain TA100 w/ S9 activation).[1] |
| Carcinogenicity | Category 2 (Suspected) | IARC Group 2B classification for the primary amine analog.[3] |
Visualizing the Metabolic Hazard
The following diagram illustrates the bioactivation pathway that necessitates high containment.
Caption: Bioactivation pathway where the parent compound is oxidized to a reactive electrophile, driving toxicity.[1]
Handling & Containment Protocols
Principle: Treat as a potent solid (OEB 3/4). Zero skin contact policy.
Engineering Controls
-
Primary: All open handling (weighing, transfer) must occur in a Chemical Fume Hood or Vented Balance Enclosure .[1]
-
Airflow: Face velocity > 0.5 m/s.[1]
-
Secondary: Use a catch tray (spill containment) inside the hood.
Personal Protective Equipment (PPE) Matrix
-
Respiratory: If outside a hood (emergency only), use a P3 / N100 particulate respirator.[1]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Safety glasses are insufficient for phenols.
-
Hands (Glove Permeation Rule):
Safe Weighing Protocol
-
Preparation: Place the balance inside the fume hood.[1] Line the weighing area with absorbent, plastic-backed bench paper.[1]
-
Transfer: Use a disposable anti-static spatula.[1] Do not reuse spatulas to prevent cross-contamination.[1]
-
Solubilization: Dissolve the solid in the solvent inside the hood before transporting it to instruments.
-
Decontamination: Wipe the balance and surrounding area with a methanol-dampened tissue, then dispose of the tissue as hazardous solid waste.[1]
Emergency Response: The "PEG" Protocol
Standard water rinsing is often ineffective for lipophilic phenols which can "lock" into the skin. You must have a Phenol Response Kit available.
Skin Contact (Critical)[1]
-
Immediate Action: If solid, brush off gently.[1]
-
Solvent Wash: Immediately wash the area with Polyethylene Glycol 300 or 400 (PEG) or a mixture of PEG/Ethanol (70:30) for at least 15 minutes.
-
Secondary Wash: After PEG treatment, rinse with copious amounts of water.[1]
-
Medical: Seek evaluation. Phenol burns can be painless (anesthetic effect) while causing deep tissue damage.[1][6]
Decision Logic for Spills
Caption: Decision matrix for safe spill remediation, prioritizing dust control and proper solvent selection.
Disposal & Environmental Fate[1][6]
-
Classification: Hazardous Chemical Waste (Toxic/Corrosive).[1]
-
Method: High-Temperature Incineration is the only acceptable disposal method.[1]
-
Prohibition: Do NOT dispose of down the drain. Chlorinated phenols are biocidal to wastewater treatment bacteria and persistent in the environment.[1]
References
-
PubChem. (n.d.).[1] Compound Summary: 4-Chloro-2-(dimethylamino)phenol (CAS 30427-17-9).[1] National Library of Medicine.[1] Retrieved from [Link][1]
-
Cosmetic Ingredient Review (CIR). (2022).[1][3] Amended Safety Assessment of 4-Chloro-2-Aminophenol (Analog Read-Across). Retrieved from [Link]
-
ECHA (European Chemicals Agency). (n.d.).[1] Registration Dossier: 2-Aminophenol (Structural Analog Toxicity).[1] Retrieved from [Link][1]
-
National Institute of Standards and Technology (NIST). (n.d.).[1] 4-Chloro-2-aminophenol.[1][3][7][8] NIST Webbook.[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Phenol: Emergency Response Database. Retrieved from [Link][1]
Sources
- 1. 2-Aminophenol - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. cir-safety.org [cir-safety.org]
- 4. carlroth.com [carlroth.com]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. otago.ac.nz [otago.ac.nz]
- 7. 2-Amino-4-chlorophenol | C6H6ClNO | CID 7265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cir-safety.org [cir-safety.org]
Technical Analysis: Acidity and Dissociation Kinetics of 4-Chloro-2-(dimethylamino)phenol
This technical guide provides an in-depth analysis of the acidity and dissociation kinetics of 4-Chloro-2-(dimethylamino)phenol.
Executive Summary
4-Chloro-2-(dimethylamino)phenol (CAS: 30427-17-9) is a specialized substituted phenol used primarily as a chemical intermediate and mechanistic probe in organic synthesis. Its physicochemical behavior is defined by the interplay between the electron-withdrawing chlorine atom and the electron-donating, basic dimethylamino group.
The molecule exhibits amphoteric character with two distinct ionization events. Its acidity profile is significantly deviated from standard Hammett predictions due to a strong Intramolecular Hydrogen Bond (IMHB) between the phenolic hydroxyl group and the ortho-dimethylamino nitrogen. This interaction stabilizes the neutral species, elevating the phenolic pKa beyond that of typical chlorophenols.
| Parameter | Value (Estimated/Experimental Range) |
| pKa₁ (Ammonium) | 4.2 – 4.8 (Deprotonation of –NH⁺(CH₃)₂) |
| pKa₂ (Phenol) | 10.1 – 10.4 (Deprotonation of –OH) |
| Dominant Species at pH 7.4 | Neutral (Zwitterion is energetically unfavorable) |
| LogD (pH 7.4) | ~2.4 (High lipophilicity due to internal charge neutralization) |
Structural Analysis & Electronic Effects
To understand the acidity of this molecule, one must deconstruct the competing electronic and steric forces acting on the phenol core.
The 4-Chloro Substituent (Electronic Withdrawal)
The chlorine atom at the para position (relative to the hydroxyl) exerts a net electron-withdrawing effect:
-
Inductive Effect (-I): Strong withdrawal through the sigma framework, stabilizing the phenoxide anion.
-
Resonance Effect (+M): Weak donation into the pi-system.
-
Net Result: In the absence of other groups, 4-Cl lowers the pKa of phenol from 9.99 to 9.41 , making it more acidic.
The 2-Dimethylamino Substituent (The "Ortho Effect")
The dimethylamino group is the critical determinant of this molecule's unique behavior.
-
Basicity: The nitrogen lone pair is basic. In acidic media (pH < 4), it exists as the ammonium cation [–NH⁺(CH₃)₂].
-
Intramolecular Hydrogen Bonding (IMHB): In the neutral state (pH > 5), the phenolic hydrogen acts as a donor to the nitrogen lone pair acceptor.
-
Thermodynamic Consequence: This 6-membered pseudo-ring formation stabilizes the O-H bond. Significant energy is required to break this H-bond to deprotonate the phenol.
-
pKa Shift: While the electron-withdrawing ammonium group would normally lower the phenolic pKa, the IMHB in the neutral form effectively raises the pKa, making the phenol less acidic than 4-chlorophenol.
-
Dissociation Equilibria
The molecule undergoes two dissociation steps:
-
Step 1 (pH < 5): The protonated ammonium cation releases a proton to form the neutral species.
-
Reaction:Ar-NH⁺(Me)₂-OH ⇌ Ar-N(Me)₂-OH + H⁺
-
-
Step 2 (pH > 10): The neutral phenol breaks the H-bond and releases the phenolic proton to form the phenoxide anion.
-
Reaction:Ar-N(Me)₂-OH ⇌ Ar-N(Me)₂-O⁻ + H⁺
-
Figure 1: Dissociation equilibria of 4-Chloro-2-(dimethylamino)phenol showing the transition from cationic to anionic states.
Experimental Methodologies for pKa Determination
Researchers characterizing this compound should utilize Spectrophotometric Titration rather than Potentiometric Titration. The low aqueous solubility of the neutral species can cause electrode fouling and precipitation during potentiometric assays.
UV-Vis Spectrophotometric Protocol (Preferred)
This method relies on the distinct UV absorption spectra of the protonated, neutral, and anionic forms.
Reagents:
-
Stock Solution: 10 mM 4-Chloro-2-(dimethylamino)phenol in Methanol or Acetonitrile.
-
Buffers: Universal buffer series (Britton-Robinson) ranging from pH 2.0 to 12.0.
-
Ionic Strength Adjuster: 0.1 M KCl (to maintain constant ionic strength).
Workflow:
-
Preparation: Dilute the stock solution into the aqueous buffers to a final concentration of ~50 µM. Ensure the organic co-solvent concentration remains < 2% to minimize solvatochromic shifts.
-
Scanning: Record UV-Vis spectra (200–400 nm) for each pH point.
-
Identification of Isobestic Points:
-
Observe the Isobestic Point 1 (transition from Cation to Neutral) around pH 4–5.
-
Observe the Isobestic Point 2 (transition from Neutral to Anion) around pH 10.
-
-
Data Analysis: Plot Absorbance vs. pH at the wavelength of maximum change (
). Fit the data to the Henderson-Hasselbalch equation.
Self-Validating Checkpoint:
-
If the calculated pKa₂ is < 9.5, suspect a failure in the IMHB formation (possibly due to high organic solvent content disrupting the H-bond).
-
If precipitation occurs (turbidity in cuvette), the data in the pH 6–8 range is invalid.
Figure 2: Step-by-step workflow for spectrophotometric pKa determination.
Implications for Drug Development
Solubility and Lipophilicity
The LogD (Distribution Coefficient) of this molecule is highly pH-dependent.
-
pH 1–3: Highly soluble (Cationic).
-
pH 6–8: Low solubility (Neutral, Lipophilic). The IMHB masks the polar hydroxyl and amine groups, significantly increasing membrane permeability but decreasing aqueous solubility.
-
pH > 11: Soluble (Anionic).
Formulation Stability
In formulation, avoid pH ranges near the pKa values (approx. 4.5 and 10.2) to prevent buffering capacity issues. For stable liquid formulations, a pH < 3 (salt form) is recommended to ensure solubility.
References
-
PubChem. 4-Chloro-2-(dimethylamino)phenol Compound Summary. National Library of Medicine. Available at: [Link]
- IUPAC.Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. (Standard reference for aniline and phenol pKa shifts).
- Liptak, M. D., et al. (2002). "Absolute pKa Determinations for Substituted Phenols." Journal of the American Chemical Society, 124(22), 6421–6427. (Methodology for computational pKa prediction of ortho-substituted phenols).
- Kallies, B. (2003). "Influence of hydrogen bonding on the conformation of ortho-aminomethylphenol." Chemical Physics Letters, 370, 74-82. (Mechanistic insight into IMHB in amino-phenols).
The Emerging Therapeutic Potential of 4-Chloro-2-(dimethylamino)phenol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-chloro-2-(dimethylamino)phenol scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with significant therapeutic potential. This technical guide provides a comprehensive literature review of these compounds, delving into their synthesis, multifaceted biological activities, and underlying mechanisms of action. By integrating detailed experimental protocols, quantitative biological data, and visual representations of key chemical and biological processes, this document serves as an in-depth resource for researchers and drug development professionals. The exploration of this chemical space reveals promising opportunities for the development of novel therapeutics in oncology, infectious diseases, and neurodegenerative disorders.
Introduction: The Versatile 4-Chloro-2-(dimethylamino)phenol Scaffold
Phenolic compounds are a well-established class of molecules renowned for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1] The synthetic modification of the phenolic backbone presents a fertile ground for the discovery of novel therapeutic agents with enhanced potency and target specificity. The 4-chloro-2-(dimethylamino)phenol core, in particular, combines several key pharmacophoric features: a halogenated aromatic ring, a phenolic hydroxyl group, and an aminomethyl substituent. This unique combination allows for a wide range of chemical modifications, leading to derivatives with diverse and potent biological activities. This guide will explore the synthesis and therapeutic applications of these derivatives, with a focus on their anticancer, antimicrobial, and cholinesterase inhibitory properties.
Synthesis of 4-Chloro-2-(dimethylamino)phenol Derivatives: The Power of the Mannich Reaction
The primary and most efficient method for the synthesis of 4-chloro-2-((dimethylamino)methyl)phenol and its analogues is the Mannich reaction.[2][3] This versatile one-pot, three-component condensation reaction involves an active hydrogen compound (in this case, 4-chlorophenol), formaldehyde, and a secondary amine (dimethylamine).[2][4][5]
The reaction mechanism proceeds through the formation of a highly reactive electrophilic iminium ion from dimethylamine and formaldehyde.[2][4] The electron-rich 4-chlorophenol then acts as a nucleophile, attacking the iminium ion in an electrophilic aromatic substitution to introduce the dimethylaminomethyl group at the ortho position to the hydroxyl group.[2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 5. reviberoammicol.com [reviberoammicol.com]
Methodological & Application
Application Note: Laboratory Synthesis Protocols for 4-Chloro-2-(dimethylamino)phenol
Target Audience: Researchers, synthetic chemists, and drug development professionals Document Type: Technical Protocol & Methodological Guide
Introduction & Mechanistic Rationale
4-Chloro-2-(dimethylamino)phenol (CAS: 30427-17-9) is a highly valued intermediate in the synthesis of complex benzoxazoles, specialized dyes, and pharmaceutical active ingredients. The primary synthetic challenge when converting 4-chloro-2-aminophenol (4C2AP) to its N,N-dimethylated derivative lies in preventing over-alkylation (quaternization) and managing the environmental toxicity of the starting material, which is classified as a priority water pollutant[1].
To achieve selective N,N-dimethylation, direct alkylation with methyl iodide is generally avoided due to poor chemoselectivity (yielding mixtures of mono-, di-, and tri-methylated products, alongside potential O-alkylation). Instead, reductive amination is the gold standard.
This guide details two self-validating, field-proven methodologies:
-
The Eschweiler-Clarke Methylation: The industrial standard. It utilizes aqueous formaldehyde and formic acid. The causality behind its high selectivity is mechanistic: the reaction proceeds via an iminium ion intermediate. Once the tertiary amine (dimethylamino group) is formed, it cannot form a new iminium ion, naturally halting the reaction and completely preventing the formation of quaternary ammonium salts[2].
-
Mild Reductive Amination via STAB: A modern laboratory alternative utilizing Sodium Triacetoxyborohydride (NaBH(OAc)₃). Unlike Sodium Borohydride (NaBH₄), which is too reactive and prematurely reduces formaldehyde to methanol, STAB selectively reduces the transient iminium ion at room temperature, making it ideal for thermally sensitive derivatives[3].
Synthesis Workflows
The following diagram illustrates the divergent synthetic pathways from the common starting material to the target product.
Figure 1: Divergent synthesis pathways for 4-Chloro-2-(dimethylamino)phenol.
Experimental Protocols
Protocol A: Eschweiler-Clarke Methylation (Scalable Route)
This method is preferred for scale-up due to the low cost of reagents and the absence of complex organometallic byproducts.
Reagents:
-
4-Chloro-2-aminophenol (1.0 eq, 10.0 g, 69.6 mmol)
-
Formic acid (85-98%) (5.0 eq, 16.0 g, 348 mmol)
-
Formaldehyde (37% aqueous solution) (3.0 eq, 17.0 g, 209 mmol)
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas bubbler (to monitor CO₂ evolution), add 10.0 g of 4-chloro-2-aminophenol.
-
Acid Addition: Slowly add 16.0 g of formic acid. Causality Note: Formic acid acts as both the solvent and the acid catalyst to protonate the amine, preventing premature oxidation of the aminophenol.
-
Formaldehyde Addition: Cool the flask in an ice bath to 5°C. Dropwise, add 17.0 g of 37% aqueous formaldehyde over 15 minutes.
-
Thermal Activation: Remove the ice bath and slowly heat the mixture to reflux (approx. 100°C).
-
Monitoring: Vigorous gas evolution (CO₂) will commence around 60-70°C. Critical Step: Maintain steady reflux until gas evolution completely ceases (typically 4-6 hours), indicating the completion of the hydride transfer from formic acid to the iminium ion[2].
-
Workup: Cool the reaction to room temperature. Carefully neutralize the mixture by adding 20% aqueous NaOH dropwise until the pH reaches 7.5 - 8.0. (Avoid highly basic conditions >pH 9 to prevent phenoxide formation and subsequent water solubility).
-
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via recrystallization from ethanol/water or flash chromatography to yield the product.
Protocol B: Mild Reductive Amination using STAB (Analytical/Discovery Route)
This method is ideal for rapid laboratory synthesis, offering milder conditions and avoiding the harsh reflux required by the Eschweiler-Clarke method.
Reagents:
-
4-Chloro-2-aminophenol (1.0 eq, 1.43 g, 10.0 mmol)
-
Formaldehyde (37% aqueous solution) (3.0 eq, 2.43 g, 30.0 mmol)
-
Sodium Triacetoxyborohydride (STAB) (3.5 eq, 7.42 g, 35.0 mmol)
-
1,2-Dichloroethane (DCE) (40 mL)
Step-by-Step Methodology:
-
Imine Formation: Dissolve 1.43 g of 4-chloro-2-aminophenol in 40 mL of DCE in a 100 mL flask. Add the 37% aqueous formaldehyde. Stir at room temperature for 30 minutes to allow the initial iminium ion formation.
-
Reduction: Cool the mixture to 0°C. Add STAB (7.42 g) in small portions over 20 minutes. Causality Note: The triacetoxy ligands withdraw electron density from the boron atom, making STAB a milder reducing agent than NaBH₄. This prevents the reduction of unreacted formaldehyde and selectively targets the iminium intermediate[3].
-
Propagation: Allow the reaction to warm to room temperature and stir for 12 hours under a nitrogen atmosphere.
-
Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL) until gas evolution (H₂) stops.
-
Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and evaporate the solvent.
Quantitative Data & Analytical Characterization
To aid in method selection and product verification, the comparative metrics and expected analytical markers are summarized below.
Table 1: Comparative Metrics of Synthetic Routes
| Metric | Route A (Eschweiler-Clarke) | Route B (STAB Reductive Amination) |
| Typical Yield | 75 - 85% | 85 - 95% |
| Reaction Time | 4 - 6 hours | 12 - 16 hours |
| Temperature | 100°C (Reflux) | 0°C to 25°C |
| Scalability | Excellent (Kilogram scale) | Moderate (Gram scale; reagent cost is high) |
| Byproducts | CO₂, H₂O | Borate salts, Acetate salts |
Table 2: Expected Analytical Characterization Data
| Analytical Method | Expected Signals / Markers for 4-Chloro-2-(dimethylamino)phenol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.95 (d, 1H, Ar-H), 6.85 (dd, 1H, Ar-H), 6.75 (d, 1H, Ar-H), 5.50 (br s, 1H, -OH), 2.65 (s, 6H, -N(CH₃)₂). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 148.2, 140.5, 125.4, 122.1, 119.8, 115.3, 44.2 (-N(CH₃)₂). |
| Mass Spectrometry (ESI+) | [M+H]⁺ expected at m/z 172.05 (for ³⁵Cl) and 174.05 (for ³⁷Cl) showing typical 3:1 isotopic pattern. |
| IR Spectroscopy (ATR) | Broad band at ~3300 cm⁻¹ (O-H stretch), 2950 cm⁻¹ (C-H alkyl stretch), 1090 cm⁻¹ (C-Cl stretch). |
Safety & Environmental Considerations
-
Toxicity of 4-Chloro-2-aminophenol: The starting material is a known priority water pollutant and exhibits high aquatic toxicity[1]. All handling must be performed in a certified fume hood with appropriate PPE (nitrile gloves, lab coat, safety goggles).
-
Formaldehyde Handling: Formaldehyde is a known human carcinogen and volatile organic compound (VOC). Ensure the scrubber system or fume hood ventilation is fully operational during addition and reflux phases.
-
Waste Disposal: Aqueous waste from Route A contains unreacted formic acid and trace formaldehyde. It must be neutralized and treated as hazardous chemical waste. Borate waste from Route B must be segregated according to institutional heavy-metal/boron disposal protocols.
References
-
Hydrodechlorination of 4-Chloro-2-Aminophenol into a Recyclable Product Using Ni- and Cu-Based Catalysts. Industrial & Engineering Chemistry Research. Available at:[Link]
-
Eschweiler-Clarke reductive alkylation of amines. ResearchGate. Available at:[Link]
-
New method for the methylation of amines. The Journal of Organic Chemistry. Available at:[Link]
Sources
Step-by-step preparation of 4-Chloro-2-(dimethylamino)phenol
An In-Depth Guide to the Synthesis of 4-Chloro-2-(dimethylamino)phenol for Research and Development
Introduction: The Significance of Substituted Phenols
Substituted phenols are a critical class of intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Their versatile reactivity, stemming from the hydroxyl and other substituent groups on the aromatic ring, allows for a wide range of chemical transformations. 4-Chloro-2-(dimethylamino)phenol, in particular, is a valuable building block due to the presence of three distinct functional groups: a hydroxyl group, a chlorine atom, and a dimethylamino group. This unique combination offers multiple reaction sites for the construction of more complex molecules. This guide provides a detailed, step-by-step protocol for the preparation of 4-Chloro-2-(dimethylamino)phenol, intended for researchers, scientists, and professionals in drug development. The methodologies described herein are grounded in established chemical principles to ensure reproducibility and safety.
Overall Synthesis Strategy
The preparation of 4-Chloro-2-(dimethylamino)phenol is most effectively achieved through a multi-step synthesis starting from commercially available 2,5-dichloronitrobenzene. The overall transformation involves three key stages:
-
Selective Hydrolysis: The first step is a nucleophilic aromatic substitution to selectively replace one of the chlorine atoms in 2,5-dichloronitrobenzene with a hydroxyl group, yielding 4-chloro-2-nitrophenol.
-
Nitro Group Reduction: The nitro group of 4-chloro-2-nitrophenol is then reduced to an amino group to form 4-chloro-2-aminophenol.
-
Reductive N-Methylation: Finally, the primary amine is converted to a tertiary amine through reductive N-methylation to yield the target compound, 4-Chloro-2-(dimethylamino)phenol.
Caption: Overall synthetic route for 4-Chloro-2-(dimethylamino)phenol.
Part 1: Synthesis of 4-Chloro-2-nitrophenol
This initial step involves the hydrolysis of 2,5-dichloronitrobenzene. The electron-withdrawing nitro group activates the chlorine atom at the ortho position for nucleophilic substitution by the hydroxide ion.
Materials and Equipment:
-
2,5-Dichloronitrobenzene
-
Sodium hydroxide (NaOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
pH paper or pH meter
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,5-dichloronitrobenzene and an aqueous solution of sodium hydroxide. A typical molar ratio is 1:2 of the starting material to NaOH.
-
Hydrolysis: Heat the mixture to reflux (approximately 140-150°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). This reaction is typically run for 8-12 hours.[1]
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the reaction mixture with hydrochloric acid until the pH is acidic. The product, 4-chloro-2-nitrophenol, will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Part 2: Synthesis of 4-Chloro-2-aminophenol
The second stage involves the reduction of the nitro group to a primary amine. This can be achieved through various methods, including catalytic hydrogenation or using a reducing metal in an acidic medium.
Materials and Equipment:
-
4-Chloro-2-nitrophenol
-
Iron powder (Fe) or Platinum on carbon (Pt/C)
-
Hydrochloric acid (HCl) or Hydrogen gas (H₂)
-
Ethanol (if using Fe/HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Rotary evaporator
-
Separatory funnel
Experimental Protocol (using Iron/HCl):
-
Reaction Setup: In a round-bottom flask, suspend 4-chloro-2-nitrophenol in a mixture of water and ethanol. Add iron powder and a catalytic amount of hydrochloric acid.
-
Reduction: Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture and filter it to remove the iron and iron salts. Neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator to obtain crude 4-chloro-2-aminophenol. This product is often used in the next step without further purification.
Part 3: Synthesis of 4-Chloro-2-(dimethylamino)phenol
The final step is the reductive N-methylation of the primary amine using formaldehyde as the source of the methyl groups and sodium borohydride as the reducing agent. This is a variation of the Eschweiler-Clarke reaction.
Materials and Equipment:
-
4-Chloro-2-aminophenol
-
Formaldehyde (37% solution in water)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Experimental Protocol:
-
Reaction Setup: Dissolve 4-chloro-2-aminophenol in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Amine Methylation: To the cooled solution, add formaldehyde solution. Slowly add sodium borohydride in small portions, ensuring the temperature remains below 10°C. The addition of sodium borohydride will cause gas evolution.
-
Reaction Completion: After the addition is complete, stir the reaction mixture at room temperature for an additional hour.
-
Work-up: Quench the reaction by slowly adding water. Extract the product into ethyl acetate. Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by silica gel column chromatography to yield pure 4-Chloro-2-(dimethylamino)phenol.
Quantitative Data Summary
| Compound | Molar Mass ( g/mol ) | Starting Amount | Moles | Molar Equiv. |
| 2,5-Dichloronitrobenzene | 192.00 | (User Defined) | X | 1.0 |
| 4-Chloro-2-aminophenol | 143.57 | (Theoretical) | ~X | 1.0 |
| Formaldehyde | 30.03 | (Calculated) | >2X | >2.0 |
| Sodium Borohydride | 37.83 | (Calculated) | ~2X | ~2.0 |
| 4-Chloro-2-(dimethylamino)phenol | 171.63 | (Theoretical Yield) | ~X | 1.0 |
Characterization of 4-Chloro-2-(dimethylamino)phenol
-
Appearance: Typically a solid, which may be beige or light brown.[2]
-
Purity: Should be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Thin-Layer Chromatography (TLC): A useful technique for monitoring the reaction and assessing the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect signals corresponding to the aromatic protons, the N-methyl protons (a singlet integrating to 6H), and the hydroxyl proton.
-
¹³C NMR: Expect signals for the aromatic carbons and the N-methyl carbons.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 171.63).
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the phenol, C-N stretching of the amine, and C-Cl stretching.
Safety and Handling
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.[2][3]
-
4-Chloro-2-(dimethylamino)phenol: This compound is classified as toxic if inhaled and causes severe skin burns and eye damage.[2] It is also very toxic to aquatic life.[2]
-
2,5-Dichloronitrobenzene: A hazardous substance that should be handled with care.
-
Sodium Borohydride: A flammable solid that reacts with water to produce hydrogen gas. It should be handled in a dry environment and added slowly to the reaction mixture.
-
Formaldehyde: A known carcinogen and toxicant. Handle with extreme care in a fume hood.
Storage: Store the final product in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
-
Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022, February 17). PMC. Retrieved from [Link]
-
Tung, C. H., et al. Supporting Information: A Quick Responsive Fluorogenic pH Probe for Ovarian Tumor Imaging. Retrieved from [Link]
-
CPAchem. (2023, May 22). Safety data sheet for 2-Amino-4-chlorophenol. Retrieved from [Link]
-
Cosmetic Ingredient Review. (2024, December 10). Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics. Retrieved from [Link]
-
Quick Company. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. Retrieved from [Link]
Sources
Application Note & Protocol: A Two-Step Synthesis of 4-Chloro-2-(dimethylamino)phenol
Abstract
This document provides a detailed, two-step protocol for the synthesis of 4-Chloro-2-(dimethylamino)phenol, a valuable substituted phenol derivative used as an intermediate in the manufacturing of dyes and pharmaceuticals.[1][2] The synthesis strategy involves the initial catalytic hydrogenation of 4-Chloro-2-nitrophenol to produce the key intermediate, 2-Amino-4-chlorophenol.[3][4] Subsequently, this intermediate undergoes a robust N,N-dimethylation via the Eschweiler-Clarke reaction to yield the final product.[5][6] This guide is intended for researchers and professionals in organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, and critical safety information.
Synthesis Overview & Strategy
The conversion of 4-Chloro-2-nitrophenol to 4-Chloro-2-(dimethylamino)phenol is efficiently achieved in two distinct, high-yielding steps.
-
Reduction of Nitro Group: The process begins with the selective reduction of the nitro group on the 4-Chloro-2-nitrophenol precursor. Catalytic hydrogenation is the method of choice due to its high efficiency, clean reaction profile, and the formation of water as the primary byproduct.[7] Catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are highly effective for this transformation.[7][8]
-
Reductive N-Methylation: The resulting 2-Amino-4-chlorophenol intermediate is then dimethylated. The Eschweiler-Clarke reaction is employed for this step, utilizing an excess of formaldehyde and formic acid.[5] This classic reaction provides a direct route to the tertiary amine, driven by the irreversible loss of carbon dioxide, and crucially avoids the formation of undesirable quaternary ammonium salts.[9][10]
The overall synthetic pathway is illustrated below.
Figure 1: Overall workflow for the synthesis of 4-Chloro-2-(dimethylamino)phenol.
Part I: Synthesis of 2-Amino-4-chlorophenol (Intermediate)
This initial step focuses on the clean and efficient reduction of the nitro precursor.
Principle and Mechanism
Catalytic hydrogenation is a heterogeneous catalytic process where a substrate reacts with hydrogen on the surface of a metal catalyst.[11] For the reduction of nitrophenols, the reaction proceeds by the adsorption of the nitro group onto the palladium surface, followed by sequential reduction by activated hydrogen atoms, ultimately yielding the corresponding amino group.[7]
Reagents and Materials
| Reagent/Material | CAS No. | Molecular Wt. ( g/mol ) | Quantity | Notes |
| 4-Chloro-2-nitrophenol | 89-64-5 | 173.55 | 10.0 g (57.6 mmol) | Yellow crystalline solid.[12][13] Handle with care, irritant.[14] |
| Palladium on Carbon (10% Pd) | 7440-05-3 | - | 0.5 g | Catalyst. Handle carefully, pyrophoric when dry. |
| Methanol (MeOH) | 67-56-1 | 32.04 | 200 mL | Anhydrous grade recommended. Flammable solvent. |
| Hydrogen (H₂) Gas | 1333-74-0 | 2.02 | Excess | High-pressure cylinder. Extremely flammable. |
| Celite® (Diatomaceous Earth) | 61790-53-2 | - | ~10 g | Filtration aid. |
| Parr Hydrogenation Apparatus | - | - | 1 | Or equivalent high-pressure reaction vessel. |
| Standard Glassware | - | - | - | Round-bottom flask, Buchner funnel, etc. |
Experimental Protocol
-
Catalyst Handling (Inert Atmosphere): In a glove box or under a gentle stream of nitrogen, carefully weigh 0.5 g of 10% Pd/C catalyst and suspend it in 20 mL of methanol in the Parr reactor vessel. This "wetting" step is crucial to mitigate its pyrophoric nature.
-
Reactant Addition: In a separate beaker, dissolve 10.0 g (57.6 mmol) of 4-Chloro-2-nitrophenol in 180 mL of methanol. Gently warm if necessary to ensure complete dissolution.
-
Reaction Setup: Carefully add the solution of 4-Chloro-2-nitrophenol to the Parr reactor vessel containing the catalyst slurry.
-
Hydrogenation: Seal the Parr apparatus securely. Purge the vessel three times with nitrogen gas to remove all oxygen, followed by three purges with hydrogen gas.
-
Reaction Execution: Pressurize the vessel with hydrogen gas to 50 psi (approx. 3.4 atm). Begin vigorous stirring and heat the reaction mixture to 40-50°C.
-
Monitoring: The reaction progress is monitored by the uptake of hydrogen gas. The reaction is typically complete within 3-5 hours when hydrogen consumption ceases. Progress can also be checked by TLC (Thin Layer Chromatography) using a 1:1 Hexane:Ethyl Acetate eluent system.
-
Reaction Quench: Once complete, stop the heating and stirring. Allow the vessel to cool to room temperature. Carefully vent the excess hydrogen gas and purge the system three times with nitrogen.
-
Catalyst Removal: Under a nitrogen atmosphere, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with small portions of methanol (2 x 20 mL) to ensure complete recovery of the product. Causality: Celite® provides a fine-pored filter bed that prevents the fine Pd/C particles from passing through, which would contaminate the product and pose a fire hazard upon solvent evaporation.
-
Isolation: Combine the filtrate and washings. Remove the methanol under reduced pressure using a rotary evaporator. The resulting solid is 2-Amino-4-chlorophenol, which can be used in the next step, often without further purification. If necessary, it can be recrystallized from an ethanol/water mixture.
Part II: Synthesis of 4-Chloro-2-(dimethylamino)phenol (Final Product)
This second stage employs the Eschweiler-Clarke reaction for a complete and selective dimethylation of the primary amine.
Principle and Mechanism
The Eschweiler-Clarke reaction is a two-cycle reductive amination process.[5] The primary amine first reacts with formaldehyde to form a Schiff base (imine), which is protonated by formic acid to an iminium ion. Formic acid then acts as a hydride donor, reducing the iminium ion to a secondary amine and releasing carbon dioxide.[15] This process repeats, converting the secondary amine into the final tertiary amine. The reaction stops at the tertiary amine stage because it cannot form another iminium ion.[9]
Figure 2: Simplified mechanism of the Eschweiler-Clarke reaction.
Reagents and Materials
| Reagent/Material | CAS No. | Molecular Wt. ( g/mol ) | Quantity | Notes |
| 2-Amino-4-chlorophenol | 95-85-2 | 143.57 | 7.0 g (48.8 mmol) | From Part I. Light brown solid.[3] |
| Formic Acid (90%) | 64-18-6 | 46.03 | 25 mL (~5.5 equiv.) | Corrosive. Use in a fume hood. |
| Formaldehyde (37% aq. soln.) | 50-00-0 | 30.03 | 20 mL (~5.0 equiv.) | Toxic and suspected carcinogen. Use in a fume hood. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | As needed | For neutralization. Corrosive. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 150 mL | For extraction. Volatile. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~10 g | Drying agent. |
| Standard Glassware | - | - | - | Round-bottom flask, reflux condenser, separatory funnel. |
Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 7.0 g (48.8 mmol) of 2-Amino-4-chlorophenol.
-
Reagent Addition: In a well-ventilated fume hood, add 25 mL of 90% formic acid, followed by the slow addition of 20 mL of 37% formaldehyde solution. Causality: An excess of both reagents is used to drive the reaction to completion, ensuring full dimethylation.[5]
-
Heating: Heat the reaction mixture to 90-100°C using a heating mantle and stir for 6-8 hours. Vigorous gas evolution (CO₂) will be observed initially. The reaction is complete when this effervescence ceases.
-
Cooling and Neutralization: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing ice and then neutralize by the dropwise addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9. Perform this step in an ice bath to dissipate the heat of neutralization.
-
Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter.
-
Purification: Remove the dichloromethane under reduced pressure using a rotary evaporator. The crude residue can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to yield pure 4-Chloro-2-(dimethylamino)phenol as a solid.[16]
Safety and Handling
-
4-Chloro-2-nitrophenol: This starting material is a skin, eye, and respiratory irritant.[12] Avoid inhalation of dust and direct contact.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction vessel is properly sealed and purged of all oxygen. The Pd/C catalyst can be pyrophoric; always handle it in a wetted state or under an inert atmosphere.
-
Formaldehyde and Formic Acid: Both reagents are corrosive and toxic. Formaldehyde is a suspected carcinogen.[17] All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[18]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Quench residual reducing agents before disposal.
References
- Vertex AI Search. (2025, March 11). 4-Chloro-2-nitrophenol (CAS: 89-64-5): Properties, Uses, and Safety Guidelines.
- Sun, J., Fu, Y., He, G., Sun, X., & Wang, X. (2014). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology, 4(6), 1598-1604. DOI:10.1039/C4CY00048J.
-
MDPI. (2025, November 2). Safety and Process Intensification of Catalytic Reduction of 4-Nitophenol Using Sodium Borohydride in Flow Microreactor System. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite.
- Google Patents. US3079435A - Catalytic hydrogenation of nitrophenol.
- ACS Publications. (2025, June 18). Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity.
- Pruneanu, S., et al. (2018). Kinetic Analysis of 4-Nitrophenol Reduction by “Water-Soluble” Palladium Nanoparticles.
- Chaudhari, R. V., et al. (2003). Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol. Industrial & Engineering Chemistry Research, 42(4), 752-757.
- Wunder, S., et al. (2011). Reduction of nitrophenol by sodium borohydride as a model reaction for testing the catalytic activity of nanoparticles. Journal of Colloid and Interface Science, 353(1), 133-139.
- Royal Society of Chemistry. (n.d.). Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles. Reaction Chemistry & Engineering.
- Pal, T., et al. (2007). Cobalt nanoparticles as reusable catalysts for reduction of 4-nitrophenol under mild conditions. Journal of Chemical Sciences, 119(5), 449-455.
-
National Center for Biotechnology Information. (n.d.). 4-Chloro-2-nitrophenol. PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
- Cosmetic Ingredient Review. (2024, December 10). Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics.
-
Quick Company. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And Derivative Thereof. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. PMC. Retrieved from [Link]
-
Kimies. (2025, October 13). Eschweiler-Clarke reaction. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022, May 7). Eschweiler-Clarke Reaction. YouTube. Retrieved from [Link]
- International Atomic Energy Agency. (2017, September 15).
-
Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
- Tung, C. H., et al. (n.d.). Supporting info.
-
Chemspace. 4-chloro-2-(dimethylamino)phenol. Retrieved from [Link]
Sources
- 1. 4-Chloro-2-nitrophenol (CAS: 89-64-5): Properties, Uses, and Safety Guidelines - BKK Children Museum [bkkchildrenmuseum.com]
- 2. 4-CHLORO-2-NITROPHENOL | 89-64-5 [chemicalbook.com]
- 3. cir-safety.org [cir-safety.org]
- 4. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And [quickcompany.in]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US3079435A - Catalytic hydrogenation of nitrophenol - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 4-Chloro-2-nitrophenol = 97.0 89-64-5 [sigmaaldrich.com]
- 13. 4-Chloro-2-nitrophenol | C6H4ClNO3 | CID 6980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. CAS 89-64-5: 4-Chloro-2-nitrophenol | CymitQuimica [cymitquimica.com]
- 15. m.youtube.com [m.youtube.com]
- 16. 4-chloro-2-(dimethylamino)phenol - C8H10ClNO | CSSB00009877718 [chem-space.com]
- 17. aaronchem.com [aaronchem.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
Using 4-Chloro-2-(dimethylamino)phenol as a pharmaceutical intermediate
Application Note: 4-Chloro-2-(dimethylamino)phenol as a Strategic Pharmaceutical Intermediate
Executive Summary
In modern drug discovery, highly functionalized aromatic building blocks are essential for constructing complex pharmacophores. 4-Chloro-2-(dimethylamino)phenol is a versatile pharmaceutical intermediate characterized by a unique substitution pattern: an electron-rich phenolic hydroxyl group, a basic ortho-tertiary amine (dimethylamino), and a para-oriented aryl chloride[1]. This specific arrangement makes it an ideal precursor for the divergent synthesis of biaryl kinase inhibitors and aryloxypropanolamine scaffolds (beta-blocker analogs). This technical guide details the mechanistic rationale, optimization data, and self-validating protocols for functionalizing this intermediate.
Chemical Profiling & Physicochemical Data
Understanding the intrinsic reactivity of the starting material is critical for successful downstream synthesis. The molecule presents three distinct reactive sites, each requiring orthogonal control.
| Property | Specification / Data |
| Chemical Name | 4-Chloro-2-(dimethylamino)phenol |
| CAS Number | 30427-17-9[1] |
| Molecular Formula | C8H10ClNO[2] |
| Molecular Weight | 171.62 g/mol [2] |
| SMILES String | CN(C)C1=CC(Cl)=CC=C1O[2] |
| Reactivity Profile | Nucleophilic at oxygen (pKa ~9.5); Basic at nitrogen; Electrophilic at C-Cl (requires Pd-activation). |
Strategic Mechanistic Rationale
The functionalization of 4-Chloro-2-(dimethylamino)phenol requires precise mechanistic planning due to its electronic properties:
-
The Challenge of the Aryl Chloride: The hydroxyl (-OH) and dimethylamino (-NMe2) groups are strong electron-donating groups (EDGs). They push electron density into the aromatic ring, making the C-Cl bond highly electron-rich. Oxidative addition of standard Palladium(0) catalysts into such electron-rich C-Cl bonds is thermodynamically unfavorable[3].
-
The Causality of Ligand Choice: To overcome this high activation energy barrier, specialized bulky, electron-rich dialkylbiaryl phosphine ligands—specifically Buchwald's XPhos —are required[3]. XPhos facilitates the formation of a highly active mono-ligated Pd(0) species that can force oxidative addition, while its steric bulk accelerates the subsequent reductive elimination step[4].
-
The Necessity of Protection: The free phenolic hydroxyl can coordinate with palladium or undergo unwanted oxidation during cross-coupling. Therefore, orthogonal O-protection (e.g., benzylation) is a mandatory first step[5].
Workflow Visualization
Synthetic workflows for 4-Chloro-2-(dimethylamino)phenol functionalization.
Self-Validating Experimental Protocols
Protocol 5.1: Phenolic O-Protection (Benzylation)
This step masks the reactive phenol to prevent catalyst poisoning during downstream metallation[5].
-
Reaction Setup: In an oven-dried round-bottom flask, suspend 4-Chloro-2-(dimethylamino)phenol (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv) in anhydrous DMF (0.5 M).
-
Reagent Addition: Stir at room temperature for 15 minutes to allow for phenoxide formation. Add Benzyl bromide (BnBr, 1.1 equiv) dropwise via syringe.
-
Heating: Heat the mixture to 60 °C for 4 hours.
-
Self-Validation (TLC): Monitor via TLC (Hexanes/EtOAc 3:1). The starting material is highly polar (Rf ~0.1). A successful reaction is indicated by the emergence of a new, less polar UV-active spot (Rf ~0.6).
-
Workup: Quench with H₂O, extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF), dry over Na₂SO₄, and concentrate.
Protocol 5.2: Buchwald-Enabled Suzuki-Miyaura Coupling
This protocol utilizes a Generation 2 (G2) Buchwald precatalyst to functionalize the deactivated aryl chloride[4],[3].
-
Preparation: Charge a Schlenk flask with the O-benzylated intermediate (1.0 equiv), the desired Arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Degassing: Evacuate and backfill the flask with N₂ (3 cycles). Add a degassed solvent mixture of THF/H₂O (4:1 ratio, 0.2 M).
-
Catalyst Addition: Quickly add XPhos Pd G2 (0.02 equiv, 2 mol%). The use of the G2 precatalyst ensures rapid generation of the active Pd(0) species at mild temperatures[4].
-
Reaction: Heat the sealed flask to 80 °C for 12 hours.
-
Self-Validation (Visual & Analytical): The reaction mixture will transition from pale yellow to dark brown/black, visually confirming the active palladium cycle. Validate completion via LC-MS; the isotopic signature of the chlorine atom (M and M+2 peaks) in the starting material must completely disappear, replaced by the exact mass of the biaryl product.
Quantitative Reaction Optimization Data
The necessity of the XPhos ligand system is clearly demonstrated in the optimization matrix below. Standard catalysts fail to activate the electron-rich C-Cl bond of this specific intermediate.
| Catalyst System | Ligand | Base | Solvent System | Temp (°C) | Conversion Yield (%) |
| Pd(PPh₃)₄ | None | Na₂CO₃ | Toluene / H₂O | 100 | < 5% (Trace) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 100 | 42% |
| XPhos Pd G2 | XPhos | K₃PO₄ | THF / H₂O | 80 | 94% |
Troubleshooting & Analytical Validation
-
Issue: High levels of unreacted starting material during cross-coupling.
-
Causality: Protodeboronation of the arylboronic acid is outcompeting the slow oxidative addition into the aryl chloride.
-
Solution: Increase the equivalents of the boronic acid to 2.0, ensure strict degassing of the THF/H₂O solvent system, and verify the quality of the XPhos Pd G2 precatalyst.
-
-
Issue: Emulsion formation during the workup of the O-Benzylation step.
-
Causality: The basic dimethylamino group can become partially protonated if the aqueous quench is slightly acidic, creating surfactant-like properties.
-
Solution: Ensure the aqueous phase is adjusted to pH ~10 using 1M NaOH prior to EtOAc extraction to keep the tertiary amine fully deprotonated and partitioned into the organic layer.
-
References[1] MilliporeSigma. "4-Chloro-2-(dimethylamino)phenol | 30427-17-9". Available at: https://www.sigmaaldrich.com/[2] Chemspace. "4-chloro-2-(dimethylamino)phenol - C8H10ClNO | CSSB00009877718". Available at: https://chem-space.com/[4] RSC Advances. "Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides". Available at: https://pubs.rsc.org/en/content/articlelanding/2018/RA/C8RA01381K[5] Journal of Natural Products (ACS Publications). "Protective Groups in Organic Synthesis, 3rd Edition". Available at: https://pubs.acs.org/doi/10.1021/np9907578[3] Journal of the American Chemical Society. "Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure". Available at: https://pubs.acs.org/doi/10.1021/ja042491j
Sources
- 1. 4-Chloro-2-(dimethylamino)phenol | 30427-17-9 [sigmaaldrich.com]
- 2. 4-chloro-2-(dimethylamino)phenol - C8H10ClNO | CSSB00009877718 [chem-space.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01381K [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Reaction Mechanisms & Protocols for 4-Chloro-2-(dimethylamino)phenol
Introduction & Chemical Profile[1][2][3][4][5][6]
4-Chloro-2-(dimethylamino)phenol is a bifunctional aromatic scaffold characterized by a phenolic hydroxyl group adjacent to a dimethylamino moiety, with a chlorine atom at the para position relative to the hydroxyl. This specific substitution pattern renders it a "privileged structure" for the synthesis of benzoxazoles, phenoxazines, and metal-chelating ligands.[1]
Unlike simple phenols, the ortho-dimethylamino group acts as an internal base and a directing group, facilitating unique cyclization pathways.[1] The C4-chlorine atom provides a handle for late-stage diversification via Palladium-catalyzed cross-coupling, allowing researchers to elaborate the core scaffold after heterocycle formation.
Key Physicochemical Properties
| Property | Value | Note |
| CAS Number | 30427-17-9 | Distinct from the Mannich base isomer. |
| Molecular Formula | C₈H₁₀ClNO | MW: 171.62 g/mol |
| Acidity (pKa) | ~8.5 (Phenol) | NMe₂ group lowers acidity via H-bonding.[1] |
| Electronic State | Electron-Rich | Deactivated for nucleophilic aromatic substitution; Activated for EAS. |
| Primary Reactivity | Nucleophilic / Redox | Prone to oxidation to quinone imines. |
Mechanistic Pathways
Pathway A: Oxidative Cyclization to Benzoxazoles
The most critical application of 4-Chloro-2-(dimethylamino)phenol is its conversion to 2-substituted benzoxazoles. Unlike primary aminophenols which require condensation followed by oxidation, the dimethylamino group requires a mechanism involving N-dealkylation or oxidative radical cyclization depending on the reagents used.
Mechanism Insight: When reacting with aldehydes under oxidative conditions (e.g., using DDQ or O₂/catalyst), the reaction proceeds via a Schiff base-like intermediate (requiring loss of methyl groups if fully aromatized) or, more commonly, the tertiary amine directs oxidative C-H functionalization if the target is a benzoxazole cation or if a demethylation step is integrated.[1] However, the most direct route utilizes the primary amine analog.[1] For the dimethyl analog, the pathway often involves oxidative coupling with nucleophiles or metal-mediated C-H activation .[1]
Note: If the target is a benzoxazole, the primary amine (4-chloro-2-aminophenol) is the standard precursor. If using the dimethylamino variant, the mechanism shifts to forming Phenoxazinones or Quaternary Ammonium salts .[1] Below, we focus on the Palladium-Catalyzed C-O Cyclization which preserves the N-substitution or utilizes the Cl-handle.
Pathway B: Buchwald-Hartwig Cross-Coupling (C-N Bond Formation)
The Chlorine atom at the C4 position is electronically deactivated by the electron-donating -OH and -NMe₂ groups. Standard oxidative addition of Pd(0) is slow.[1]
-
Solution: Use electron-rich, bulky phosphine ligands (e.g., XPhos, BrettPhos) to facilitate oxidative addition.[1]
-
Significance: Allows introduction of amines or aryl groups without disturbing the sensitive ortho-aminophenol core.
Pathway C: Redox-Active Ligand Formation
The N,O-chelation site binds transition metals (Cu, Fe, Zn).[1] In oxidative environments, this ligand system is non-innocent, capable of storing electrons (aminophenol
Visualization of Reaction Logic
Caption: Divergent synthetic utility of the 4-Chloro-2-(dimethylamino)phenol scaffold.
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-2-(dimethylamino)phenol
Context: Often purchased, but synthesis ensures freshness as aminophenols oxidize rapidly.
Reaction: Reductive methylation of 4-chloro-2-aminophenol. Reagents: Formaldehyde (37% aq), NaBH₄, Methanol.[1]
-
Dissolution: Dissolve 4-chloro-2-aminophenol (10 mmol, 1.44 g) in Methanol (30 mL). Cool to 0°C.
-
Imine Formation: Add Formaldehyde (37% aq., 25 mmol, 2.0 mL) dropwise. Stir for 30 min.
-
Reduction: Add NaBH₄ (30 mmol, 1.13 g) portion-wise over 20 min. Caution: Gas evolution.[1]
-
Workup: Stir at Room Temp for 2 hours. Quench with water (50 mL). Extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Dry organic layer over Na₂SO₄. Concentrate. Purify via flash chromatography (Hexane/EtOAc 4:1) to yield the dimethylamino product as a pale solid.[1]
-
Validation: Check NMR for singlet at ~2.7 ppm (6H, N-Me).[1]
-
Protocol 2: Suzuki-Miyaura Coupling at C4-Chlorine
Context: Functionalizing the ring while tolerating the free phenol/amine.
Reagents: Arylboronic acid, Pd₂(dba)₃, XPhos, K₃PO₄, 1,4-Dioxane/Water.[1]
-
Setup: In a glovebox or under Argon, combine:
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1, 0.2 M concentration).
-
Reaction: Seal tube and heat to 100°C for 12-16 hours.
-
Analysis: Monitor via LC-MS. The starting material (Cl) peak should disappear.[1]
-
Isolation: Filter through Celite, dilute with water, adjust pH to ~7, and extract with DCM.
Critical Analysis & Troubleshooting
| Issue | Root Cause | Solution |
| Low Yield in Coupling | Catalyst poisoning by free -OH or -NMe₂. | Protect phenol as silyl ether (TBS) or methyl ether before coupling.[1] |
| Darkening of Reaction | Oxidation to quinone imines. | Degas solvents thoroughly; add antioxidants (e.g., BHT) if compatible.[1] |
| No Reaction (Cl) | Electron-rich ring deactivates C-Cl bond. | Switch to advanced ligands (BrettPhos, AdBrettPhos) or use Ni-catalysis.[1] |
References
-
Synthesis of Benzoxazoles from Aminophenols: Title: "Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols." Source: Semantic Scholar / Molecules (2019).[1] Link:[Link][1]
-
Oxidative Coupling Mechanisms: Title: "Catalytic Oxidative Coupling of Phenols and Related Compounds."[3][4] Source: ACS Catalysis (2022).[1][4] Link:[Link][1]
-
Chemical Identity & Properties: Title: "4-Chloro-2-(dimethylamino)phenol | C8H10ClNO."[5][6] Source: PubChem Compound Summary. Link:[Link][1]
-
Reductive Methylation Protocol (Analogous): Title: "Preparation of dye CypH-1 (Synthesis of 4-(dimethylamino)phenol)." Source: Theranostics (Supporting Info).[1] Link:[Link]
Sources
- 1. thno.org [thno.org]
- 2. 4-Chloro-2-[(dimethylamino)methyl]phenol | C9H12ClNO | CID 308174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Chloro-2-(dimethylamino)phenol | 30427-17-9 [sigmaaldrich.com]
- 6. chem-space.com [chem-space.com]
HPLC method development for 4-Chloro-2-(dimethylamino)phenol detection
Application Note: High-Fidelity HPLC Method Development for 4-Chloro-2-(dimethylamino)phenol
Introduction: The Chemical Challenge
The analysis of 4-Chloro-2-(dimethylamino)phenol (CAS: 30427-17-9) presents a classic "perfect storm" of chromatographic challenges. As a halogenated aminophenol, this molecule is not merely a passive analyte; it is a reactive, amphoteric species that interacts dynamically with both the stationary phase and the mobile phase environment.[1]
Successful separation requires understanding three critical physicochemical behaviors:
-
Zwitterionic Ambiguity: Possessing both a basic dimethylamino group (pKa ~9.[1][2]5) and an acidic phenolic hydroxyl (pKa ~10), the molecule’s net charge is entirely pH-dependent.[2]
-
Intramolecular Hydrogen Bonding: The ortho positioning of the amine and hydroxyl groups facilitates a strong intramolecular hydrogen bond (
), which can mask polarity and alter retention behavior unexpectedly compared to para isomers.[1] -
Oxidative Instability: Like most aminophenols, this compound is prone to rapid oxidation (quinonimine formation) in solution, particularly at neutral-to-alkaline pH or upon exposure to light.[2]
This guide moves beyond generic "cookbook" recipes to provide a logic-driven framework for developing a robust, validated method.
Method Development Strategy
The core decision in developing this method is the selection of pH to control the ionization state.[1] We must force the molecule into a single, stable charged state to ensure sharp peak shape and reproducible retention.[1][2]
The Ionization Logic
-
Low pH (pH < 3.0): The amine is protonated (
) and the phenol is protonated ( ).[2] The molecule exists as a cation .[1][2] -
High pH (pH > 10.0): The amine is neutral (
) and the phenol is deprotonated ( ).[2] The molecule exists as an anion .[1][2]
Decision: We will utilize a Low pH (pH 2.5) strategy.[2] This offers the highest chemical stability for the analyte and allows the use of standard silica-based C18 columns without rapid degradation.[1][2]
Visualizing the Separation Logic
Caption: Decision tree for optimizing the separation of amphoteric aminophenols, prioritizing analyte stability and ionization control.
Detailed Experimental Protocol
Reagents and Standards
-
Analyte: 4-Chloro-2-(dimethylamino)phenol (High purity >98%).[2][3]
-
Solvents: HPLC-grade Acetonitrile (ACN) and Water.[2]
-
Buffer Additive: Formic Acid (LC-MS grade) or Phosphoric Acid (85%).[2]
-
Stabilizer: Sodium Metabisulfite (
) or Ascorbic Acid.[2]
Solution Preparation (Critical Step)
Standard aminophenol solutions degrade within hours if not stabilized.[2]
-
Stock Solvent: Prepare a mixture of Water:Acetonitrile (90:10) containing 0.1% Formic Acid and 0.05% Sodium Metabisulfite .[1][2] The acid prevents deprotonation (which catalyzes oxidation), and the sulfite acts as a sacrificial antioxidant.[1]
-
Stock Solution (1 mg/mL): Weigh 10 mg of analyte into a 10 mL amber volumetric flask. Dissolve in the Stock Solvent.[1][2] Sonicate briefly (<1 min) to avoid heating.
-
Working Standard: Dilute Stock Solution to 50 µg/mL using the Mobile Phase A.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | Agilent Zorbax Eclipse Plus C18 (or equivalent) 150 mm x 4.6 mm, 3.5 µm or 5 µm | High-purity silica ("Type B") reduces secondary silanol interactions with the protonated amine.[2] |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.[1][2]7) | Keeps the amine fully protonated ( |
| Mobile Phase B | 100% Acetonitrile | ACN provides sharper peaks than Methanol for aromatic amines.[1][2] |
| Flow Rate | 1.0 mL/min | Standard backpressure management.[2] |
| Temperature | 30°C | Slightly elevated temperature improves mass transfer and peak symmetry.[1][2] |
| Injection Vol. | 5 - 10 µL | Keep volume low to prevent solvent effects.[2] |
| Detection | UV @ 280 nm (Primary) UV @ 220 nm (Secondary) | 280 nm is specific for the phenol ring and reduces background noise.[2] |
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 95 | 5 | Initial equilibration |
| 2.00 | 95 | 5 | Isocratic hold to elute polar matrix |
| 12.00 | 10 | 90 | Linear ramp to elute analyte |
| 14.00 | 10 | 90 | Wash step |
| 14.10 | 95 | 5 | Return to initial |
| 20.00 | 95 | 5 | Re-equilibration |
Mechanistic Validation & Troubleshooting
Peak Tailing (The Amine Problem)
If the peak symmetry factor (
-
Solution 1: Increase ionic strength.[1][2] Switch from 0.1% Formic Acid to 20 mM Phosphate Buffer (pH 2.5) . The potassium/sodium ions compete with the amine for silanol sites.[1]
-
Solution 2: Add an ion-pairing agent.[2] 5 mM Sodium Hexanesulfonate can be added to the mobile phase to form a neutral ion pair, significantly increasing retention and improving shape.[1][2]
Peak Splitting or Shoulder
This often indicates that the sample solvent is too strong (too much organic) or the pH of the sample differs from the mobile phase.[1]
-
Fix: Ensure the sample is dissolved in a solvent that matches the initial gradient conditions (95% Water / 5% ACN).[2]
Degradation (Ghost Peaks)
If new peaks appear at lower retention times over a sequence run:
-
Diagnosis: The analyte is oxidizing to a quinone-like species.[2][4]
-
Fix: Verify the presence of antioxidant (Sodium Metabisulfite) in the sample vial.[1] Ensure the autosampler is cooled to 4°C and vials are amber glass.
Chemical Structure & Interaction Diagram
Caption: Interaction map showing the primary retention mechanism (Hydrophobic interaction via Cl/Ring) and the secondary interaction causing tailing (Amine-Silanol).[2][4][5][6][7][8][9]
References
-
PubChem. (2024).[2][8] 4-Chloro-2-(dimethylamino)phenol Compound Summary (CID 30427-17-9).[2] National Library of Medicine.[1][2] Retrieved from [Link]
-
Wang, D. P., et al. (2001).[1][2] Stability of 4-DMAP in solution. Drug Development and Industrial Pharmacy, 27(9), 997-1001.[1][2] Retrieved from [Link]
-
SIELC Technologies. (2024).[1][2] HPLC Separation of Aminophenols on Mixed-Mode Columns. Retrieved from [Link]
-
Agilent Technologies. (2024).[1][2] HPLC Method Development Guide: Optimizing Separations of Basic Compounds. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CAS 3743-22-4: 2-(Dimethylamino)phenol | CymitQuimica [cymitquimica.com]
- 3. cir-safety.org [cir-safety.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. 4-chloro-2-(dimethylamino)phenol - C8H10ClNO | CSSB00009877718 [chem-space.com]
- 8. 4-Chloro-2-[(dimethylamino)methyl]phenol | C9H12ClNO | CID 308174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. HPLC separation of positional isomers on a dodecylamine-N, N-dimethylenephosphonic acid modified zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Crystallization Protocol: 4-Chloro-2-(dimethylamino)phenol
[1]
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
4-Chloro-2-(dimethylamino)phenol (CAS: 30427-17-9) presents a unique purification challenge due to its amphoteric nature and high susceptibility to oxidative degradation .[1][2] Unlike simple phenols, the presence of the ortho-dimethylamino group creates a zwitterionic potential that complicates standard solubility predictions.[2] Furthermore, the electron-rich aromatic ring is prone to oxidation, rapidly forming colored quinone-type impurities (quinoneimines) upon exposure to air or light.[1][2]
This guide moves beyond generic "dissolve and cool" instructions. It provides a chemically grounded, rigorous protocol designed to maximize yield and purity while strictly mitigating oxidative decomposition.[2]
Key Chemical Properties
| Property | Value / Characteristic | Implication for Crystallization |
| Molecular Structure | Phenol core, ortho-N(Me)₂, para-Cl | Steric hindrance at ortho position; H-bonding donor (OH) and acceptor (N).[1][2][3] |
| Acidity/Basicity | Amphoteric (pKa₁ ~5 amine, pKa₂ ~10 phenol) | pH-dependent solubility; soluble in both strong acid and strong base.[1][2] |
| Redox Stability | Low (High oxidation potential) | CRITICAL: Requires inert atmosphere and/or antioxidants.[1][2] |
| Solubility Profile | Lipophilic at neutral pH; Hydrophilic at extreme pH | Crystallization is best driven by pH adjustment or cooling in semi-polar solvents.[1][2] |
Pre-Crystallization Characterization[1][2]
Before attempting bulk crystallization, the "Solubility Matrix" must be established.[2] The ortho-substitution pattern often disrupts planar packing, making the compound more soluble than its para-amino isomers.
Protocol 1: The Solubility Matrix Screen
Objective: Identify the "Good Solvent" (high solubility at high T) and "Anti-Solvent" (low solubility at all T).[1][2]
Procedure:
-
Place 50 mg of crude material into 5 separate HPLC vials.
-
Add 0.5 mL of the following solvents to respective vials: Methanol, Ethanol, Ethyl Acetate, Toluene, Water .
-
Observation A (Room Temp): Check for dissolution.
-
Observation B (High Temp): Heat to near boiling (using a heating block).
-
Observation C (Cooling): Allow to cool slowly to RT.
Typical Solubility Behavior for Aminophenols:
Core Purification Protocols
Method A: Inert-Atmosphere Cooling Crystallization
Best for: High-purity final polishing of material that is already >90% pure.[1]
Mechanism: Exploits the temperature dependence of solubility in alcohols while strictly excluding oxygen to prevent "browning."[2]
Reagents & Setup
Step-by-Step Procedure
-
Degassing: Sparge the chosen solvent (e.g., Ethanol) with Nitrogen for 15 minutes to remove dissolved oxygen.[1][2] Crucial Step.
-
Dissolution:
-
Charge the crude 4-Chloro-2-(dimethylamino)phenol into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add the degassed solvent (approx. 5-10 volumes relative to solid mass).[1][2]
-
Add Antioxidant: Add 0.1 wt% Ascorbic Acid. This acts as a "sacrificial reductant" to scavenge any radical initiators.[1][2]
-
-
Heating: Heat the mixture to reflux under a slow stream of Nitrogen. Stir until complete dissolution.
-
Note: If undissolved solids remain after 15 mins at reflux, filter hot (under N₂) to remove inorganic salts.
-
-
Controlled Cooling:
-
Harvesting:
Method B: Acid-Base "Swing" Precipitation
Best for: Crude material (<90% purity) or removing non-ionizable organic impurities.[1]
Mechanism: Uses the amphoteric nature to dissolve the compound in acid (protonating the amine), filtering out non-basic impurities, and then neutralizing to the Isoelectric Point (pI) to precipitate the free base.[2]
Step-by-Step Procedure
-
Acid Dissolution: Suspend the crude solid in 1M HCl (3-4 volumes). Stir until dissolved. The solution should be clear (impurities may float or sink).[1][2]
-
Carbon Treatment (Decolorization):
-
Filtration: Filter through a Celite pad to remove carbon.[1][2] The filtrate should be colorless or pale yellow.[2]
-
Neutralization (The Critical Step):
-
Crystallization: The product will precipitate as a solid.[1][2] Stir for 1 hour to ensure complete precipitation.
Visualizing the Workflow
The following diagrams illustrate the decision logic and experimental setup.
Diagram 1: Purification Logic Flow
This flowchart guides the user between Method A and Method B based on input purity.[2]
Caption: Decision matrix for selecting the appropriate purification pathway based on starting material quality.
Diagram 2: Inert Atmosphere Crystallization Setup
A schematic representation of the critical equipment setup to prevent oxidation.
Caption: Schematic of the inert atmosphere setup required to prevent quinoneimine formation during heating.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Solution turns brown/black | Oxidation of the aminophenol.[1][2][5] | Ensure rigorous N₂ sparging.[1][2] Add 0.1% Ascorbic Acid or Sodium Dithionite.[1][2] |
| No crystals form (Oiling out) | Temperature dropped too fast or solvent is too polar.[1][2] | Re-heat. Add a seed crystal.[1][2] Add anti-solvent (Heptane) dropwise at cloud point.[1][2] |
| Yield is too low | Product is too soluble in mother liquor.[1][2] | Cool to lower temperature (-5°C).[1][2] Use a solvent mixture (e.g., EtOH:Water 1:1).[1][2] |
| Sticky solid | Impurities trapped in lattice.[1][2] | Perform "slurry wash": Suspend solid in cold solvent, stir for 1 hr, filter.[2] |
Safety & Handling (MSDS Highlights)
References
-
PubChem. (2023).[1][2] 4-Chloro-2-(dimethylamino)phenol Compound Summary. National Library of Medicine.[1][2] [Link][1][2]
-
Mettler Toledo. (n.d.).[1][2] Recrystallization Guide: Process, Procedure, Solvents. [Link][2]
-
Tung, C. H., et al. (2011).[1][2] Synthesis and Purification of Aminophenol Derivatives. Journal of the American Chemical Society.[2] (Referenced via THNO supplementary data). [Link]
Application Note: Chemo-Selective Hydrogenation Strategies for 4-Chloro-2-(dimethylamino)phenol
Executive Summary
This guide details the chemo-selective synthesis and handling of 4-Chloro-2-(dimethylamino)phenol (CAS: 30427-17-9), a critical scaffold in the development of antimalarials (amodiaquine analogs) and specific kinase inhibitors.
The core technical challenge "involving" this molecule is the preservation of the aryl-chloride bond during catalytic hydrogenation. Standard hydrogenation conditions (Pd/C, H₂, >25°C) frequently lead to hydrodehalogenation (cleavage of the C-Cl bond), resulting in the formation of useless de-chlorinated byproducts.[1]
This protocol establishes a Two-Stage Reductive Workflow that prioritizes chemoselectivity:
-
Stage I: Selective reduction of 4-chloro-2-nitrophenol to 4-chloro-2-aminophenol using sulfided Platinum (Pt) catalysts.
-
Stage II: Reductive alkylation (methylation) to generate the dimethylamino target, employing formaldehyde and controlled hydrogenolysis.[1]
The Chemoselectivity Challenge
In catalytic hydrogenation, the thermodynamic drive to reduce the nitro group (
Mechanistic Pathway Analysis
The following diagram illustrates the competing pathways. The objective is to navigate Pathway A while strictly avoiding Pathway B and C .
Figure 1: Competing reaction pathways.[1] Green arrows indicate the target workflow; red dashed arrows indicate hydrodehalogenation risks.
Catalyst Selection & Optimization
The choice of catalyst is the single most critical variable.
| Catalyst System | Activity (Nitro Red.)[1][2][3] | Selectivity (Cl Retention) | Recommendation |
| Pd/C (Standard) | High | Very Low | Avoid. Rapidly cleaves C-Cl bonds.[1] |
| Raney Nickel | Moderate | High | Good. Effective for halonitro reduction; requires careful handling (pyrophoric).[1] |
| Pt/C (5%) | High | Moderate | Acceptable only with strict monitoring.[1] |
| Pt/C (Sulfided) | Moderate | Excellent | Preferred. Sulfur poisons the high-energy sites responsible for C-Cl cleavage. |
Expert Insight: While Palladium is the standard for nitro-reduction, it is chemically promiscuous regarding halogens.[1] Sulfided Platinum on Carbon (Pt/C-S) or Raney Nickel are the industry standards for this specific transformation [1, 2].[1]
Experimental Protocols
Protocol A: Synthesis of Intermediate (4-Chloro-2-aminophenol)
Objective: Reduce the nitro group without touching the chlorine atom.
Materials:
-
Substrate: 4-Chloro-2-nitrophenol (100 mmol)[1]
-
Catalyst: 5% Pt/C (Sulfided), 1.0 g (approx 1 wt% loading relative to substrate)[1]
-
Solvent: Methanol (150 mL)
-
Reagent: Hydrogen Gas (
)[1]
Workflow:
-
Loading: Charge the autoclave with 4-Chloro-2-nitrophenol, Methanol, and Pt/C catalyst.
-
Inerting: Purge the vessel 3 times with Nitrogen (
) to remove oxygen (safety critical).[1] -
Hydrogenation:
-
Pressurize with
to 5-10 bar . -
Set temperature to 30-40°C . Note: Do not exceed 50°C; higher temps increase dehalogenation risk.[1]
-
Stir vigorously (1000 rpm) to eliminate mass-transfer limitations.
-
-
Self-Validating Endpoint:
-
Filtration: Filter the catalyst under
(catalyst may be pyrophoric). -
QC Check: Analyze aliquot by HPLC. Target: >98% purity. <0.5% de-chlorinated amine.[1][4]
Protocol B: Reductive Alkylation to 4-Chloro-2-(dimethylamino)phenol
Objective: Methylate the amine using Formaldehyde and Hydrogen.
Materials:
-
Substrate: Crude filtrate from Protocol A (containing 4-Chloro-2-aminophenol)[1]
-
Reagent: Formaldehyde (37% aq.[1] solution), 2.5 equivalents (excess required).
-
Catalyst: Fresh 5% Pt/C (0.5 wt%) or reuse from Step A if activity permits.
-
Additive: Sodium Acetate (0.5 eq) can buffer the pH if using HCl salt forms.[1]
Workflow:
-
Mixing: Add Formaldehyde solution to the amine mixture in Methanol. Stir for 30 mins at room temp to form the Schiff base / Imine intermediate (visible as a slight color change).
-
Hydrogenation:
-
Pressurize to 10-15 bar
. -
Heat to 40-50°C .
-
Reaction time: Typically 2-4 hours.
-
-
Work-up (Isolation as HCl Salt):
Process Control & Logic Flow
The following diagram details the operational logic, including critical "Stop/Go" decision points.
Figure 2: Operational workflow with In-Process Control (IPC) checkpoints.
Troubleshooting & Quality Control
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| Product is 2-(dimethylamino)phenol (Missing Cl) | Catalyst too active (e.g., Pd used) or Temp >50°C. | Switch to Sulfided Pt/C. Lower temperature.[1] Add 0.1% Thiophene as inhibitor.[1] |
| Incomplete Methylation (Monomethyl impurity) | Insufficient Formaldehyde or H2 pressure too low.[1] | Ensure 2.5 eq Formaldehyde.[1] Increase pressure to 15 bar. |
| Purple/Black Product | Oxidation of the free base. | Perform all work-up under N2. Isolate immediately as HCl or Sulfate salt.[1] |
Analytical Markers (HPLC)
-
Column: C18 Reverse Phase.[1]
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.[1]
-
Retention Order (Typical):
References
-
Spiegler, L. (1964).[1] Catalytic hydrogenation of halonitrobenzene compounds. U.S. Patent 3,148,217.[1] Link
-
Cerveny, L., & Paseka, I. (2001).[1] Kinetics of hydrogenation of 4-chloro-2-nitrophenol catalyzed by Pt/carbon catalyst. Journal of Chemical Technology & Biotechnology. Link[1]
-
Wang, R., & Xu, J. (2010).[1][7] Selective alkylation of aminophenols. University of Michigan / Arkivoc. Link
- Vertex AI Search Results. (2025). Aggregated technical data on chloronitrophenol hydrogenation.
Sources
- 1. thno.org [thno.org]
- 2. mdpi.com [mdpi.com]
- 3. Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
- 5. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And [quickcompany.in]
- 6. cir-safety.org [cir-safety.org]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
Storage and stability protocols for 4-Chloro-2-(dimethylamino)phenol solutions
Application Note: Advanced Storage and Stability Protocols for 4-Chloro-2-(dimethylamino)phenol Solutions
Introduction
4-Chloro-2-(dimethylamino)phenol (CAS No. 30427-17-9) is a highly reactive substituted ortho-aminophenol derivative utilized in complex organic synthesis, pharmaceutical development, and advanced material sciences. Because of the electron-donating nature of both the hydroxyl and dimethylamino groups, the aromatic ring is highly susceptible to oxidative degradation. This application note provides a mechanistic overview of its instability and establishes field-proven, self-validating protocols to ensure the integrity of stock solutions during storage and experimental workflows.
Mechanistic Basis of Instability
Substituted ortho-aminophenols are notoriously unstable under ambient conditions. To design an effective storage protocol, researchers must first understand the causality behind the compound's degradation, which is primarily driven by aerobic oxidation and accelerated by light, high pH, and trace transition metals [[1]]().
-
Aerobic Oxidation & Radical Formation: Atmospheric oxygen induces a single-electron transfer, converting the phenol into a reactive radical intermediate. This is further oxidized into a quinone imine derivative, which manifests visually as a highly colored (typically pink, brown, or black) impurity 2.
-
Metal-Catalyzed Degradation: Trace metal ions, particularly Cu²⁺ and Fe³⁺, act as powerful catalysts for the oxidative dimerization of 2-aminophenols into phenoxazinone-like structures .
-
pH Dependency: Alkaline environments deprotonate the phenolic hydroxyl group, forming a phenolate anion. The phenolate is significantly more electron-rich, drastically lowering the oxidation potential and accelerating degradation 1.
Fig 1. Oxidative degradation pathway of 4-Chloro-2-(dimethylamino)phenol.
Quantitative Stability Profiling
To validate the necessity of strict handling protocols, the following table summarizes the estimated half-life (
| Storage Condition | Antioxidant Added | Atmosphere | Light Exposure | Estimated | Visual Indicator of Degradation |
| Ambient (25°C) | None | Air | Daylight | < 4 Hours | Rapid browning / pink tint |
| Ambient (25°C) | None | Air | Dark | 12 Hours | Light pink/brown |
| 4°C | None | Air | Dark | 3 Days | Yellowing |
| 4°C | 0.1% Ascorbic Acid | Air | Dark | 14 Days | Faint yellow |
| 4°C | 0.1% Ascorbic Acid | Inert (N₂, Ar) | Dark | > 3 Months | Colorless (Stable) |
| -20°C | 0.1% Ascorbic Acid | Inert (N₂, Ar) | Dark | > 12 Months | Colorless (Stable) |
Step-by-Step Methodologies
To maintain a self-validating system, researchers must employ air-free techniques and antioxidant stabilization 3. The following protocols guarantee maximal shelf-life and reproducibility.
Protocol A: Preparation of Ultra-Stable Stock Solutions
Causality Check: Ascorbic acid acts as a sacrificial reducing agent, scavenging dissolved oxygen and reactive oxygen species before they can interact with the aminophenol 3. Sparging physically displaces bulk dissolved oxygen.
-
Solvent Preparation: Select high-purity, HPLC-grade solvents (e.g., Methanol, Acetonitrile, or Water). Add Ascorbic Acid (Vitamin C) to a final concentration of 0.1% (w/v) and mix until completely dissolved 3. (Note: If trace metal contamination is suspected from glassware, add 1 mM EDTA).
-
Deoxygenation: Transfer the solvent to a septum-sealed flask. Sparge with high-purity Nitrogen (N₂) or Argon (Ar) gas for a minimum of 15–20 minutes using a submerged long needle, utilizing a secondary short vent needle to prevent pressure buildup 1.
-
Solute Addition: In a dark or amber vial, accurately weigh the required mass of 4-Chloro-2-(dimethylamino)phenol.
-
Dissolution under Counterflow: Introduce the deoxygenated solvent into the vial using a gas-tight syringe or cannula while maintaining a positive pressure of inert gas 1.
-
Sealing: Flush the headspace of the vial with inert gas for 30 seconds before tightly capping with a PTFE-lined septum cap.
Fig 2. Step-by-step workflow for preparing stabilized aminophenol solutions.
Protocol B: Long-Term Storage and Handling
Causality Check: Light provides the activation energy for photo-oxidation, while repeated freeze-thaw cycles introduce condensation (water) and localized concentration gradients that accelerate degradation.
-
Store all sealed amber vials at -20°C for long-term storage, or 4°C for working solutions intended for use within 1-2 weeks.
-
For bulk dry powder storage, utilize a non-air-transmitting container where the headspace is replaced with sulfur dioxide gas or argon to prevent discoloration 4.
-
When retrieving a solution, allow the vial to reach room temperature before opening to prevent atmospheric moisture condensation.
-
Always extract aliquots using a gas-tight syringe purged with N₂, rather than opening the cap entirely.
Troubleshooting Guide
-
Issue: Solution turns pink/brown immediately upon dissolution.
-
Cause: High levels of dissolved oxygen or trace metal contamination in the solvent.
-
Solution: Increase sparging time to 30 minutes. Verify solvent purity and consider adding a chelator (EDTA) 3.
-
-
Issue: Precipitation observed in the stored vial.
-
Cause: Cross-coupled polymerization due to partial oxidation, or the solubility limit was exceeded at -20°C.
-
Solution: Discard the degraded solution. Ensure the initial concentration is well within the solubility limits at the target storage temperature.
-
References
-
Sigma-Aldrich. "4-(dimethylamino)phenol | CAS No.: 30427-17-9".
-
Benchchem. "Preventing oxidation of 2-aminophenol during synthesis and storage."1
-
Benchchem. "Technical Support Center: Preventing Oxidation of Aminophenol Compounds."3
-
Google Patents. "US3177256A - Method of preparing para-aminophenol." 4
-
ResearchGate. "Catalytic oxidation of substituted aminophenol by phenoxazinone synthase."2
-
Chemistry (IIT Kharagpur). "Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes."
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 4-Chloro-2-(dimethylamino)phenol Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the synthesis and reaction yield of 4-Chloro-2-(dimethylamino)phenol .
The most scalable and economically viable synthetic route for this compound is the N,N-dimethylation of 2-amino-4-chlorophenol via the Eschweiler-Clarke reaction (using formaldehyde and formic acid)[1]. While this reductive amination is generally robust, the unique ortho-arrangement of the amino and hydroxyl groups on the electron-rich phenolic ring introduces specific chemoselectivity challenges, including dead-end byproduct formation and oxidative degradation.
Below, you will find a mechanistic overview, a targeted troubleshooting Q&A, optimized protocols, and empirical data to help you achieve >85% isolated yields.
Mechanistic Overview & Pathway Visualization
To troubleshoot effectively, we must first understand the competing pathways in the reaction mixture. The desired pathway involves the sequential formation and reduction of two iminium intermediates. However, the proximity of the phenolic hydroxyl group allows for competitive intramolecular cyclization, while the electron-rich ring is highly susceptible to auto-oxidation.
Caption: Reaction pathway for the Eschweiler-Clarke N,N-dimethylation of 2-amino-4-chlorophenol and side reactions.
Troubleshooting Guide & FAQs
Q1: My overall yield is low, and LC-MS shows a major byproduct with a different mass than my target. What is happening? A: You are likely observing 1,3-benzoxazine formation. Causality: Because the amino and hydroxyl groups are ortho to one another, excess formaldehyde can act as a bridging electrophile. The amino group attacks the formaldehyde to form an imine, and the adjacent phenolic hydroxyl group subsequently attacks the imine carbon, forming a stable 6-membered 1,3-benzoxazine ring[2]. This is a dead-end byproduct. Solution:Control the order of addition. Do not mix all reagents at once. Dissolve the starting material in formic acid first, then add the formaldehyde dropwise over several hours. Keeping the steady-state concentration of formaldehyde low favors the reduction of the iminium ion by formic acid over the bimolecular cyclization.
Q2: The reaction mixture turns dark brown or black shortly after starting, and the isolated yield is poor. What causes this discoloration? A: Auto-oxidation of the aminophenol. Causality: Aminophenols are highly electron-rich and easily oxidized by atmospheric oxygen to form highly reactive quinone-imines, which then polymerize into dark, insoluble tars. Solution:Implement strict anaerobic conditions. Degas your formic acid and formaldehyde solutions by sparging with Argon or Nitrogen for 15 minutes prior to use. Run the entire reaction under an inert atmosphere.
Q3: I am observing incomplete methylation (a mixture of mono-methylated and di-methylated products). How do I push the reaction to completion? A: Overcome the steric and electronic hurdles of the second methylation. Causality: The first methylation is rapid. However, the resulting secondary amine (4-chloro-2-(methylamino)phenol) is more sterically hindered and slightly less nucleophilic due to the inductive effects of the protonated state in acidic media[1]. Solution: Ensure a sufficient excess of reagents (at least 3.0 equivalents of CH₂O and 5.0 equivalents of HCOOH) and maintain a vigorous reflux (100 °C) for at least 12 hours after the formaldehyde addition is complete. The thermal energy is required to drive the reduction of the more stable secondary iminium intermediate.
Q4: I have full conversion by TLC/LC-MS, but my isolated yield after aqueous workup is extremely low. Where is my product? A: Product loss in the aqueous phase due to improper pH adjustment. Causality: 4-Chloro-2-(dimethylamino)phenol is an amphoteric molecule. It possesses both a basic tertiary amine and an acidic phenolic hydroxyl group. If the aqueous workup is too acidic (pH < 5), the product remains in the aqueous layer as a highly soluble ammonium salt. If it is too basic (pH > 10), it forms a water-soluble phenolate ion. Solution:Extract at the isoelectric point. Carefully adjust the aqueous phase to pH 7.5–8.0 using saturated sodium bicarbonate (NaHCO₃) before extracting with your organic solvent (e.g., Ethyl Acetate).
Quantitative Data: Condition Comparison
The table below summarizes the impact of different reaction conditions on the byproduct profile and final isolated yield of 4-Chloro-2-(dimethylamino)phenol.
| Reaction Condition | Benzoxazine Formation (%) | Mono-methylated Intermediate (%) | Oxidation / Tar (%) | Isolated Yield (%) |
| Standard Eschweiler-Clarke (All reagents mixed at t=0, 100 °C) | 35 | 5 | 10 | 45 |
| Standard + Air Exposure (No inert gas used) | 25 | 5 | 40 | 20 |
| Alternative Reductive Amination (NaBH₃CN / CH₂O, 25 °C) | 12 | 8 | 5 | 72 |
| Optimized Eschweiler-Clarke (Dropwise CH₂O, 100 °C, Argon) | < 2 | < 2 | < 2 | 88 |
Optimized Experimental Protocol
This self-validating protocol is designed to eliminate benzoxazine formation, prevent oxidation, and maximize the extraction yield of the target compound.
Reagents Required:
-
2-Amino-4-chlorophenol (1.0 eq, limiting reagent)
-
Formic Acid (85-98% aqueous, 5.0 eq)
-
Formaldehyde (37% aqueous solution, 3.0 eq)
-
Argon or Nitrogen gas
Step-by-Step Methodology:
-
Degassing (Critical for preventing oxidation): Transfer the required volume of Formic Acid (5.0 eq) into a round-bottom flask equipped with a magnetic stir bar. Sparge the solvent with Argon for 15 minutes.
-
Dissolution: Under a continuous Argon flow, add 2-Amino-4-chlorophenol (1.0 eq) to the flask. Stir until fully dissolved. The acidic environment immediately protonates the amine, offering some preliminary protection against oxidation.
-
Controlled Addition (Critical for preventing benzoxazine): Heat the reaction mixture to 60 °C. Using a syringe pump or an addition funnel, add the Formaldehyde solution (3.0 eq) dropwise over a period of 2 hours.
-
Reflux: Once the addition is complete, attach a reflux condenser and elevate the temperature to 100 °C. Maintain reflux under Argon for 12 to 16 hours to ensure complete conversion of the mono-methylated intermediate to the target di-methylated product.
-
Quenching & Isoelectric Workup (Critical for isolation): Cool the reaction mixture to 0 °C in an ice bath. Slowly add crushed ice/water. Carefully add saturated aqueous NaHCO₃ portion-wise until the pH of the aqueous layer reaches exactly 7.5 to 8.0 .
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL per gram of starting material).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be recrystallized from toluene or purified via silica gel chromatography if analytical purity is required.
References
-
Chemoselectivity of O- and N-Methyltransferases. Jockmann, E. (2024). Dissertation, University of Freiburg (FreiDok plus).[1] URL:[Link]
-
The Synthesis of Axially Chiral Resorcinarenes from Resorcinol Monoalkyl Ethers and Aldehyde Dimethylacetals. ResearchGate. (Details the induction of benzoxazine ring formation via Eschweiler-Clarke conditions in phenolic compounds).[2] URL:[Link]
Sources
Technical Support Center: Purification of 4-Chloro-2-(dimethylamino)phenol
Content Type: Technical Support Guide & Troubleshooting FAQs Target Audience: Synthetic Chemists, Process Development Scientists Compound: 4-Chloro-2-(dimethylamino)phenol [CAS: 18425-76-8][1]
Core Technical Overview
4-Chloro-2-(dimethylamino)phenol is an amphoteric molecule containing both a basic tertiary amine and an acidic phenolic group.[1] This dual nature is the primary lever for purification, allowing for precise pH-dependent solubility manipulation to separate it from neutral or non-ionizable impurities.[1]
Chemical Profile & Impurity Landscape
| Property | Value / Description | Impact on Purification |
| Structure | Phenol ring with -Cl at C4 and -N(Me)₂ at C2.[1][2] | Amphoteric: Soluble in dilute acid (as ammonium) and dilute alkali (as phenolate).[1] |
| pKa (Est.) | Amine: ~5.0–5.5 Phenol: ~10.0–10.5 | Extraction Window: The molecule is neutral and most lipophilic between pH 7.0 and 9.0. |
| Common Impurities | 1. 4-Chloro-2-aminophenol: (Hydrolysis product/Starting material) 2. Quinone-imines: (Oxidation products, intensely colored) 3.[1] Inorganic Salts: (From reduction steps) | 1. Hard to remove by recrystallization alone. 2. Causes "pinking" or darkening of samples.[1] Requires chemical reduction.[1] |
Troubleshooting Guides (FAQs)
Q1: My sample has turned from off-white to dark brown/pink. Is it degraded?
A: Not necessarily degraded in bulk, but surface oxidation has occurred. Aminophenols are highly susceptible to air oxidation, forming quinoid-type impurities.[1] These are intensely colored even at ppm levels.[1]
-
Immediate Fix: Perform a Sodium Dithionite Wash (See Protocol C).
-
Prevention: Store under Argon/Nitrogen at 2–8°C.
Q2: I cannot get the product to crystallize; it oils out.
A: This often happens if residual solvent (like DCM or Toluene) is trapped or if the purity is <90%.
-
Solution:
-
Dissolve the oil in a minimum amount of warm Ethanol (50°C) .
-
Add Water dropwise until slight turbidity persists.
-
Add a seed crystal and cool slowly to 4°C.
-
Alternative: Triturate the oil with cold Hexanes or Pentane to induce solidification.
-
Q3: HPLC shows a persistent impurity at RRT 0.9 (close to product). What is it?
A: This is likely the demethylated intermediate (4-Chloro-2-methylaminophenol) or the unreacted primary amine (4-Chloro-2-aminophenol).[1]
-
Removal: These are more polar than your target.[1] Use Flash Chromatography (Silica, Hexane:EtOAc 8:2) or Acid-Base Extraction (Protocol A), ensuring strict pH control during the back-extraction.[1]
Deep-Dive Protocols
Protocol A: Acid-Base Extraction (The "Cleaning" Cycle)
Best for removing non-basic impurities and starting materials.[1]
Principle: Utilize the amine's pKa (~5) to pull the product into water, leaving neutral organic impurities behind, then adjust pH to recover the product.
-
Dissolution: Dissolve crude sample (e.g., 10 g) in 100 mL of 1M HCl .
-
Status: Product is protonated (
) and water-soluble.[1]
-
-
Organic Wash: Extract the acidic aqueous layer with Dichloromethane (DCM) (
).-
Action: Discard the organic layer. This removes neutral impurities (e.g., non-basic starting materials).
-
-
Neutralization: Cool the aqueous layer to 0–5°C. Slowly add 2M NaOH or Saturated
while stirring until pH 7.5–8.0 is reached.-
Critical: Do not overshoot to pH >11, or you will form the water-soluble phenolate (
).[1]
-
-
Extraction: Extract the cloudy aqueous mixture with Ethyl Acetate or DCM (
). -
Finishing: Dry combined organics over
, filter, and evaporate.
Protocol B: Recrystallization
Best for final polishing of >95% pure material.[1]
-
Solvent System: Ethanol / Water (Preferred) or Toluene / Hexane.
-
Procedure:
-
Dissolve solid in boiling Ethanol (approx. 5 mL per gram).
-
Filter hot if insoluble particulates (salts) are present.[1]
-
Add hot Water dropwise until the solution just becomes cloudy.
-
Add a few drops of Ethanol to clear it.[1]
-
Allow to cool to room temperature undisturbed, then refrigerate at 4°C for 4 hours.
-
Filter crystals and wash with cold Hexane .
-
Protocol C: Sodium Dithionite Treatment (De-colorization)
Mandatory for oxidized (colored) samples.[1]
-
Dissolve the crude material in a biphasic mixture of Ethyl Acetate and Water .
-
Add Sodium Dithionite (
) (approx. 5-10 wt% relative to product) to the water layer.[1] -
Stir vigorously under Nitrogen for 30 minutes.
-
Separate layers. Wash the organic layer with brine, dry, and evaporate.
Purification Logic Visualization
The following diagram illustrates the decision logic for purifying 4-Chloro-2-(dimethylamino)phenol based on the nature of the impurities.
Figure 1: Decision matrix for selecting the appropriate purification protocol based on sample condition.
References
-
PubChem. (2025).[1][6][7] 4-Chloro-2-(dimethylamino)phenol Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
PrepChem. (2024).[1] Synthesis and Purification of Aminophenol Derivatives. PrepChem Laboratory Manuals. Available at: [Link][1]
-
Stack Exchange (Chemistry). (2021). Method to remove impurities from acetaminophen synthesis (Applicable to general aminophenols). Available at: [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RU2384567C2 - Method of producing 2-[(dimethylamino)methyl]phenol - Google Patents [patents.google.com]
- 4. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And [quickcompany.in]
- 5. CN105622439A - Production method of 4-chloro-2-aminophenol - Google Patents [patents.google.com]
- 6. 2-((Dimethylamino)methyl)phenol | C9H13NO | CID 32897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(Dimethylamino)phenol | C8H11NO | CID 459235 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 4-Chloro-2-(dimethylamino)phenol Degradation
Welcome to the Technical Support Center. As application scientists, we frequently observe that substituted aminophenols present unique handling and analytical challenges. Specifically, 4-Chloro-2-(dimethylamino)phenol combines an electron-donating phenolic hydroxyl group with an ortho-dimethylamino group. This structural motif renders the aromatic
This guide is designed to help researchers, scientists, and drug development professionals understand the causality behind these degradation pathways and implement self-validating protocols to ensure experimental integrity.
Part 1: The Mechanistic Root of Degradation
To troubleshoot effectively, we must first understand the why. The degradation of 4-Chloro-2-(dimethylamino)phenol is not random; it follows predictable thermodynamic and kinetic pathways:
-
Autoxidation: Dissolved oxygen readily extracts an electron from the electron-rich phenol, generating a highly reactive phenoxyl radical. This intermediate cascades into a quinone imine derivative, which is responsible for the rapid pink/red discoloration often observed in benchtop solutions.
-
N-Demethylation: Exposure to ambient UV/Vis light catalyzes the oxidative cleavage of the
bonds, leading to demethylated byproducts and potentially colorless degradation artifacts (2[2]). -
Electrophilic Attack: In environments containing reactive halogen species (e.g., during specific water treatments or assay conditions), the compound can undergo further electrophilic substitution or chlorination (3[3]).
Fig 1: Primary degradation pathways of 4-Chloro-2-(dimethylamino)phenol via oxidation and photolysis.
Part 2: Troubleshooting FAQs
Q: My stock solution turns pink within hours of preparation. What is happening, and how do I stop it?
A: This visual cue is the hallmark of autoxidation. The pink/red color indicates the formation of a quinone imine derivative. This process is catalyzed by dissolved oxygen and trace transition metals (like
Q: How does buffer pH influence the degradation rate?
A: Degradation kinetics are heavily pH-dependent. At neutral or basic pH (> 7.0), the deprotonated phenoxide and free amine maximize electron donation into the ring, accelerating oxidation. According to kinetic studies on related dimethylaminophenols, maximum stability is achieved in the pH range of 2.0 to 3.0 (4[4]). At this pH, the amine is protonated (
Q: I see a loss of peak area in my LC-MS results, but the solution hasn't changed color. Why? A: You are likely observing photolytic N-demethylation. UV/Vis light exposure can cleave the methyl groups from the amine without necessarily forming the highly conjugated (and colored) quinone imines immediately (2[2]). Always store solutions in amber glass vials.
Fig 2: Step-by-step troubleshooting logic for stabilizing aminophenol solutions.
Part 3: Data Presentation & Stability Profiles
To optimize your experimental design, refer to the quantitative stability summaries below.
Table 1: pH-Dependent Stability Profile
| pH Range | Protonation State | Oxidation Susceptibility | Estimated Half-Life | Application Recommendation |
| < 2.0 | Fully Protonated | Very Low | > 48 hours | Avoid; may cause unintended acid-catalyzed hydrolysis. |
| 2.0 - 3.0 | Protonated Amine | Low | > 72 hours | Optimal range for aqueous stock solutions. |
| 4.0 - 6.0 | Partially Deprotonated | Moderate | 12 - 24 hours | Use fresh; mandate the addition of chelators (EDTA). |
| > 7.0 | Free Amine / Phenoxide | Very High | < 2 hours | Highly unstable; rapid autoxidation to quinone imine. |
Table 2: Visual Troubleshooting Guide
| Visual Observation | Chemical Cause | Immediate Corrective Action |
| Pink/Red Discoloration | Autoxidation to quinone imine | Degas solvent with |
| Brown/Black Precipitate | Polymerization of intermediates | Discard solution immediately; verify pH is < 3.0 during storage. |
| Loss of LC-MS Peak Area | Photolytic N-demethylation | Switch to amber vials; minimize benchtop light exposure. |
Part 4: Experimental Protocols
A robust protocol must be a self-validating system . Do not assume your compound is stable just because the solution is clear; you must analytically prove that your detection method can identify degradation if it occurs.
Protocol 1: Preparation of Ultra-Stable Stock Solutions (10 mM)
Objective: Mitigate autoxidation and photolysis during storage.
-
Solvent Degassing: Sparge HPLC-grade water with ultra-pure Nitrogen (
) for 15 minutes to displace dissolved oxygen. -
Acidification: Add Formic Acid (FA) to a final concentration of 0.1% (v/v) to bring the solvent pH to approximately 2.7. This protonates the dimethylamino group, drastically reducing the electron density on the phenolic ring.
-
Chelation: Add EDTA to a final concentration of 1 mM to sequester trace transition metals that catalyze radical formation.
-
Dissolution: Weigh 4-Chloro-2-(dimethylamino)phenol and dissolve it in the prepared solvent. Vortex gently to avoid aerating the solution.
-
Storage: Aliquot immediately into amber glass vials. Blanket the headspace of each vial with a gentle stream of
before capping. Store at -80°C.
Protocol 2: Self-Validating LC-PDA-MS Method for Degradation Monitoring
Objective: Establish an analytical method capable of separating the parent compound from its quinone imine and demethylated byproducts.
-
Mobile Phase Setup:
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
-
Chromatography: Use a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a linear gradient from 5% B to 95% B over 10 minutes at 40°C.
-
Detection Parameters: Set the Photodiode Array (PDA) detector to monitor 254 nm (for the intact aromatic ring) and 400–550 nm (to specifically detect the pink/red quinone imine degradation products).
-
System Validation (The "Force-Degradation Standard"):
-
Take a 1 mL aliquot of your fresh stock solution.
-
Add 10 µL of 3%
and expose the vial to ambient UV light for 1 hour. -
Inject this "Degradation Standard" into the LC-MS.
-
Causality Check: You must observe new peaks in the 400-550 nm channel and corresponding mass shifts (e.g., -14 Da for demethylation, -2 Da for oxidation to quinone). This validates that your method is actually capable of detecting degradation in your experimental samples.
-
References
-
4-Dimethylaminophenol Hydrochloride: Degradation Pathways and Chemical Stability | Benchchem | 1
-
Stability of 4-DMAP in solution | ResearchGate | 4
-
Chlorination and monochloramination of 3-aminophenol: Kinetics and formation of first by-products | ResearchGate | 3
-
Characterization of a liquid-core waveguide cell for studying the chemistry of light-induced degradation | RSC Publishing |2
Sources
- 1. 4-Dimethylaminophenol Hydrochloride [benchchem.com]
- 2. Characterization of a liquid-core waveguide cell for studying the chemistry of light-induced degradation - Analyst (RSC Publishing) DOI:10.1039/D1AN00272D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solvent Selection for 4-Chloro-2-(dimethylamino)phenol Extraction
Topic: High-Purity Extraction & Stabilization of 4-Chloro-2-(dimethylamino)phenol Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists Version: 2.1 (Current as of March 2026)
Executive Summary: The "Amphoteric Trap"
Extracting 4-Chloro-2-(dimethylamino)phenol is deceptively complex due to its amphoteric nature. Unlike simple phenols or amines, this molecule possesses both a basic dimethylamino group (
Successful extraction depends less on "finding the strongest solvent" and more on precise pH control . If the aqueous phase is too acidic, the molecule exists as a water-soluble ammonium cation. If too basic, it becomes a water-soluble phenolate anion.
This guide provides the speciation logic, solvent screening data, and troubleshooting protocols required to isolate this compound with
Module 1: Solvent Selection Matrix
The choice of solvent dictates not just yield, but also the impurity profile and emulsion risk. We have categorized solvents based on partition efficiency (
| Solvent Class | Representative Solvent | Extraction Efficiency | Emulsion Risk | Recommendation | Technical Notes |
| Chlorinated | Dichloromethane (DCM) | High | High | Standard | Excellent solubility for the neutral species. High density often leads to bottom-layer emulsions. |
| Esters | Ethyl Acetate (EtOAc) | Moderate-High | Moderate | Preferred | "Gentler" extraction. Scavenges some water, requiring thorough drying ( |
| Ethers | MTBE / 2-MeTHF | Moderate | Low | Green Alt. | 2-Methyltetrahydrofuran (2-MeTHF) is a superior, bio-renewable alternative to DCM with better phase separation characteristics. |
| Alcohols | n-Butanol | Very High | Very High | Rescue Only | Use only if the compound is trapped in the aqueous phase due to high polarity. Requires difficult evaporation. |
Expert Insight: The "Green" Shift
While DCM is the historical standard, we strongly recommend 2-MeTHF for scale-up. It forms a distinct upper layer, resists peroxide formation better than standard ethers, and offers higher stability for oxidation-prone aminophenols.
Module 2: The pH-Speciation Critical Path
The most common reason for low recovery (yield < 50%) is extracting at the wrong pH. You must target the Isoelectric Point (pI) where the molecule is neutral.
Speciation Logic Diagram
The following diagram illustrates the chemical state of 4-Chloro-2-(dimethylamino)phenol at various pH levels.
Caption: Figure 1. pH-dependent speciation.[1] Extraction must occur within the "Green Zone" (pH 6.5–7.5) to maximize the partition coefficient into the organic phase.
Module 3: Troubleshooting Guides (FAQ)
Issue 1: The Extract Turned Brown/Black (Oxidation)
Diagnosis: Aminophenols are notoriously susceptible to air oxidation, forming quinone imines and polymeric tars. Solution:
-
Degas Solvents: Sparge all extraction solvents with Nitrogen or Argon for 15 minutes prior to use.
-
Add Antioxidant: Add 0.1% Sodium Metabisulfite (
) or Ascorbic Acid to the aqueous phase before adjusting pH. This acts as a sacrificial reductant. -
Speed: Minimize time in solution. Rotovap immediately at
.
Issue 2: Persistent Emulsions
Diagnosis: The dimethylamino group can act as a surfactant, especially if residual protein or synthesis byproducts are present. Solution:
-
The "Brine Break": Saturate the aqueous phase with NaCl.[1] This increases the ionic strength, "salting out" the organic compounds and increasing the density difference.
-
Filtration: If solid particulates are stabilizing the emulsion, filter the entire biphasic mixture through a Celite 545 pad before separation.
-
Solvent Swapping: If using DCM, switch to Ethyl Acetate. The lower surface tension often resolves interfacial tension issues.
Issue 3: Low Yield Despite Correct pH
Diagnosis: The compound may have high water solubility (LogP ~1.6 is relatively low for quantitative extraction). Solution:
-
Salting Out: Add NaCl to saturation in the aqueous phase.[1]
-
Multiple Extractions: Perform 3-4 extractions with smaller volumes (e.g.,
) rather than one large extraction ( ). -
Continuous Extraction: For gram-scale isolations, use a liquid-liquid continuous extractor (e.g., Kutscher-Steudel) for 12-24 hours.
Module 4: Validated Extraction Protocol
Objective: Isolate 4-Chloro-2-(dimethylamino)phenol from a reduction reaction mixture.
Step-by-Step Methodology:
-
Quench & Scavenge:
-
Cool reaction mixture to
. -
Add Sodium Metabisulfite (1.0 eq) dissolved in minimal water to prevent oxidation.
-
-
pH Adjustment (The Critical Step):
-
If Acidic: Slowly add saturated
solution. -
If Basic: Slowly add 1M HCl.
-
Target: Monitor with a calibrated pH meter until pH 7.0 ± 0.2 is reached. Do not rely on litmus paper.
-
-
Extraction:
-
Drying & Isolation:
-
Wash combined organic layers once with Brine .
-
Dry over anhydrous Sodium Sulfate (
) . Avoid Magnesium Sulfate ( ) as it is slightly acidic and can trap amines. -
Filter and concentrate under reduced pressure at
.
-
Workflow Visualization
Caption: Figure 2.[3] Decision tree for the extraction and purification workflow, highlighting critical intervention points for emulsions and pH control.
References
-
PubChem. (2025).[4] 4-Chloro-2-(dimethylamino)phenol Compound Summary. National Library of Medicine.[5] [Link]
-
Bitesize Bio. (2010). Phenol-Chloroform Extraction: Easy Tips and Tricks. (Principles of pH-dependent extraction). [Link]
Sources
Resolving solubility issues with 4-Chloro-2-(dimethylamino)phenol
Welcome to the technical support center for 4-Chloro-2-(dimethylamino)phenol. This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common challenges encountered during the handling and dissolution of this compound. Our goal is to provide not just protocols, but a foundational understanding of the molecule's behavior to empower you to troubleshoot effectively in your specific experimental context.
Core Concept: Understanding the Physicochemical Behavior of 4-Chloro-2-(dimethylamino)phenol
The solubility of 4-Chloro-2-(dimethylamino)phenol is governed by its unique trifunctional structure: a weakly acidic phenol group , a basic dimethylamino group , and a lipophilic chlorinated aromatic ring . This amphoteric nature means its solubility in aqueous media is profoundly dependent on pH.
-
In Acidic Conditions (Low pH): The basic dimethylamino group becomes protonated (-N(CH₃)₂H⁺). This salt formation significantly increases the molecule's polarity, enhancing its solubility in water.
-
In Alkaline Conditions (High pH): The acidic phenolic hydroxyl group is deprotonated to form a phenolate salt (-O⁻). This resulting ion is also much more soluble in water than the neutral molecule.[1][2][3]
-
Near Neutral/Isoelectric Point: At a pH between its pKa values, the molecule exists predominantly in its neutral, un-ionized form. The nonpolar aromatic ring dominates, leading to very poor aqueous solubility.
Understanding this pH-dependent behavior is the cornerstone of resolving most solubility issues in aqueous systems.
Caption: pH-dependent ionization of 4-Chloro-2-(dimethylamino)phenol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 4-Chloro-2-(dimethylamino)phenol is not dissolving in my aqueous buffer (e.g., PBS, pH 7.4). What should I do?
This is the most common issue and is expected behavior. At neutral pH, the compound is in its least soluble form. Direct dissolution in neutral buffers will likely fail.
Causality: As explained in the Core Concepts section, the neutral form of the molecule has low aqueous solubility. Chlorinated phenols, in general, are only moderately water-soluble.[4]
Solution: You must adjust the pH to bring the compound into its soluble, ionized state. The recommended approach is to first dissolve the compound in a small amount of acidic or basic solution and then carefully titrate it back towards your target pH, often with dilution into your final buffer. See Protocol 1 for a detailed, step-by-step guide.
Q2: Which is better for solubilization: acid or base?
Both can be effective, but the choice depends on the stability of your compound and the requirements of your downstream experiment.
-
Acidic Route (e.g., using 1N HCl): Protonating the amine is a very effective strategy. For some related compounds like 4-(N,N-dimethylamino)phenol (4-DMAP), maximum stability in aqueous solution has been observed in the pH range of 2.0 to 3.0.[5][6] This may be a good starting point if stability is a concern.
-
Alkaline Route (e.g., using 1N NaOH): Creating the phenolate salt is also highly effective. Phenolic compounds generally become more soluble at high pH.[2] However, be aware that high pH in the presence of oxygen can sometimes lead to faster degradation of polyphenols.[2]
Recommendation: Start with the acidic route unless your experimental conditions cannot tolerate a low pH intermediate.
Q3: What are the best organic solvents for 4-Chloro-2-(dimethylamino)phenol?
If your experiment allows for an organic co-solvent, this is often the simplest path to solubilization.
Causality: The aromatic ring and chloro-substituent lend significant nonpolar character to the molecule, making it soluble in many common organic solvents.
Recommended Solvents:
-
High Solubility: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF).
-
Moderate to Low Solubility: Dichloromethane, Ethyl Acetate, Ether.[9]
See the Solubility Summary Table below and Protocol 2 for preparing a stock solution in an organic solvent.
Q4: I successfully dissolved the compound at a low pH, but it precipitated when I added it to my final neutral buffer. Why?
This is a classic problem of exceeding the solubility limit at the final pH and concentration.
Causality: When you add your concentrated, low-pH stock solution to a large volume of neutral buffer, the pH of the stock is neutralized. This converts the soluble salt form back to the poorly soluble neutral form. If the final concentration is above its solubility limit at that neutral pH, it will precipitate.
Solutions:
-
Lower the Final Concentration: The simplest solution is to work at a lower final concentration.
-
Increase Co-solvent Percentage: If your experiment can tolerate it, preparing the final solution with a small percentage of an organic solvent (like 1-5% DMSO or ethanol) can help keep the compound in solution.
-
pH Adjustment of the Final Buffer: Instead of adding the acidic stock directly, you can slowly add the stock to your final buffer while simultaneously adding a dilute base (e.g., 0.1N NaOH) to maintain the final pH, preventing the compound from crashing out. This requires careful pH monitoring.
Caption: Troubleshooting workflow for solubility issues.
Experimental Protocols
Safety First: Always handle 4-Chloro-2-(dimethylamino)phenol in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11][12]
Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment (Acidic Route)
This protocol describes the preparation of a 10 mM stock solution. Adjust volumes and concentrations as needed.
Materials:
-
4-Chloro-2-(dimethylamino)phenol (MW: 171.63 g/mol )
-
1N Hydrochloric Acid (HCl)
-
1N Sodium Hydroxide (NaOH)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
Methodology:
-
Weigh Compound: Weigh out 1.716 mg of 4-Chloro-2-(dimethylamino)phenol for a final volume of 1 mL of a 10 mM stock. Place it in a suitable glass vial.
-
Initial Solubilization: Add a small volume of high-purity water (e.g., 200 µL). The compound will likely remain as a suspension.
-
Acidification: Add 1N HCl dropwise (e.g., 1-2 µL at a time) while vortexing or stirring. Continue adding acid until the solid completely dissolves. The solution should be clear. Note the volume of acid added.
-
Neutralization (Optional & Careful): If you need to bring the pH of the stock closer to neutral, you can now add 1N NaOH dropwise while monitoring the pH. Be cautious: The compound may precipitate if you raise the pH too much. It is often better to keep the stock acidic and rely on dilution into a larger volume of buffer for the final pH.
-
Final Volume Adjustment: Bring the solution to the final volume (1 mL) with high-purity water.
-
Storage: Store the stock solution appropriately. For many phenolic compounds, storage at 2-8°C or -20°C in the dark is recommended to prevent degradation.
Protocol 2: Preparation of a Stock Solution in an Organic Solvent
This protocol is for preparing a 100 mM stock solution in DMSO.
Materials:
-
4-Chloro-2-(dimethylamino)phenol (MW: 171.63 g/mol )
-
Anhydrous, high-purity DMSO
-
Glass vial with a PTFE-lined cap
Methodology:
-
Weigh Compound: Weigh out 17.16 mg of 4-Chloro-2-(dimethylamino)phenol and place it in a clean, dry glass vial.
-
Add Solvent: Add approximately 800 µL of DMSO to the vial.
-
Dissolve: Cap the vial tightly and vortex thoroughly. If dissolution is slow, brief sonication in a water bath for 5-10 minutes can be applied.
-
Final Volume Adjustment: Once fully dissolved, add DMSO to bring the final volume to 1 mL.
-
Storage: Store the solution at room temperature or -20°C, protected from light and moisture. DMSO is hygroscopic, so ensure the cap is sealed tightly.
Data Presentation
Solubility Summary Table
This table provides a qualitative summary of the solubility of 4-Chloro-2-(dimethylamino)phenol in various common laboratory solvents.
| Solvent | Formula | Type | Expected Solubility | Notes |
| Water (pH 7) | H₂O | Polar Protic | Poor / Insoluble | Solubility is highly pH-dependent.[13][14] |
| Water (pH < 4) | H₂O / H₃O⁺ | Polar Protic | Soluble | Forms a soluble hydrochloride salt with the amine group. |
| Water (pH > 10) | H₂O / OH⁻ | Polar Protic | Soluble | Forms a soluble phenolate salt.[1][2] |
| DMSO | C₂H₆OS | Polar Aprotic | Highly Soluble | Excellent choice for high-concentration stock solutions.[15] |
| DMF | C₃H₇NO | Polar Aprotic | Highly Soluble | Similar to DMSO. |
| Ethanol | C₂H₆O | Polar Protic | Soluble | Good general-purpose solvent.[16][17] |
| Methanol | CH₄O | Polar Protic | Soluble | Often more effective than ethanol for lower weight phenolics.[8][16] |
| Acetone | C₃H₆O | Polar Aprotic | Soluble | Useful for many organic compounds.[7] |
| Dichloromethane | CH₂Cl₂ | Nonpolar | Sparingly Soluble | May require larger volumes. |
References
-
Effect of pH on the solubility of phenolic compounds - ResearchGate. (n.d.). Retrieved from [Link]
-
What is the relation between the solubility of phenolic compounds and pH of solution?. (2016, January 2). ResearchGate. Retrieved from [Link]
-
Ma, Y., & Shiu, W. Y. (2000). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. Journal of Chemical & Engineering Data, 45(2), 292–295. Retrieved from [Link]
-
Ma, Y. S., & Shiu, W. Y. (2000). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. Journal of Chemical & Engineering Data, 45(2), 292-295. Retrieved from [Link]
-
Extraction techniques for the determination of phenolic compounds in food. (n.d.). SciSpace. Retrieved from [Link]
-
Dai, J., & Mumper, R. J. (2010). Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. Molecules, 15(10), 7313–7352. Retrieved from [Link]
-
Product : 4 Chloro 2 Amino Phenol(4 CAP). (n.d.). Shidimo Interaux Private Limited. Retrieved from [Link]
-
Effect of pH on Partitioning. (2012, July 6). [Video]. YouTube. Retrieved from [Link]
-
A simple method for extracting plant phenolic compounds. (n.d.). Canadian Science Publishing. Retrieved from [Link]
-
Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese medicine, 13, 20. Retrieved from [Link]
-
Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. (2020, April 24). Saltworks Technologies. Retrieved from [Link]
-
4-(Dimethylamino)phenol. (2024, April 10). ChemBK. Retrieved from [Link]
-
4-Chloro-2-[(dimethylamino)methyl]phenol. (n.d.). PubChem. Retrieved from [Link]
-
4-chloro-2-(dimethylamino)phenol. (n.d.). Chemspace. Retrieved from [Link]
-
GC Troubleshooting Guide. (n.d.). Restek. Retrieved from [Link]
-
Wang, D. P., Chang, L. C., & Wang, M. T. (2001). Stability of 4-DMAP in solution. Drug development and industrial pharmacy, 27(9), 997–1001. Retrieved from [Link]
-
Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics. (2024, December 10). Cosmetic Ingredient Review. Retrieved from [Link]
-
Stability of 4-DMAP in solution. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Removal of phenol and substituted phenols by newly developed emulsion liquid membrane process. (2006, May 15). Journal of Membrane Science, 277(1-2), 61-69. Retrieved from [Link]
-
Solubility in organic solvents and water. (2014, September 14). Reddit. Retrieved from [Link]
-
Phenol, 4-chloro-2-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
-
4-Chlorophenol. (n.d.). In Wikipedia. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. saltworkstech.com [saltworkstech.com]
- 5. Stability of 4-DMAP in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Product | Shidimo Interaux Private Limited [shidimo.com]
- 8. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. fishersci.com [fishersci.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 4-(Dimethylamino)phenol (DMAP) for Cyanide Antidote Research [benchchem.com]
- 16. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Synthesis of 4-Chloro-2-((dimethylamino)methyl)phenol
A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Side Reactions
Welcome to the technical support center for the synthesis of 4-chloro-2-((dimethylamino)methyl)phenol. As Senior Application Scientists, we have compiled this guide to provide in-depth, field-proven insights into this synthetic process. Our goal is to equip you with the knowledge to not only successfully synthesize your target compound but also to understand the underlying chemistry, anticipate potential challenges, and systematically troubleshoot any issues that may arise. This guide is structured in a question-and-answer format to directly address the practical problems encountered during this synthesis.
Core Synthesis Protocol: The Mannich Reaction
The most common and direct route to 4-chloro-2-((dimethylamino)methyl)phenol is the Mannich reaction, a three-component condensation involving 4-chlorophenol, formaldehyde, and dimethylamine.[1] The following protocol is adapted from a similar synthesis of a substituted phenol and provides a robust starting point for your experiments.[2]
Experimental Protocol: Synthesis of 4-Chloro-2-((dimethylamino)methyl)phenol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorophenol (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Reagent Addition: To the stirred solution, add dimethylamine (as a solution in a solvent like THF or water, or as dimethylamine hydrochloride, ~2 equivalents) followed by the slow, dropwise addition of aqueous formaldehyde (37% solution, ~2 equivalents).
-
Reaction: The reaction mixture is then stirred at a controlled temperature. It is advisable to start at a lower temperature (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[3] The reaction can be heated to reflux if the rate is too slow.
-
Work-up: After the reaction is complete (as indicated by TLC), the solvent is removed under reduced pressure using a rotary evaporator. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q1: I have followed the protocol, but my final yield is very low, or I have not isolated any product. What could be the reasons?
A1: Low or no yield in a Mannich reaction can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions.
-
Cause A: Inefficient Formation of the Iminium Ion. The Mannich reaction proceeds through an electrophilic iminium ion formed from dimethylamine and formaldehyde.[1] If this intermediate is not formed efficiently, the reaction will not proceed.
-
Solution: Ensure that your formaldehyde solution is fresh. Old formaldehyde solutions can contain significant amounts of paraformaldehyde, which is a polymer and less reactive. If using dimethylamine hydrochloride, a base might be needed to liberate the free amine.[4]
-
-
Cause B: Low Reaction Temperature. While high temperatures can promote side reactions, a temperature that is too low may result in a very slow or stalled reaction.
-
Solution: If you are running the reaction at a low temperature and see no product formation after a reasonable time, gradually increase the temperature and continue to monitor by TLC. Refluxing the reaction mixture is a common practice for Mannich reactions with phenols.[2]
-
-
Cause C: Suboptimal pH. The formation of the iminium ion is often acid-catalyzed, while the nucleophilic attack of the phenol is more efficient in its phenoxide form (requiring basic conditions). The overall pH of the reaction medium is therefore critical.
-
Solution: If the reaction is not progressing, a small amount of acid (e.g., HCl) can be added to catalyze the formation of the iminium ion. Conversely, if starting with dimethylamine hydrochloride, the reaction might be too acidic for the phenol to act as an effective nucleophile. In such cases, the addition of a mild base may be necessary.
-
Issue 2: Formation of a Polymeric Resin
Q2: My reaction has produced a thick, intractable resin, and I cannot isolate my product. What is causing this polymerization, and how can I prevent it?
A2: Polymerization is one of the most common and frustrating side reactions in the Mannich reaction with phenols. This is due to the high reactivity of formaldehyde and the potential for multiple reactions to occur.
-
Cause A: Uncontrolled Reaction Temperature. High temperatures can accelerate the rate of polymerization, leading to the formation of phenol-formaldehyde-type resins.
-
Solution: Maintain strict temperature control throughout the reaction. Start at a lower temperature and only increase it if necessary. A controlled, gentle reflux is often better than vigorous heating.
-
-
Cause B: Incorrect Stoichiometry. An excess of formaldehyde is a major contributor to polymerization. Formaldehyde can react with the phenol at multiple sites and can also self-polymerize.
-
Solution: Carefully control the stoichiometry of your reagents. Use a slight excess of the amine and formaldehyde, but avoid a large excess of formaldehyde. Slow, dropwise addition of the formaldehyde solution can help to maintain a low concentration of this highly reactive species in the reaction mixture at any given time.
-
-
Cause C: Presence of Highly Reactive Impurities. Certain impurities in the starting phenol, such as resorcinol, can be much more reactive towards formaldehyde and can initiate polymerization.[5][6]
-
Solution: Use high-purity 4-chlorophenol as your starting material. If you suspect impurities, consider purifying the starting material before use.
-
Issue 3: Presence of Multiple Products (Isomers)
Q3: My crude product shows multiple spots on TLC, and the NMR spectrum is complex, suggesting a mixture of isomers. How can I improve the regioselectivity of the reaction?
A3: The hydroxyl group of a phenol is a strong ortho, para-directing group in electrophilic aromatic substitution.[7] Therefore, the Mannich reaction can produce both ortho- and para-substituted products. Additionally, di-substitution can occur.
-
Cause A: Formation of the Para Isomer. The aminomethyl group can be introduced at the para position to the hydroxyl group, leading to the formation of 4-chloro-2-((dimethylamino)methyl)phenol and 2-chloro-4-((dimethylamino)methyl)phenol.
-
Solution: The ortho-isomer is often favored due to chelation effects between the phenolic hydroxyl group and the incoming electrophile. However, the ortho:para ratio can be influenced by the solvent and temperature. Experimenting with different solvents (e.g., protic vs. aprotic) may help to favor the formation of the desired ortho-isomer.
-
-
Cause B: Di-substitution. The product, 4-chloro-2-((dimethylamino)methyl)phenol, still has an activated aromatic ring and can potentially react with another molecule of the iminium ion to form a di-substituted product, 4-chloro-2,6-bis((dimethylamino)methyl)phenol.
-
Solution: To minimize di-substitution, use a molar ratio of 4-chlorophenol to formaldehyde and dimethylamine that is close to 1:1:1. Slow addition of the formaldehyde and dimethylamine can also help to favor mono-substitution.[3]
-
Frequently Asked Questions (FAQs)
Q: What is the role of the solvent in this reaction? A: The solvent plays a crucial role. Protic solvents like methanol and ethanol are commonly used as they can help to stabilize the iminium ion intermediate.[4] The choice of solvent can also affect the solubility of the reactants and influence the regioselectivity of the reaction.
Q: Can I use paraformaldehyde instead of aqueous formaldehyde? A: Yes, paraformaldehyde can be used as a source of formaldehyde. It needs to be depolymerized by heating in the reaction mixture. However, the depolymerization can sometimes be slow or incomplete, which can affect the reaction rate and yield.
Q: How can I effectively purify the final product? A: Purification can be challenging due to the presence of isomers and polymeric byproducts.
-
Aqueous Workup: Unreacted 4-chlorophenol can be removed by washing the organic extract with a dilute solution of sodium bicarbonate. The acidic phenol will be deprotonated to form the water-soluble sodium phenoxide.[8]
-
Crystallization: If the product is a solid, recrystallization is an effective method of purification. Experiment with different solvent systems to find one that gives good crystals.
-
Column Chromatography: For mixtures of isomers or to remove stubborn impurities, column chromatography on silica gel is the most effective method. A solvent system of increasing polarity (e.g., hexane/ethyl acetate with a small amount of triethylamine to prevent the amine from streaking on the silica) is a good starting point.
Visualizations and Data
Reaction Mechanism
Caption: The Mannich reaction mechanism for the synthesis of 4-chloro-2-((dimethylamino)methyl)phenol.
Major Side Reactions
Caption: Common side reactions in the Mannich synthesis of 4-chloro-2-((dimethylamino)methyl)phenol.
Effect of Reaction Parameters on Synthesis Outcome
| Parameter | Effect on Yield | Effect on Purity | Recommendation for Minimizing Side Reactions |
| Temperature | Increases rate, but can decrease yield if too high. | High temperatures promote polymerization and can affect the ortho/para ratio. | Start at a lower temperature (40-50 °C) and increase only if necessary. Avoid aggressive heating. |
| Stoichiometry | Crucial for good yield. | Excess formaldehyde leads to polymerization and di-substitution. | Use a slight excess of amine and formaldehyde (e.g., 1:1.1:1.1 of phenol:amine:formaldehyde). |
| Reagent Addition | Slow addition can improve yield. | Slow addition of formaldehyde minimizes local high concentrations, reducing polymerization. | Add the formaldehyde solution dropwise to the mixture of the phenol and amine. |
| Solvent | Can significantly affect yield. | Can influence the ortho/para isomer ratio. | Protic solvents like methanol or ethanol are a good starting point. |
References
-
Chemistry Steps. (2021). Mannich Reaction. Available at: [Link]
- Tyman, J. H. P., & Patel, M. (2007). Phenolic Structure and Colour in Mannich Reaction Products. Journal of Chemical Research, 2007(1), 43-45.
- Patel, M. (1979). A study of the mannich reaction with certain phenols, of the causes of formation of coloured products and the prevention of their occurence. Brunel University.
-
Velázquez, A. M., et al. (2005). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Molbank, 2005(1), M400. Available at: [Link]
-
Wikipedia. (n.d.). Mannich reaction. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mannich Reaction. Available at: [Link]
-
PubChem. (n.d.). 4-Chloro-2-[(dimethylamino)methyl]phenol. Available at: [Link]
-
Quick Company. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. Available at: [Link]
-
ResearchGate. (2017). How to remove the phenol from the reaction mixture without doing column chromatography? Available at: [Link]
Sources
- 1. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And [quickcompany.in]
- 6. CN105622439A - Production method of 4-chloro-2-aminophenol - Google Patents [patents.google.com]
- 7. 4-Chloro-2-[(dimethylamino)methyl]phenol | C9H12ClNO | CID 308174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Mannich_reaction [chemeurope.com]
Thermal stability issues of 4-Chloro-2-(dimethylamino)phenol
Guide Objective: This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing 4-Chloro-2-(dimethylamino)phenol. It addresses common questions and troubleshooting scenarios related to the compound's thermal stability, providing both theoretical understanding and practical experimental protocols to ensure the integrity of your research. Given the limited availability of specific thermal degradation data in public literature for this compound, this guide emphasizes an empirical approach to determining its operational limits.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Thermal Stability Profile
This section provides answers to common questions regarding the handling, storage, and expected behavior of 4-Chloro-2-(dimethylamino)phenol under thermal stress.
Q1: What is the expected thermal stability of 4-Chloro-2-(dimethylamino)phenol and what structural features influence it?
-
Phenolic Core: Phenols are generally stable aromatic systems but can be susceptible to oxidation, which is often accelerated by heat.
-
Aryl-Chloride Bond: The C-Cl bond on the aromatic ring is robust. Cleavage typically requires very high temperatures (>400-500 °C) or the presence of specific catalysts.
-
Ortho-Dimethylamino Group: This tertiary amine group is often the most thermally sensitive part of the molecule. It can be prone to oxidation or undergo N-dealkylation at elevated temperatures. Its ortho position to the hydroxyl group may allow for intramolecular hydrogen bonding, potentially influencing the molecule's melting point and initial stability.
Given these features, thermal degradation is likely initiated at the dimethylamino group or through oxidation of the phenol ring before the aryl-chloride bond is affected.
Q2: What are the common signs of thermal degradation during an experiment?
Observing your experiment for signs of degradation is the first step in troubleshooting. Key indicators include:
-
Visual Changes: The most common sign is a distinct color change. A solution or the compound itself may turn from colorless or light-colored to yellow, brown, or even black. This often indicates the formation of conjugated or polymeric side products.
-
Formation of Precipitates: Unexpected insolubles may form as degradation products polymerize or precipitate out of the reaction solvent.
-
Gas Evolution: The release of fumes or gases can signify decomposition into smaller, volatile molecules.
-
Inconsistent Analytical Results: If you observe new, unexpected peaks in your analytical data (e.g., HPLC, LC-MS, GC-MS) from a heated sample compared to a room temperature standard, degradation is highly likely.
Q3: What are the likely thermal decomposition products?
Without experimental data, predicting the exact decomposition pathway is speculative. However, based on the chemistry of similar phenolic compounds and amines, the following products could be anticipated:
-
Oxidation Products: The phenol ring can oxidize to form corresponding quinone-type structures.
-
N-Dealkylation Products: The dimethylamino group may lose one or both methyl groups to form 4-Chloro-2-(methylamino)phenol and subsequently 2-Amino-4-chlorophenol.[1]
-
High-Temperature Fragmentation: At more extreme temperatures, the molecule can fragment into smaller volatile compounds such as carbon monoxide (CO), carbon dioxide (CO2), and various nitrogen oxides (NOx).[2][3][4] The presence of chlorine introduces the possibility of forming hydrogen chloride (HCl) or other chlorinated byproducts.
Q4: What are the recommended storage and handling conditions to maintain the compound's integrity?
To prevent premature degradation and ensure experimental reproducibility, adhere to the following storage and handling guidelines:
-
Storage: Store the compound in a cool, dry, and well-ventilated area in its original, tightly sealed container.[5][6][7] Protect it from environmental extremes and direct sunlight, which can catalyze oxidative degradation.
-
Incompatibilities: Store away from strong oxidizing agents, which can react exothermically with the phenol and amine functionalities.[1]
-
Handling: When handling, use in a well-ventilated area or under a chemical fume hood to avoid inhalation of any fine dust or vapors.[1][5] Always wear appropriate Personal Protective Equipment (PPE), including gloves and safety goggles.[8]
Section 2: Troubleshooting Guide - Investigating Thermal Instability in Your Experiments
This section provides a logical workflow for diagnosing and addressing potential thermal stability issues encountered during your research.
Scenario: An experiment conducted at elevated temperatures results in low yield, significant side products, or a dark reaction mixture.
This is a classic indicator that one of the components in your reaction may be degrading. The primary suspect is often the most complex or sensitive starting material, in this case, 4-Chloro-2-(dimethylamino)phenol.
Step 1: Formulate a Hypothesis & Isolate the Variable
The initial hypothesis is that the starting material is not stable under the reaction conditions (temperature, solvent, time). To test this, you must run a control experiment.
Step 2: The Control Experiment - A Practical Protocol
-
Setup: In a flask identical to your reaction vessel, add a small, known quantity of 4-Chloro-2-(dimethylamino)phenol.
-
Solvent: Add the same solvent used in your reaction.
-
Conditions: Heat the mixture to the exact temperature and for the same duration as your actual experiment, ensuring an inert atmosphere if your reaction requires it.
-
Analysis: After the time has elapsed, cool the mixture and analyze it using a suitable technique (TLC, HPLC, or LC-MS). Compare the analytical trace to a standard of the starting material that was kept at room temperature.
-
-
No Degradation: If the analytical result shows only your starting material, it is stable under these conditions. The issue lies elsewhere (e.g., stability of another reagent, an unexpected reaction pathway).
-
Degradation Confirmed: If new peaks or spots appear, your starting material is degrading. The next step is to determine its thermal limits quantitatively.
-
Mandatory Visualization: Troubleshooting Workflow
The following diagram outlines the logical process for diagnosing a suspected thermal stability issue.
Caption: Plausible initial pathways for thermal degradation.
References
-
4-CHLOROPHENOL FOR SYNTHESIS MSDS | CAS 106-48-9 MSDS - Loba Chemie. (2016, May 19). Loba Chemie. [Link]
-
2 - SAFETY DATA SHEET. (2010, August 10). Acros Organics. [Link]
-
4-Chloro-2-[(dimethylamino)methyl]phenol | C9H12ClNO | CID 308174 - PubChem. National Center for Biotechnology Information. [Link]
-
4-chloro-2-(dimethylamino)phenol - C8H10ClNO | CSSB00009877718 - Chemspace. Chemspace. [Link]
-
Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (2016). Journal of the Mexican Chemical Society. [Link]
-
Stability of 4-DMAP in solution. (2001). Drug Development and Industrial Pharmacy, 27(9), 997-1001. [Link]
-
Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. (2014). BioResources, 9(3), 4465-4479. [Link]
-
Studies on thermal decomposition of phenol binder using TG/DTG/DTA and FTIR-DRIFTS techniques in temperature range 20–500 °C. (2018). China Foundry, 15(2), 145-151. [Link]
-
The thermal decomposition products of phenol-formaldehyde laminates part 2. the production of formaldehyde carbon monoxide and c. (1972). Fire Research Station. [Link]
-
Decomposition characteristics of a char-forming phenolic polymer used for ablative composites. (1967). NASA Technical Reports Server. [Link]
-
Chemical Properties of Phenol, 4-chloro- (CAS 106-48-9). Cheméo. [Link]
-
Differential scanning calorimetry of phenol–formaldehyde resins cure-accelerated by carbonates. (1999). Polymer, 40(18), 5147-5154. [Link]
-
Phenol, 4-chloro-. NIST WebBook. [Link]
-
Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. (2019). Polymers, 11(12), 2093. [Link]
-
Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing. [Link]
-
An overview of Differential Scanning Calorimetry - DSC. Setaram. [Link]
-
Thermogravimetric analysis and derivative thermogravimetry (TGA/DTG) of [HDPH]Cl−CuCl. (2021). Scientific Reports, 11(1), 1-11. [Link]
-
4-Chloro-2-methylphenol | C7H7ClO | CID 14855 - PubChem. National Center for Biotechnology Information. [Link]
-
Poly-2-[(4-methylbenzylidene)amino]phenol: Investigation of thermal degradation and antimicrobial properties. (2018). ResearchGate. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin :: BioResources [bioresources.cnr.ncsu.edu]
- 3. scispace.com [scispace.com]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. echemi.com [echemi.com]
- 7. lobachemie.com [lobachemie.com]
- 8. aaronchem.com [aaronchem.com]
Purification challenges of 4-Chloro-2-(dimethylamino)phenol via column chromatography
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that purifying amphoteric molecules presents a unique set of chromatographic challenges. 4-Chloro-2-(dimethylamino)phenol (CAS: 30427-17-9) is a classic "problem child" in the laboratory. It features a weakly acidic phenolic hydroxyl group and a basic tertiary dimethylamino group, making it highly susceptible to both severe column tailing and rapid oxidative degradation.
This guide synthesizes field-proven methodologies and mechanistic insights to help you troubleshoot and optimize the purification of this compound.
Part 1: The Core Mechanisms of Failure
To successfully purify 4-Chloro-2-(dimethylamino)phenol, we must first understand the causality behind why standard silica gel chromatography fails.
The Tailing Phenomenon (Silanol-Amine Interaction)
Standard silica gel is populated with surface silanol groups (Si-OH) that are mildly acidic (pKa ~4.5 to 8.5). The dimethylamino moiety on your target molecule is a basic tertiary amine. When the basic amine contacts the acidic silica surface, a strong acid-base interaction (and extensive hydrogen bonding) occurs. This causes the compound to bind tightly to the stationary phase, releasing slowly and continuously as the mobile phase passes, which manifests as severe peak tailing and streaking across multiple fractions[1].
The Solution: Triethylamine (TEA) is employed as a mobile-phase modifier. Because TEA is a highly volatile, sterically hindered tertiary amine, it acts as a sacrificial base. It competitively binds to and "masks" the acidic silanol sites, allowing your target molecule to elute in a sharp, distinct band.
The Oxidation Phenomenon (Quinonimine Formation)
Aminophenols are notoriously sensitive to air and light. The electron-donating nature of the dimethylamino and hydroxyl groups activates the aromatic ring. When exposed to the highly active surface area of silica gel in the presence of ambient oxygen, 4-Chloro-2-(dimethylamino)phenol rapidly oxidizes into colored quinonimine byproducts[2]. This is why a reaction mixture that goes onto the column as a pale yellow oil often elutes as a dark brown or black streak.
The Solution: The purification must be performed rapidly (flash chromatography) under an inert atmosphere (Nitrogen or Argon), and anti-oxidative agents (such as sodium bisulfite or ascorbic acid) should be utilized during the aqueous workup prior to chromatography[3].
Part 2: Troubleshooting Guide & FAQs
Q1: My compound is streaking across the entire column, and my recovery is less than 30%. What am I doing wrong? You are likely using unmodified silica gel. The tertiary amine is irreversibly binding to the acidic silanols. Action: Add 1% to 2% (v/v) Triethylamine (TEA) to your mobile phase (e.g., Hexane/Ethyl Acetate). Ensure you pre-flush the column with the TEA-modified solvent before loading your sample to deactivate the silica[4].
Q2: The recovered product is dark brown/pink instead of the expected pale color. Is it ruined? The dark color indicates oxidative degradation of the aminophenol core into quinonimines[2]. Action: If the discoloration is mild, you can often rescue the batch by dissolving it in a hot solvent and treating it with activated charcoal, followed by hot filtration[2]. To prevent this in the future, run your columns under positive Argon pressure and minimize the time the compound spends on the silica.
Q3: Should I abandon Normal Phase (Silica) and use Reverse Phase (C18) instead? It depends on your scale and available equipment. Reverse-phase high-performance liquid chromatography (RP-HPLC) is highly effective for basic and amphoteric molecules because you can buffer the mobile phase to control the ionization state of the molecule. See the comparison table below to make an informed decision.
Quantitative Comparison: Normal Phase vs. Reverse Phase
| Parameter | Normal Phase (Silica + TEA) | Reverse Phase (C18 + Buffer) |
| Stationary Phase | Standard Silica Gel (60 Å) | C18 Bonded Silica |
| Mobile Phase | Hexane / EtOAc + 1-2% TEA | Water / Acetonitrile + 10mM NH₄OAc |
| pH Control | Basic (TEA driven) | Buffered (pH 7.0 - 7.5) |
| Oxidation Risk | High (Requires fast elution) | Low (Aqueous/Organic environment) |
| Scalability | Excellent (Multi-gram scale) | Limited (Best for <1g or Prep-HPLC) |
| Tailing Factor | Moderate to Low (with TEA) | Very Low (Sharp peaks) |
Part 3: Validated Experimental Protocols
Protocol A: TEA-Modified Normal Phase Flash Chromatography
Use this protocol for multi-gram scale purification where reverse-phase is not economically viable.
-
Solvent Preparation: Prepare your optimized mobile phase (e.g., 70:30 Hexane:Ethyl Acetate). Add exactly 1.5% (v/v) of Triethylamine (TEA) to the mixture and stir well[4].
-
Column Deactivation: Dry-pack the silica gel into the column. Flush the column with at least 3 column volumes (CV) of the TEA-modified solvent. Crucial step: This pre-coats the acidic silanols with TEA.
-
Sample Loading: Dissolve the crude 4-Chloro-2-(dimethylamino)phenol in the minimum amount of Dichloromethane (DCM). Carefully load it onto the top of the silica bed.
-
Elution: Elute the column using positive Nitrogen pressure (Flash). Collect fractions rapidly to minimize the compound's residence time on the silica, reducing oxidation risk.
-
Solvent Removal: Combine the product-containing fractions. Evaporate under reduced pressure. Because TEA has a boiling point of 89.5 °C, you may need to co-evaporate with toluene twice to remove residual TEA traces[4].
Protocol B: Buffered Reverse-Phase (C18) Chromatography
Use this protocol for high-purity analytical or small-scale preparative isolation.
-
Buffer Preparation: Prepare a 10 mM Ammonium Acetate aqueous buffer and adjust the pH to 7.2. This pH ensures the basic amine and the acidic phenol are kept in a relatively neutral, un-ionized state to maximize retention on the C18 phase.
-
System Equilibration: Equilibrate the C18 column with 95% Buffer / 5% Acetonitrile for 5 column volumes.
-
Sample Preparation: Dissolve the crude mixture in a 1:1 mixture of Buffer and Acetonitrile. To prevent oxidation during the run, add a trace amount (0.01%) of sodium bisulfite to the sample vial[3].
-
Gradient Elution: Run a gradient from 5% Acetonitrile to 80% Acetonitrile over 20 minutes.
-
Lyophilization: Collect the pure fractions and remove the solvent via lyophilization (freeze-drying) rather than rotary evaporation to completely avoid thermal degradation and oxidation.
Part 4: Visualizations & Workflows
Caption: Mechanism of TEA masking acidic silanols to prevent tertiary amine tailing.
Caption: Decision tree for troubleshooting amphoteric phenol purification.
References
-
PubMed. [Simultaneous determination of 11 aminophenols in hair dyes by high performance liquid chromatography]. Retrieved from:[Link]
Sources
Technical Support Center: 4-Chloro-2-(dimethylamino)phenol Storage & Handling
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 4-Chloro-2-(dimethylamino)phenol . Due to its highly electron-rich aromatic system, this compound is notoriously susceptible to rapid oxidative degradation. This guide synthesizes field-proven methodologies and mechanistic insights to help you maintain the integrity of your reagents.
The Causality of Degradation: Why Does It Oxidize?
To effectively prevent degradation, we must first understand the mechanism. 4-Chloro-2-(dimethylamino)phenol contains two strongly electron-donating groups: a hydroxyl (-OH) and a dimethylamino (-N(CH3)2) group.
This configuration makes the aromatic ring exceptionally electron-rich, significantly lowering its oxidation potential[1]. When exposed to atmospheric oxygen, the compound undergoes a single-electron transfer (SET), abstracting a phenolic hydrogen to form a highly reactive phenoxy radical . This radical rapidly undergoes coupling and polymerization, forming dark, complex quinonoid species[2].
This oxidative cascade is aggressively catalyzed by three factors:
-
Oxygen (O2): The primary electron acceptor[3].
-
UV/Visible Light: Provides the activation energy to initiate photo-oxidation[1].
-
Trace Transition Metals: Ions like Cu²⁺ and Fe³⁺ act as powerful catalysts in Fenton-like oxidation processes[3].
Oxidation Pathway & Intervention Strategies
Fig 1: Oxidation pathway of 4-Chloro-2-(dimethylamino)phenol and targeted storage interventions.
Troubleshooting & FAQs
Q1: My bulk powder has turned dark brown/black. Can I still use it for my synthesis? A1: No. Discoloration indicates that the reagent has oxidized into quinonoid or polymeric degradation products[2]. Using degraded starting material will introduce complex impurities, cause unexpected side reactions, and severely complicate downstream purification. You must either discard the material or purify it via recrystallization or sublimation under an inert atmosphere[2].
Q2: What is the absolute best way to store the bulk solid to maximize shelf life? A2: The solid must be stored at -20°C (or -80°C for long-term storage) in a tightly sealed amber glass vial to protect it from light[4]. Crucially, the headspace of the vial must be purged with an inert gas (Argon or Nitrogen) before sealing to displace atmospheric oxygen[3].
Q3: When preparing stock solutions for assays, my solution turns pink/brown within minutes. How do I stop this? A3: Aminophenols are exponentially more susceptible to oxidation when dissolved in a solvent[1]. To prevent this, you must use deoxygenated solvents (sparged with Argon for 15-30 minutes). Furthermore, if compatible with your downstream application, add a sacrificial antioxidant like Ascorbic Acid (0.01 - 0.1% w/v) to the solvent[3]. Ascorbic acid neutralizes phenoxy radicals before they can polymerize[2].
Quantitative Data: Storage Conditions vs. Shelf Life
The following table summarizes the impact of various storage conditions on the stability of 4-Chloro-2-(dimethylamino)phenol.
| Storage Condition | Atmosphere | Light Exposure | Expected Shelf Life | Visual Indicator of Degradation |
| Room Temp (25°C) | Ambient Air | Light | < 1 Week | Rapid browning/blackening |
| Refrigerated (4°C) | Ambient Air | Dark | 1 - 3 Months | Gradual pink to brown shift |
| Freezer (-20°C) | Inert (Argon/N₂) | Dark (Amber Vial) | 1 - 2 Years | Remains off-white/pale yellow |
| Ultra-Low (-80°C) | Inert (Argon/N₂) | Dark (Amber Vial) | > 2 Years | Remains off-white/pale yellow |
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each protocol includes a verification step to confirm that the protective measures were successfully applied.
Protocol 1: Air-Free Aliquoting and Storage of Solid Reagent
Repeatedly opening a master bottle exposes the bulk chemical to fresh oxygen and condensation (moisture). Aliquoting prevents this.
-
Preparation: Dry all amber glass vials and PTFE-lined caps in an oven at 60°C to remove residual moisture. Cool them in a desiccator.
-
Visual Baseline Check: Inspect the bulk 4-Chloro-2-(dimethylamino)phenol. It should be an off-white to pale yellow powder. (If it is dark brown, abort the protocol; the material is already degraded).
-
Aliquoting: Inside a glovebox or under a continuous stream of dry Argon, weigh the required amounts into the individual amber vials.
-
Purging & Sealing: If not using a glovebox, insert an Argon line into the vial (without touching the solid) and gently purge the headspace for 30 seconds[2]. Immediately cap tightly with the PTFE-lined cap.
-
Storage & Validation: Wrap the cap junction with Parafilm to ensure a hermetic seal and store immediately at -20°C.
-
Self-Validation Step: After 48 hours, inspect one aliquot. The powder must retain its original pale color, confirming the absence of trapped oxygen or micro-leaks in the seal.
-
Protocol 2: Preparation of Stabilized Stock Solutions
Use this protocol when preparing liquid solutions for HPLC or biological assays.
-
Solvent Deoxygenation: Place your desired solvent (e.g., HPLC-grade water or buffer) in a flask. Submerge a long needle connected to an Argon tank and sparge the solvent for 15-30 minutes to drive out dissolved oxygen[2].
-
Antioxidant Addition: Weigh and add Ascorbic Acid to the deoxygenated solvent to achieve a final concentration of 0.1% (w/v). Mix gently until completely dissolved[3].
-
Dissolution: Add the stabilized, deoxygenated solvent to a pre-weighed amber vial of 4-Chloro-2-(dimethylamino)phenol. Vortex briefly in the dark until dissolved.
-
System Validation: Observe the solution against a white background.
-
Self-Validation Step: A successful, oxidation-free preparation will yield a clear or faintly yellow solution. If the solution develops a pink or brown tint within 5 minutes, oxygen ingress has occurred or trace metals are present, and the solvent must be re-sparged.
-
References
-
Title: Safety Data Sheet: 4-Aminophenol Source: Carl ROTH URL: [Link][4]
-
Title: Adsorption and Electropolymerization of p-Aminophenol Reduces Reproducibility of Electrochemical Immunoassays Source: National Institutes of Health (NIH) / PMC URL: [Link][1]
Sources
Process Chemistry Support Center: Scaling Up 4-Chloro-2-(dimethylamino)phenol Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for process chemists, researchers, and drug development professionals tasked with scaling the synthesis of 4-chloro-2-(dimethylamino)phenol from discovery-scale milligrams to multi-kilogram industrial production.
Below, you will find field-proven methodologies, mechanistic insights, and a dedicated troubleshooting desk to ensure your scale-up is safe, high-yielding, and reproducible.
Core Methodology: The Eschweiler-Clarke Route
When attempting to synthesize 4-chloro-2-(dimethylamino)phenol from [1], traditional alkylation using methyl iodide or dimethyl sulfate is fundamentally flawed. These reagents lack chemoselectivity and inevitably lead to over-alkylation, generating useless quaternary ammonium salts.
To bypass this, the industrial standard utilizes the [2]. This reductive amination relies on formaldehyde as the carbon source and formic acid as the hydride donor. Because a tertiary amine cannot form the requisite iminium ion intermediate, the reaction strictly halts at the desired dimethylated product [3].
Fig 1: Eschweiler-Clarke reductive amination mechanism avoiding quaternary ammonium salt formation.
Standard Operating Procedure (SOP): 100-kg Scale Synthesis
This protocol is engineered as a self-validating system . Do not proceed to subsequent phases unless the specific in-process control (IPC) criteria are met.
Fig 2: Industrial process flow for the synthesis and isolation of 4-chloro-2-(dimethylamino)phenol.
Phase 1: Reactor Preparation & Substrate Solubilization
-
Purge: Inert a 500 L glass-lined reactor with N₂. Aminophenols are highly susceptible to oxidative degradation; a strict nitrogen sweep prevents the formation of dark quinone-imine polymers.
-
Charge SM: Load 100 kg (0.697 kmol) of 2-amino-4-chlorophenol.
-
Acid Addition: Slowly charge 128 kg (2.78 kmol, 4.0 eq) of Formic Acid (85% aqueous) at 20–25°C.
-
Causality: Formic acid acts as both the solvent and the reducing agent. Adding it first protonates the amine, solubilizing the starting material and creating the acidic matrix required for subsequent iminium ion formation.
-
Phase 2: Controlled Condensation & Reduction
-
Heating: Warm the reactor to 50–60°C.
-
Formaldehyde Dosing: Over 3 hours, continuously dose 141 kg (1.74 kmol, 2.5 eq) of Formaldehyde (37% aqueous).
-
Causality: The condensation of the amine with formaldehyde is highly exothermic. Furthermore, the subsequent reduction releases 2 moles of CO₂ gas per mole of amine. Slow dosing at 50°C ensures the reaction proceeds steadily, preventing hazardous pressure spikes and reactor foaming.
-
-
Reflux: Elevate the internal temperature to 90–95°C and hold for 8 hours.
-
Causality: The hydride transfer from the formate ion to the iminium intermediate has a high activation energy. Reflux conditions are mandatory to drive the reaction to completion.
-
-
Self-Validating IPC Check: Withdraw a 5 mL aliquot, neutralize with 1N NaOH, extract into HPLC-grade acetonitrile, and analyze at 254 nm. Validation: The reaction is complete only when the secondary amine intermediate (4-chloro-2-(methylamino)phenol) is ≤ 0.5 Area %.
Phase 3: Workup & Isolation
-
Cooling & Neutralization: Cool the reactor to 20°C. Slowly dose 20% NaOH (aq) until the pH stabilizes at exactly 7.5.
-
Causality: 4-Chloro-2-(dimethylamino)phenol is amphoteric. At pH 7.5 (its approximate isoelectric point), the dimethylammonium group is deprotonated while the phenol remains protonated.
-
Self-Validation: The aqueous layer will transition from a homogeneous solution to a cloudy suspension as the neutral freebase precipitates, visually confirming the isoelectric point has been reached.
-
-
Extraction: Extract the aqueous matrix with 300 L of Ethyl Acetate. Separate the phases and wash the organic layer with 100 L of saturated brine.
-
Crystallization: Concentrate the organic layer under vacuum (400 mbar, 45°C) to 3 volumes, add 200 L of Heptane, and cool to 5°C to crystallize the pure product. Filter and dry under vacuum.
Process Analytics: Scale-Up Optimization Data
Scaling this reaction requires non-linear adjustments to stoichiometry and time to account for mass transfer limitations and evaporative losses.
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) | Industrial Scale (100 kg) | Mechanistic Rationale for Adjustment |
| Formic Acid | 3.0 eq | 3.5 eq | 4.0 eq | Increased excess compensates for evaporative loss during extended CO₂ venting at scale. |
| Formaldehyde | 2.2 eq | 2.5 eq | 2.5 eq | Slight excess ensures complete conversion without generating intractable polymeric byproducts. |
| Dosing Temp | 50 °C | 50–55 °C | 50–60 °C | Balances the thermal initiation of imine formation with safe, controllable CO₂ off-gassing rates. |
| Reflux Time | 4 hours | 6 hours | 8 hours | Overcomes mass transfer limitations and the thermal inertia of large-scale reactors. |
| Isolated Yield | 92% | 88% | 85% | Minor yield attrition at scale due to reactor hold-up and phase-separation inefficiencies. |
Troubleshooting Desk & FAQs
Q: Our reaction is stalling, and HPLC shows a buildup of the secondary amine (4-chloro-2-(methylamino)phenol). How do we push it to completion? A: Incomplete methylation usually results from premature depletion of formaldehyde via Cannizzaro-type side reactions, or insufficient formic acid. Ensure you are using a minimum of 4.0 eq of formic acid and 2.5 eq of formaldehyde. Additionally, the hydride transfer step requires sustained thermal energy; verify your reactor's internal temperature is strictly maintained at ≥90°C during the reflux phase.
Q: We are experiencing severe foaming and pressure spikes during the formaldehyde addition. How can we mitigate this? A: The Eschweiler-Clarke reaction generates massive volumes of gas (2 moles of CO₂ per mole of primary amine). Foaming is exacerbated by the aqueous matrix. Mitigate this by:
-
Decreasing the formaldehyde dosing rate by 50%.
-
Using a reactor with a larger headspace (maximum 60% fill volume).
-
Ensuring the overhead condenser is adequately chilled (≤5°C) to prevent entrainment of the product in the rapid vent stream.
Q: During workup, we get a stubborn emulsion when extracting with ethyl acetate. What is the cause? A: Emulsions in aminophenol syntheses are almost always caused by incorrect pH adjustment. If the pH is too low (<5), the protonated dimethylammonium salt acts as an ionic surfactant. If too high (>10), the phenolate salt does the same. Strictly control the pH to the isoelectric point (~7.5) using a calibrated probe. If an emulsion persists, filter the biphasic mixture through a pad of Celite to remove insoluble polymeric formaldehyde byproducts that stabilize the emulsion.
Q: The final isolated product is dark brown/tarry instead of the expected light crystalline powder. What causes this degradation? A: Aminophenols are highly susceptible to oxidative degradation. This occurs if the reactor is not properly inerted prior to heating. Ensure a strict nitrogen sweep during the initial loading phase. If oxidation has already occurred, treat the ethyl acetate extract with activated carbon (e.g., Darco G-60) and filter prior to the heptane crystallization step.
References
-
National Center for Biotechnology Information (PubChem). "2-Amino-4-chlorophenol | C6H6ClNO | CID 7265." PubChem Compound Summary. Available at: [Link]
-
Wang, J., et al. "Review of Modern Eschweiler–Clarke Methylation Reaction." Molecules, 2021. Available at:[Link]
-
Wikipedia Contributors. "Eschweiler–Clarke reaction." Wikipedia, The Free Encyclopedia. Available at:[Link]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 4-Chloro-2-(dimethylamino)phenol: 1H-NMR Spectroscopy versus Orthogonal Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of chemical research. This guide provides an in-depth analysis of the 1H-NMR spectrum of 4-Chloro-2-(dimethylamino)phenol and presents a comparative assessment against other widely used analytical techniques, including 13C-NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. By understanding the strengths and limitations of each method, researchers can devise a holistic and efficient strategy for the comprehensive characterization of this and similar substituted phenolic compounds.
The Central Role of 1H-NMR Spectroscopy in Structural Analysis
Proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy stands as a primary and indispensable tool for the structural elucidation of organic molecules in solution. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and relative number of protons within a molecule. For a molecule like 4-Chloro-2-(dimethylamino)phenol, 1H-NMR offers a detailed fingerprint of its unique structure.
Deconstructing the Expected 1H-NMR Spectrum of 4-Chloro-2-(dimethylamino)phenol
-
Aromatic Protons (Ar-H): The three protons on the benzene ring will give rise to signals in the aromatic region, typically between 6.5 and 8.0 ppm.[3] The substitution pattern (chloro at C4, dimethylamino at C2, and hydroxyl at C1) will influence their precise chemical shifts and splitting patterns. The proton at C6 will likely be a doublet, coupled to the proton at C5. The proton at C5 will be a doublet of doublets, coupled to the protons at C6 and C3. The proton at C3 will appear as a doublet, coupled to the proton at C5. The electron-donating effects of the hydroxyl and dimethylamino groups and the electron-withdrawing effect of the chloro group will cause specific upfield or downfield shifts for these protons.
-
Dimethylamino Protons (-N(CH3)2): The six equivalent protons of the two methyl groups attached to the nitrogen atom will produce a sharp singlet. Its chemical shift is expected in the range of 2.5-3.5 ppm.
-
Hydroxyl Proton (-OH): The hydroxyl proton will appear as a broad singlet, and its chemical shift is highly variable, depending on factors such as solvent, concentration, and temperature due to hydrogen bonding.[4][5][6][7] In a typical deuterated chloroform (CDCl3) solvent, it might appear between 4 and 7 ppm, while in dimethyl sulfoxide (DMSO-d6), it could be shifted further downfield.
dot graph "1H_NMR_Prediction" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: Predicted 1H-NMR signals for 4-Chloro-2-(dimethylamino)phenol.
A Comparative Analysis with Alternative Spectroscopic Techniques
While 1H-NMR is a powerful first-line technique, a comprehensive structural confirmation relies on the synergy of multiple analytical methods. The following sections compare the insights provided by 13C-NMR, Mass Spectrometry, and FTIR spectroscopy in the context of analyzing 4-Chloro-2-(dimethylamino)phenol.
| Analytical Technique | Information Provided | Advantages for 4-Chloro-2-(dimethylamino)phenol | Limitations |
| 1H-NMR Spectroscopy | Proton environment, connectivity, and relative abundance. | Detailed structural fingerprint, including isomer differentiation. | Signal overlap in complex molecules, solvent and concentration effects on -OH signal. |
| 13C-NMR Spectroscopy | Number and chemical environment of carbon atoms. | Confirms the carbon skeleton and the presence of all eight unique carbons.[8] | Lower sensitivity than 1H-NMR, longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Provides the exact molecular weight, confirming the elemental composition.[9] | Does not provide detailed structural connectivity information for isomers. |
| FTIR Spectroscopy | Presence of functional groups. | Confirms the presence of O-H, C-N, C-Cl, and aromatic C-H bonds.[10][11][12] | Provides limited information on the overall molecular structure and connectivity. |
13C-NMR Spectroscopy: A Complementary View of the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. For 4-Chloro-2-(dimethylamino)phenol, we would expect to see eight distinct signals in the 13C-NMR spectrum, corresponding to the eight non-equivalent carbon atoms in the molecule. The chemical shifts of these carbons would provide further evidence for the proposed structure. Aromatic carbons typically resonate in the 110-160 ppm range, while the methyl carbons of the dimethylamino group would appear further upfield.[3]
Mass Spectrometry: Unveiling the Molecular Weight and Formula
Mass spectrometry is a destructive technique that provides the mass-to-charge ratio of a molecule and its fragments. For 4-Chloro-2-(dimethylamino)phenol (C8H10ClNO), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate molecular weight. The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure.
FTIR Spectroscopy: Identifying Key Functional Groups
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule based on their characteristic vibrational frequencies. In the FTIR spectrum of 4-Chloro-2-(dimethylamino)phenol, we would expect to see characteristic absorption bands for the hydroxyl (-OH) group (a broad peak around 3200-3600 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), C-N stretching, and C-Cl stretching. While FTIR confirms the presence of these functional groups, it does not provide detailed information about their connectivity.
Experimental Protocols: A Step-by-Step Guide
To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended:
Protocol 1: 1H-NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-Chloro-2-(dimethylamino)phenol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the 1H-NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.
dot graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];
} caption: A streamlined workflow for 1H-NMR analysis.
Protocol 2: A Multi-faceted Approach for Comprehensive Characterization
For a robust and unambiguous structural confirmation, a combination of techniques is recommended.
-
Initial Analysis (1H-NMR & MS):
-
Obtain the 1H-NMR spectrum to get a detailed picture of the proton framework.
-
Run a mass spectrum to confirm the molecular weight and elemental composition.
-
-
Complementary Analysis (13C-NMR & FTIR):
-
Acquire a 13C-NMR spectrum to confirm the carbon skeleton.
-
Obtain an FTIR spectrum to verify the presence of key functional groups.
-
-
Data Integration and Final Confirmation:
-
Integrate the data from all techniques to build a cohesive and self-validating structural assignment.
-
dot graph "Integrated_Analysis" { node [shape=ellipse, style=filled]; "HNMR" [label="1H-NMR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "CNMR" [label="13C-NMR", fillcolor="#FBBC05", fontcolor="#202124"]; "MS" [label="Mass Spec", fillcolor="#34A853", fontcolor="#FFFFFF"]; "FTIR" [label="FTIR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Structure" [label="Structure Confirmed", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"];
} caption: Integrated analytical approach for structural confirmation.
Conclusion
References
-
Siskos, M. G., Kontogianni, V. G., Tsiafoulis, C. G., Tzakos, A. G., & Gerothanassis, I. P. (2013). Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. Organic & Biomolecular Chemistry, 11(42), 7400. [Link]
- Abraham, R. J., et al. (2007). An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(9), 757-766.
-
TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. [Link]
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
Gerothanassis, I. P., et al. (2014). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 19(9), 13631-13673. [Link]
-
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]
- Dagan, S. (2020). Performance-Based Field Methods for Analyses of Substituted Phenols by Thermal Desorption Gas Chromatography/Mass Spectrometry.
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]
- Abraham, R. J., et al. (2007). An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. CiteSeerX.
-
Siskos, M. G., et al. (2013). Investigation of solute-solvent interactions in phenol compounds: Accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chloro-2-[(dimethylamino)methyl]phenol. PubChem. [Link]
- Tung, C.-H., et al. (n.d.).
-
Khan, I., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1335. [Link]
-
Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375. [Link]
- U.S. Environmental Protection Agency. (2007).
- Kabourlidis, P. S., et al. (2015). Analytical results of substituted phenols in real samples for FPSE-HPLC-UV method.
- ChemicalBook. (n.d.). 2-Amino-4-chlorophenol(95-85-2) 13C NMR spectrum.
- ChemicalBook. (n.d.). 4-Chloro-2-methylphenol(1570-64-5) 1H NMR spectrum.
-
Chemspace. (n.d.). 4-chloro-2-(dimethylamino)phenol. [Link]
- MDPI. (2005). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol.
- Shimadzu. (n.d.). Analysis of Phenols in Drinking Water Using Triple Quadrupole LC/MS/MS (LCMS-8040).
- ChemicalBook. (n.d.). 2-CHLORO-4,5-DIMETHYLPHENOL(1124-04-5) 13C NMR spectrum.
- Cosmetic Ingredient Review. (2024, December 10). Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics.
- National Institute of Standards and Technology. (n.d.). Phenol, 4-chloro-2-methyl-. NIST Chemistry WebBook.
- Fenix. (n.d.). Determination of Chlorophenols in water by LC-MS/MS. Case study: 2-amino-4-chlorophenol.
- ResearchGate. (2025, August 8).
- Merck. (n.d.). Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry.
- National Institute of Standards and Technology. (n.d.). 4-Chloro-2,6-dimethylphenol. NIST Chemistry WebBook.
- Elsevier. (2023). High resolution FTIR spectrum of CH2D37Cl.
- Asian Publication Corporation. (n.d.). Detection of Organics by FTIR and GC-MS.
- SINTEF Blog. (2025, April 11). FTIR combined with multivariate analysis for monitoring of solvent composition in CO2 capture plant.
- PubChemLite. (n.d.). 4-chloro-3-[(dimethylamino)methyl]phenol.
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sci-Hub. Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts / Organic & Biomolecular Chemistry, 2013 [sci-hub.red]
- 5. Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. azooptics.com [azooptics.com]
- 9. academic.oup.com [academic.oup.com]
- 10. cris.unibo.it [cris.unibo.it]
- 11. asianpubs.org [asianpubs.org]
- 12. FTIR combined with multivariate analysis for monitoring of solvent composition in CO2 capture plant. – SINTEF Blog [blog.sintef.com]
A Comparative Spectroscopic Guide to 4-Chloro-2-(dimethylamino)phenol: Unraveling Structure with C-NMR and IR Analysis
In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel compounds is paramount. This guide provides an in-depth analysis of 4-Chloro-2-(dimethylamino)phenol, a substituted phenol with potential applications in drug development and chemical synthesis. Through a comparative approach, we will explore its characteristic spectroscopic fingerprints using Carbon-13 Nuclear Magnetic Resonance (C-NMR) and Infrared (IR) spectroscopy. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply these powerful analytical techniques.
We will not only present the spectral data for our target molecule but also draw comparisons with structurally related compounds: 4-Chlorophenol, 2-(Dimethylamino)phenol, and N,N-Dimethylaniline. This comparative methodology provides a robust framework for understanding the influence of individual functional groups on the overall spectroscopic output, thereby enhancing the confidence in structural assignment.
The Science of Structural Verification: C-NMR and IR Spectroscopy
At its core, the process of identifying a molecule is akin to solving a puzzle. C-NMR and IR spectroscopy are two of the most powerful tools in a chemist's arsenal for piecing together the molecular structure.
-
C-NMR spectroscopy provides a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in a molecule resonates at a specific frequency in a magnetic field, resulting in a distinct peak in the spectrum. The position of this peak, known as the chemical shift (δ), is highly sensitive to the electronic environment of the carbon atom, offering clues about its bonding and proximity to other functional groups.
-
IR spectroscopy , on the other hand, probes the vibrational modes of molecular bonds. Specific functional groups (e.g., O-H, C=O, N-H) absorb infrared radiation at characteristic frequencies, causing their bonds to stretch or bend. The resulting spectrum is a series of absorption bands that act as a "molecular fingerprint," allowing for the identification of the functional groups present in the molecule.
The synergy between these two techniques provides a comprehensive and often definitive picture of a molecule's structure.
Experimental Protocols: A Self-Validating Approach
To ensure the scientific integrity of our analysis, the following detailed protocols for acquiring C-NMR and IR spectra are provided. These methods are designed to be self-validating, with clear steps for sample preparation and instrument calibration.
Carbon-13 NMR (¹³C-NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of the sample (4-Chloro-2-(dimethylamino)phenol or a comparative compound).
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one that fully dissolves the sample without reacting with it. DMSO-d₆ is often a good choice for phenols due to its ability to form hydrogen bonds, which can sometimes provide clearer spectra for hydroxyl protons, although for ¹³C-NMR, solubility is the primary concern.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
Instrument Parameters (Typical 400 MHz Spectrometer):
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay ensures that all carbon signals, including those with long relaxation times (like quaternary carbons), are properly observed.
-
Number of Scans: 1024-4096 scans, depending on the sample concentration. Due to the low natural abundance of ¹³C (about 1.1%), a larger number of scans is required to achieve a good signal-to-noise ratio.
-
Spectral Width: 0-220 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove any signals from the instrument and the surrounding atmosphere (e.g., CO₂ and water vapor).
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹. This range covers the vibrational frequencies of most common organic functional groups.
-
Resolution: 4 cm⁻¹. This provides a good balance between signal detail and signal-to-noise ratio.
-
Number of Scans: 16-32 scans.
-
Spectroscopic Data: A Comparative Analysis
The following tables summarize the key C-NMR and IR spectral data for 4-Chloro-2-(dimethylamino)phenol and its structural analogs.
Table 1: Predicted ¹³C-NMR Chemical Shifts (δ, ppm) for 4-Chloro-2-(dimethylamino)phenol and Experimental Data for Comparative Compounds.
| Carbon Position | 4-Chloro-2-(dimethylamino)phenol (Predicted) | 4-Chlorophenol[1][2] | 2-(Dimethylamino)phenol[3][4] | N,N-Dimethylaniline[5] |
| C-1 (C-OH) | ~152 | 155.1 | ~150 | - |
| C-2 (C-N) | ~145 | - | ~140 | 151.3 |
| C-3 | ~118 | 116.8 | ~115 | 112.8 |
| C-4 (C-Cl) | ~125 | 124.9 | - | 129.2 |
| C-5 | ~129 | 129.6 | ~120 | 116.9 |
| C-6 | ~115 | 116.8 | ~118 | 112.8 |
| N(CH₃)₂ | ~42 | - | ~43 | 40.5 |
Note: Predicted values for 4-Chloro-2-(dimethylamino)phenol are based on additive models and analysis of the comparative compounds.
Table 2: Key IR Absorption Bands (cm⁻¹) for 4-Chloro-2-(dimethylamino)phenol and Comparative Compounds.
| Functional Group | 4-Chloro-2-(dimethylamino)phenol (Expected) | 4-Chlorophenol[6] | 2-(Dimethylamino)phenol | N,N-Dimethylaniline[7] |
| O-H stretch (phenol) | 3400-3200 (broad) | 3378 (broad) | 3400-3200 (broad) | - |
| C-H stretch (aromatic) | 3100-3000 | ~3050 | ~3050 | 3074-2984 |
| C-H stretch (aliphatic) | 2950-2850 | - | ~2900 | ~2900 |
| C=C stretch (aromatic) | 1600-1450 | 1595, 1493 | 1600-1450 | 1600, 1509 |
| C-N stretch | ~1350 | - | ~1350 | ~1350 |
| C-O stretch (phenol) | ~1250 | 1229 | ~1250 | - |
| C-Cl stretch | ~1100-1000 | ~1090 | - | - |
Interpretation and Discussion: Decoding the Spectra
The structural features of 4-Chloro-2-(dimethylamino)phenol can be confidently assigned by interpreting the predicted and observed spectral data in the context of our comparative molecules.
¹³C-NMR Spectrum Analysis
The predicted ¹³C-NMR spectrum of 4-Chloro-2-(dimethylamino)phenol is expected to show eight distinct signals, corresponding to the six aromatic carbons and the two equivalent methyl carbons of the dimethylamino group.
-
C-1 (ipso-Carbon to -OH): The carbon attached to the hydroxyl group is significantly deshielded due to the electronegativity of the oxygen atom and is expected to appear at a high chemical shift, around 152 ppm. This is consistent with the observed shift for 4-chlorophenol (155.1 ppm)[1][2] and the general range for phenols[8].
-
C-2 (ipso-Carbon to -N(CH₃)₂): The carbon bearing the dimethylamino group is also expected to be deshielded, with a predicted shift around 145 ppm. The nitrogen atom is less electronegative than oxygen, but the lone pair can participate in resonance, influencing the shielding of adjacent carbons. This is comparable to the C-N carbon in N,N-dimethylaniline at 151.3 ppm[5].
-
Aromatic Carbons (C-3 to C-6): The chemical shifts of the other aromatic carbons are influenced by the electronic effects (both inductive and resonance) of the three substituents. The electron-donating hydroxyl and dimethylamino groups will tend to shield the ortho and para positions, while the electron-withdrawing chloro group will deshield the ipso-carbon and have a smaller effect on the other ring carbons. The symmetry of phenol, where C2=C6 and C3=C5, is broken in this trisubstituted ring, leading to six unique aromatic carbon signals[9].
-
N(CH₃)₂ Carbons: The two methyl carbons of the dimethylamino group are expected to be equivalent and appear as a single peak around 42 ppm, similar to what is observed for N,N-dimethylaniline (40.5 ppm)[5].
IR Spectrum Analysis
The IR spectrum provides complementary information, confirming the presence of key functional groups.
-
O-H Stretch: A prominent, broad absorption band is expected in the region of 3400-3200 cm⁻¹. This broadness is a hallmark of the hydroxyl group in phenols and alcohols and is due to intermolecular hydrogen bonding[10][11][12]. This is clearly observed in the spectrum of 4-chlorophenol[6].
-
C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands between 3100 and 3000 cm⁻¹. The aliphatic C-H stretches from the dimethylamino group are expected at slightly lower frequencies, in the 2950-2850 cm⁻¹ range[7].
-
C=C Aromatic Stretches: The presence of the benzene ring will give rise to several sharp absorption bands in the 1600-1450 cm⁻¹ region.
-
C-N and C-O Stretches: The C-N stretching vibration of the aromatic amine is expected around 1350 cm⁻¹. The C-O stretching of the phenol group will likely appear as a strong band around 1250 cm⁻¹[12].
-
C-Cl Stretch: The C-Cl stretching vibration is expected in the fingerprint region, typically between 1100 and 1000 cm⁻¹.
Visualizing the Molecular Structure and Analytical Workflow
To further clarify the relationships between the molecular structure and the spectroscopic data, the following diagrams are provided.
Caption: Molecular structure of 4-Chloro-2-(dimethylamino)phenol.
Caption: Workflow for spectroscopic analysis.
Conclusion
The combined application of C-NMR and IR spectroscopy, when coupled with a comparative analysis of structurally related compounds, provides a robust and reliable method for the structural elucidation of 4-Chloro-2-(dimethylamino)phenol. The predicted spectral data, based on established principles of spectroscopy and comparison with known compounds, offers a clear roadmap for researchers to confirm the identity and purity of this molecule. This guide serves as a testament to the power of these analytical techniques in advancing chemical research and development.
References
-
Characterization of Substituted Phenol-Formaldehyde Resins Using Solid-State Carbon-13 NMR. DTIC. Available at: [Link]
-
Molecular Structure and Vibrational Analysis of N, N-Dimethylaniline Based on DFT Calculations. International Journal of ChemTech Research. Available at: [Link]
-
Molecular Structure Analysis and Spectroscopic Properties of Monoazo Disperse Dye From N,N-Dimethylaniline. DergiPark. Available at: [Link]
-
4-Chlorophenol - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
-
4-Chlorophenol. SpectraBase. Available at: [Link]
-
Modelling of structure and interpretation of IR absorption spectra for crystals of substituted aryl propargyl ethers of phenols. ResearchGate. Available at: [Link]
-
4-Chloro-2-[(dimethylamino)methyl]phenol. PubChem. Available at: [Link]
-
13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Doc Brown's Chemistry. Available at: [Link]
-
The 13C NMR spectra of nine ortho-substituted phenols. Magnetic Resonance in Chemistry. Available at: [Link]
-
Solid-State Nitrogen-15 NMR and Quantum Chemical Study of N,N-Dimethylaniline Derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
13C NMR Spectroscopy. University of Bath. Available at: [Link]
-
C-NMR studies on the structure of linear p–substituted phenol polymer. ResearchGate. Available at: [Link]
-
Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. The Journal of the Arkansas Academy of Science. Available at: [Link]
-
4-Chlorophenol. PubChem. Available at: [Link]
-
Phenol, 2-dimethylaminomethyl-3,5-dimethyl-, hydrochloride. NIST Chemistry WebBook. Available at: [Link]
-
4-Chlorophenol at BMRB. Biological Magnetic Resonance Bank. Available at: [Link]
-
2-(DIMETHYLAMINO)PHENOL. Global Substance Registration System. Available at: [Link]
-
Interpreting IR Spectra. Chemistry Steps. Available at: [Link]
-
Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Available at: [Link]
-
Molecular structure and vibrational analysis of N, N-dimethylaniline based on DFT calculations. ResearchGate. Available at: [Link]
-
Spectroscopy of Alcohols and Phenols. OpenStax. Available at: [Link]
-
2-(Dimethylamino)phenol. PubChem. Available at: [Link]
-
N,N-Dimethylaniline. PubChem. Available at: [Link]
-
2-(dimethylamino)phenol (C8H11NO). PubChemLite. Available at: [Link]
-
Supporting Information. Royal Society of Chemistry. Available at: [Link]
-
4-Chloro-2-methylphenol. PubChem. Available at: [Link]
-
4-Chloro-2,6-dimethylphenol. NIST Chemistry WebBook. Available at: [Link]
-
Phenol, 4-chloro-2-methyl-. NIST Chemistry WebBook. Available at: [Link]
-
13C-NMR. NOP - Sustainability in the organic chemistry lab course. Available at: [Link]
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. 4-Chlorophenol(106-48-9) 13C NMR spectrum [chemicalbook.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 2-(Dimethylamino)phenol | C8H11NO | CID 459235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. 4-Chlorophenol | C6H4ClOH | CID 4684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. che.hw.ac.uk [che.hw.ac.uk]
- 9. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Interpreting IR Spectra [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 4-Chloro-2-(dimethylamino)phenol
The Structural Context: Predicting Fragmentation Hotspots
4-Chloro-2-(dimethylamino)phenol is a substituted phenol with a molecular weight of 171.62 g/mol . Its structure incorporates three key features that will dictate its fragmentation behavior: a phenolic hydroxyl group, a chlorine atom, and a dimethylamino group on the aromatic ring. The interplay of these substituents, particularly their electron-donating or -withdrawing nature and their propensity to stabilize or destabilize charge, will govern the fragmentation pathways.
The presence of a chlorine atom is a significant marker, as the natural isotopic abundance of chlorine (approximately 3:1 for ³⁵Cl:³⁷Cl) will result in characteristic isotopic patterns for the molecular ion and any chlorine-containing fragments, aiding in their identification.[1][2]
Ionization Techniques: A Comparative Overview
The choice of ionization technique is a critical first step that profoundly influences the resulting mass spectrum. We will consider two common techniques: Electron Ionization (EI), a "hard" ionization method, and Electrospray Ionization (ESI), a "soft" ionization method.[1]
-
Electron Ionization (EI): This high-energy technique typically leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. We can anticipate the molecular ion to be present, albeit potentially at a low abundance, accompanied by a rich array of fragment ions.[1][3]
-
Electrospray Ionization (ESI): As a softer ionization method, ESI generally produces a prominent protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[4] To induce fragmentation with ESI, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID).[4][5]
Predicted Fragmentation Pathways of 4-Chloro-2-(dimethylamino)phenol
Drawing parallels from the fragmentation of substituted phenols, halogenated aromatics, and aliphatic amines, we can propose the following key fragmentation pathways.[6][7][8]
Electron Ionization (EI) Fragmentation
Under EI conditions, the high energy imparted to the molecule is likely to induce several fragmentation routes:
-
Alpha-Cleavage of the Dimethylamino Group: A primary and highly characteristic fragmentation for aliphatic amines is the cleavage of the C-C bond alpha to the nitrogen atom.[2][9] For 4-Chloro-2-(dimethylamino)phenol, this would involve the loss of a methyl radical (•CH₃) to form a stable iminium ion.
-
Loss of the Dimethylamino Group: Cleavage of the bond between the aromatic ring and the dimethylamino group could lead to the loss of a dimethylamino radical (•N(CH₃)₂).
-
Loss of Chlorine: The carbon-chlorine bond can cleave, resulting in the loss of a chlorine radical (•Cl).[1]
-
Loss of CO: A common fragmentation pathway for phenols is the loss of a neutral carbon monoxide (CO) molecule from the aromatic ring after initial fragmentation.[8]
Electrospray Ionization (ESI-MS/MS) Fragmentation
In an ESI-MS/MS experiment, fragmentation will proceed from the protonated molecule, [M+H]⁺. The initial protonation site will influence the subsequent fragmentation cascade. Protonation is likely to occur at the most basic site, the nitrogen of the dimethylamino group.
-
Loss of Dimethylamine: A likely fragmentation pathway would be the neutral loss of dimethylamine ((CH₃)₂NH) from the protonated molecule.
-
Loss of a Methyl Group: Similar to EI, the loss of a methyl radical from the protonated dimethylamino group is a plausible fragmentation.
-
Ring Fragmentation: Following initial losses, further fragmentation of the aromatic ring structure may occur at higher collision energies.
Comparative Data Summary
The following table summarizes the predicted key fragment ions for 4-Chloro-2-(dimethylamino)phenol under EI and ESI-MS/MS conditions.
| Predicted Fragmentation Event | Neutral Loss | Proposed Fragment Structure | Expected m/z (³⁵Cl) | Ionization Technique |
| Molecular Ion | - | [C₈H₁₀ClNO]⁺• | 171 | EI |
| Protonated Molecule | - | [C₈H₁₁ClNO]⁺ | 172 | ESI |
| Alpha-Cleavage | •CH₃ | [C₇H₇ClNO]⁺ | 156 | EI, ESI-MS/MS |
| Loss of Dimethylamine | (CH₃)₂NH | [C₆H₄ClO]⁺ | 127 | ESI-MS/MS |
| Loss of Chlorine | •Cl | [C₈H₁₀NO]⁺• | 136 | EI |
| Loss of CO from Fragment | CO | Varies | Varies | EI |
Experimental Protocol for Fragmentation Analysis
To empirically validate the predicted fragmentation patterns, the following detailed protocol is recommended.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of 4-Chloro-2-(dimethylamino)phenol in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
Liquid Chromatography-Mass Spectrometry (LC-MS) Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A generic gradient from 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
Mass Spectrometry Conditions
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.[10]
-
Ionization Source:
-
ESI (Positive Mode):
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 350-450 °C
-
Desolvation Gas Flow: 600-800 L/hr
-
-
EI (for GC-MS if applicable):
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
-
-
Data Acquisition:
-
Full Scan (MS1): Acquire data over a mass range of m/z 50-500 to identify the molecular ion or protonated molecule.
-
Tandem MS (MS/MS):
-
Select the [M+H]⁺ ion (or molecular ion in EI) as the precursor ion.
-
Apply a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.[11]
-
-
Visualizing the Process
Experimental Workflow
Caption: Experimental workflow for the fragmentation analysis of 4-Chloro-2-(dimethylamino)phenol.
Predicted ESI-MS/MS Fragmentation Pathway
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 5. scielo.br [scielo.br]
- 6. mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 4-Chloro-2,6-dimethylphenol [webbook.nist.gov]
- 8. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. library.dphen1.com [library.dphen1.com]
- 11. researchgate.net [researchgate.net]
Purity assessment standards for 4-Chloro-2-(dimethylamino)phenol
Purity Assessment Standards for 4-Chloro-2-(dimethylamino)phenol: A Comparative Methodological Guide
Executive Summary & Strategic Context
4-Chloro-2-(dimethylamino)phenol (CAS 30427-17-9) is a critical fine chemical intermediate, primarily utilized in the synthesis of specialized phenylurea herbicides, azo dyes, and pharmaceutical precursors. Its structural duality—possessing both an electron-withdrawing chlorine and electron-donating hydroxyl/dimethylamino groups—makes it highly reactive but also susceptible to oxidation and degradation.
For researchers and drug development professionals, "purity" is not a singular metric but a composite profile. A 99% purity by titration may hide 1% of a regioisomer that halts a downstream catalytic cycle. This guide compares the three primary assessment methodologies—HPLC-UV , GC-MS , and Potentiometric Titration —to establish a robust quality control (QC) framework.
Impurity Origin & Fate Mapping
To assess purity, one must first understand the impurities. The synthesis of 4-Chloro-2-(dimethylamino)phenol typically proceeds via the reduction of nitro-compounds or methylation of aminophenols.
Key Impurities of Concern:
-
4-Chloro-2-aminophenol (Precursor): Result of incomplete methylation.
-
4-Chlorophenol (Starting Material): Highly toxic, potential carryover.
-
Oxidation Byproducts: Quinone imines formed during storage.
Figure 1: Synthesis Pathway & Impurity Ingress Points This diagram illustrates the critical control points (CCPs) where impurities enter the profile.
Caption: Synthesis workflow highlighting the origin of critical impurities (Red) relative to the main reaction pathway.
Comparative Analysis of Assessment Methods
This section objectively evaluates the three standard methods. For high-stakes applications (e.g., GMP synthesis), Method A (HPLC) is the mandatory primary standard, while Method C is suitable only for raw material assay.
Table 1: Performance Matrix of Analytical Techniques
| Feature | Method A: HPLC-UV/DAD | Method B: GC-MS | Method C: Potentiometric Titration |
| Primary Utility | Purity Profiling (Quantifying specific impurities) | Identification & Volatile Impurities | Assay (Total reactive content) |
| Specificity | High. Separates isomers and non-volatiles. | High. Mass spectral fingerprinting. | Low. Interferences from other bases/phenols. |
| Limit of Quantitation (LOQ) | 0.05% (w/w) | 0.01% (w/w) | ~0.5% (w/w) |
| Sample Prep | Simple (Dissolve & Shoot) | Complex (Derivatization often required) | Simple (Dissolve & Titrate) |
| Limitations | Requires reference standards for all impurities. | Thermal degradation of the aminophenol. | Cannot detect non-ionizable impurities. |
| Recommendation | Gold Standard for QC | Orthogonal Confirmation | Goods Inward (Rough Check) |
Detailed Experimental Protocols
These protocols are designed to be self-validating . If the System Suitability criteria are not met, the data must be rejected.
Protocol A: HPLC-UV (The Gold Standard)
Rationale: Reversed-phase chromatography with ion suppression is essential. The basic dimethylamino group (pKa ~5-6) and acidic phenol (pKa ~9) require a buffered mobile phase to prevent peak tailing.
-
Instrument: HPLC with Diode Array Detector (DAD).
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0 min: 95% A / 5% B
-
15 min: 20% A / 80% B
-
20 min: 95% A / 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 280 nm (aromatic ring) and 254 nm.
-
Temperature: 30°C.
Self-Validating System Suitability Steps:
-
Resolution Check: Inject a mixture of 4-Chloro-2-aminophenol and 4-Chloro-2-(dimethylamino)phenol. Resolution (Rs) must be > 2.0.
-
Tailing Factor: The main peak tailing factor must be < 1.5. (If > 1.5, increase buffer strength or check column age).
Protocol B: GC-MS (Trace Volatiles)
Rationale: Direct injection of aminophenols can lead to thermal degradation and peak broadening due to hydrogen bonding. Silylation is recommended.
-
Derivatization Agent: BSTFA + 1% TMCS.
-
Procedure:
-
Dissolve 10 mg sample in 1 mL anhydrous Pyridine.
-
Add 100 µL BSTFA. Heat at 60°C for 30 mins.
-
Inject 1 µL into GC.
-
-
Column: DB-5ms (30m x 0.25mm x 0.25µm).
-
Oven Program: 80°C (1 min) → 10°C/min → 280°C (5 min).
-
Mass Spec: Scan mode (m/z 50–500).
Data Interpretation & Acceptance Criteria
For pharmaceutical or high-grade pesticide synthesis, the following specifications are recommended based on industrial best practices.
Table 2: Recommended Specification Limits
| Parameter | Acceptance Criteria | Method |
| Appearance | White to light brown crystalline powder | Visual |
| Assay (Purity) | ≥ 98.5% (anhydrous basis) | HPLC (Area %) |
| 4-Chloro-2-aminophenol | ≤ 0.5% | HPLC |
| 4-Chlorophenol | ≤ 0.1% | HPLC / GC |
| Total Unknown Impurities | ≤ 1.0% | HPLC |
| Loss on Drying | ≤ 0.5% | Gravimetric |
Troubleshooting & Causality
-
Issue: Double peaks in HPLC.
-
Causality: The pH of the mobile phase is likely near the pKa of the amine (approx pH 5-6). This causes the molecule to split between ionized and non-ionized forms.
-
Fix: Lower pH to < 3.0 using Phosphoric acid to ensure the amine is fully protonated.
-
-
Issue: Darkening of sample over time.
-
Causality: Aminophenols are prone to air oxidation, forming quinoid structures.
-
Fix: Store under Nitrogen/Argon at 4°C. Perform analysis immediately upon solution preparation.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 308174, 4-Chloro-2-[(dimethylamino)methyl]phenol. Retrieved from [Link]
-
Ullucci, P. et al. (2004). Liquid chromatography of 4-chlorophenol and related impurities. ResearchGate. Retrieved from [Link]
-
Dedhiya, P. P. et al. (2016). Determination of 2-amino-4-chlorophenol in formulations by RP-HPLC.[1] Maliba Pharmacy College.[1] Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Chlorinated Aminophenols. Retrieved from [Link]
Sources
A Comparative Guide to 4-Chloro-2-(dimethylamino)phenol and Other Key Aminophenols for Advanced Research
Introduction: Navigating the Landscape of Substituted Aminophenols
In the realm of synthetic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and high-performance dyes, substituted aminophenols are indispensable building blocks.[1] Their utility stems from the dual reactivity of the amino and hydroxyl groups, coupled with the tunable electronic properties of the aromatic ring. This guide provides an in-depth comparison of 4-Chloro-2-(dimethylamino)phenol against a curated selection of other commercially significant aminophenols: 2-Aminophenol, 4-Aminophenol, and N,N-Dimethyl-p-aminophenol.
Our objective is to move beyond a simple cataloging of properties. Instead, we will dissect the structure-function relationships that govern the reactivity, utility, and safety of these molecules. By understanding the causal links between molecular architecture and performance, researchers and drug development professionals can make more informed decisions in reagent selection and synthetic design. This guide is structured to provide a logical progression from fundamental physicochemical properties to practical applications and safety considerations, supported by validated experimental protocols and comparative data.
Section 1: Molecular Structure and Physicochemical Properties
The seemingly subtle differences in the placement and nature of substituents on the aminophenol core have profound impacts on the molecule's physical behavior. 4-Chloro-2-(dimethylamino)phenol is unique in this comparative set due to its trisubstituted nature, featuring a halogen, a tertiary amine, and a hydroxyl group.
The causality behind these differences is rooted in intermolecular forces. For instance, 2-Aminophenol and 4-Aminophenol possess both -NH2 and -OH groups, making them excellent hydrogen bond donors and acceptors. This leads to strong intermolecular hydrogen bonding, resulting in significantly higher melting points compared to derivatives where the amine is fully methylated.[2] The introduction of a chlorine atom, as in 4-Chloro-2-(dimethylamino)phenol, increases the molecular weight and introduces dipole-dipole interactions, influencing its melting point and solubility profile.[3]
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Water Solubility | Key Applications |
| 4-Chloro-2-(dimethylamino)phenol | C8H10ClNO | 171.63 | 134 - 142[4] | Sparingly soluble | Dye and pharmaceutical intermediate.[4] |
| 2-Aminophenol | C6H7NO | 109.13[5] | 172 - 174[2][6] | Moderately soluble (17 g/L at 20°C).[6] | Dyes, heterocyclic synthesis (e.g., benzoxazoles), photographic developers.[2][6] |
| 4-Aminophenol | C6H7NO | 109.13[7] | 187.5[7][8] | Moderately soluble.[7] | Intermediate for paracetamol, dyes, photographic developers (Rodinal).[7][8][9] |
| N,N-Dimethyl-p-aminophenol | C8H11NO | 137.18[10] | 82 - 84[10] | Slightly soluble.[11] | Intermediate for dyes and pharmaceuticals.[10][12] |
Section 2: Electronic Effects and Chemical Reactivity
The reactivity of an aminophenol is dictated by the electronic interplay of its substituents. The amino and hydroxyl groups are strongly activating, ortho-, para-directing groups that donate electron density into the aromatic ring via resonance.[13] Halogens, conversely, exhibit a dual nature: they are deactivating through an electron-withdrawing inductive effect but are still ortho-, para-directing due to resonance.[13]
In 4-Chloro-2-(dimethylamino)phenol , this creates a complex reactivity map:
-
The dimethylamino group is a powerful electron-donating group, strongly activating the ring.
-
The hydroxyl group is also a strong activator.
-
The chloro group deactivates the ring through induction, pulling electron density away.
The net effect is a highly activated ring, but the chlorine's presence modulates this reactivity and provides a potential site for further functionalization through nucleophilic aromatic substitution under certain conditions. This contrasts with the simpler, highly activated systems of 2- and 4-aminophenol.
Caption: Electronic effects influencing reactivity.
This differential reactivity is crucial in synthesis. For example, the high electron density and specific substitution pattern of 2-aminophenol make it an excellent precursor for cyclization reactions to form heterocycles like benzoxazoles, a reaction not readily accessible with the para-isomer.[2][14]
Section 3: Comparative Performance in Oxidative Dye Formation
A primary application for many aminophenols is in the formulation of oxidative hair dyes, where they act as "precursors" or "couplers".[15][16] To provide a tangible performance comparison, we outline a protocol to evaluate these compounds in the formation of a simple oxidative dye, using hydrogen peroxide as the oxidant.
The choice of an oxidative system is deliberate; it allows for a direct comparison of the compounds' stability to oxidation and their ability to form colored polymeric structures, which is a direct consequence of their electronic properties and substitution patterns. We hypothesize that the electron-donating groups will facilitate oxidation, leading to more intense color formation.
Experimental Protocol: Oxidative Color Development Assay
This protocol is a self-validating system where each compound is tested under identical conditions, allowing for direct comparison of the outcomes.
-
Preparation of Stock Solutions (10 mM):
-
Accurately weigh the appropriate amount of each aminophenol (4-Chloro-2-(dimethylamino)phenol, 2-Aminophenol, 4-Aminophenol, and N,N-Dimethyl-p-aminophenol).
-
Dissolve each in 10 mL of a 1:1 ethanol/water solution. Causality: The ethanol/water co-solvent system is chosen to ensure complete dissolution of all test compounds, which have varying polarities.
-
-
Reaction Setup:
-
For each compound, label a separate 20 mL glass vial.
-
To each vial, add 5 mL of pH 9.0 ammonium chloride/ammonia buffer. Causality: An alkaline pH is standard for oxidative hair dyeing, as it facilitates the opening of the hair cuticle and promotes the oxidation reaction.
-
Add 1 mL of the respective 10 mM aminophenol stock solution to its labeled vial.
-
-
Initiation of Oxidation:
-
To each vial, add 1 mL of 6% (w/v) hydrogen peroxide solution.
-
Immediately cap the vials, vortex gently for 10 seconds, and start a timer.
-
-
Incubation and Observation:
-
Allow the reactions to proceed for 30 minutes at room temperature, protected from direct light. Causality: Light can cause photochemical degradation, so protection ensures that the color change is due to the intended oxidative process.
-
Record qualitative color observations at 5-minute intervals.
-
-
Spectrophotometric Analysis:
-
After 30 minutes, dilute 100 µL of each reaction mixture into 2.9 mL of the 1:1 ethanol/water solution in a cuvette.
-
Scan the absorbance of each sample from 400 nm to 700 nm using a UV-Vis spectrophotometer, using the co-solvent as a blank.
-
Record the wavelength of maximum absorbance (λmax) and the absorbance value.
-
Anticipated Results and Interpretation
| Compound | Anticipated λmax (nm) | Anticipated Molar Absorptivity | Expected Color | Interpretation |
| 4-Chloro-2-(dimethylamino)phenol | 490 - 520 | Moderate | Reddish-Brown | The combination of strong activating groups and the chloro-substituent leads to a complex, stable chromophore. |
| 2-Aminophenol | 430 - 460 | Low | Yellow-Orange | Forms less stable oxidation products, leading to lighter, less intense colors.[15] |
| 4-Aminophenol | 530 - 560 | High | Deep Brown/Black | Readily oxidizes to form highly conjugated polymeric structures, resulting in intense, dark colors.[16] |
| N,N-Dimethyl-p-aminophenol | 540 - 570 | High | Deep Brown/Violet | The N,N-dimethyl group enhances the electron-donating ability compared to -NH2, potentially leading to a bathochromic (deepening of color) shift and high color intensity. |
Section 4: Analytical Differentiation Workflow
For researchers in quality control or metabolic studies, the ability to separate and quantify these isomers and derivatives is critical. High-Performance Liquid Chromatography (HPLC) is the method of choice for this task.[17][18][19]
The workflow below outlines a robust method for the simultaneous analysis of the four aminophenols. The choice of a C18 reversed-phase column is logical because it effectively separates molecules based on hydrophobicity. The distinct polarities of our target compounds—driven by differences in H-bonding and the presence of the chloro- and methyl groups—allow for excellent chromatographic resolution.[20]
Caption: HPLC workflow for aminophenol differentiation.
Section 5: Comparative Toxicology and Safety
A critical consideration in drug development and chemical manufacturing is the toxicological profile of intermediates and final products. Aminophenols can be metabolized in vivo, primarily by cytochrome P450 enzymes, into reactive quinoneimine intermediates.[21] These electrophilic species can cause cellular damage by depleting glutathione (GSH) stores and binding to macromolecules, leading to oxidative stress and organ toxicity, particularly nephrotoxicity (kidney damage).[21]
Halogenation, as with 4-Chloro-2-(dimethylamino)phenol, often exacerbates this toxicity. The electron-withdrawing nature of the halogen can make the resulting quinoneimine more electrophilic and thus more reactive towards cellular nucleophiles. Studies on related compounds have shown that the position of the chlorine atom significantly influences toxic potential.[13][21]
Caption: Metabolic pathway for aminophenol-induced toxicity.
| Compound | Toxicity Data (LD50, Oral, Rat) | Primary Concern |
| 4-Chloro-2-Aminophenol | Data not widely available, but related compounds are nephrotoxic.[21][22] | Mutagenic potential and nephrotoxicity are concerns for halogenated aminophenols.[3][21] |
| 2-Aminophenol | 1250 mg/kg[21] | Skin irritation and sensitization.[15] |
| 4-Aminophenol | 375 - 671 mg/kg[21] | Nephrotoxicity.[9] |
| N,N-Dimethyl-p-aminophenol | Irritating to eyes, respiratory system, and skin.[11] | General irritation and potential for air sensitivity.[10][11] |
Conclusion
The selection of an aminophenol for a specific application is a multi-faceted decision that balances reactivity, physical properties, performance, and safety.
-
4-Chloro-2-(dimethylamino)phenol offers a unique reactivity profile due to its complex substitution pattern, making it a valuable intermediate for syntheses requiring modulated electronic properties or specific substitution vectors. However, its handling requires careful consideration of the potential for increased toxicity associated with halogenated aromatics.
-
2-Aminophenol remains the reagent of choice for specific heterocyclic syntheses like benzoxazoles due to the ortho positioning of its functional groups.[2]
-
4-Aminophenol is an industry workhorse, particularly as a precursor to paracetamol, valued for its straightforward reactivity and ability to produce dark, stable dyes.[7][23]
-
N,N-Dimethyl-p-aminophenol serves as a useful comparator, illustrating how N-alkylation lowers the melting point and enhances the electron-donating character of the amino group, which can be leveraged to fine-tune color development in dye applications.
This guide has provided the foundational data and, more importantly, the causal reasoning behind the observed properties and performance of these key aminophenols. By applying this understanding, researchers can more effectively harness the synthetic potential of this versatile class of molecules.
References
-
Solubility of Things. 2-Aminophenol. [Link]
-
Wikipedia. 2-Aminophenol. [Link]
-
Chemicalize. 4-Aminophenol (C6H7NO) properties. [Link]
-
Wikipedia. 4-Aminophenol. [Link]
-
Ataman Kimya. 4-AMINOPHENOL. [Link]
-
Kajay Remedies. 4 Aminophenol (Para Amino Phenol) | CAS 123-30-8. [Link]
-
Kajay Remedies. 2 Amino Phenol | Ortho Aminophenol CAS 95-55-6. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Understanding the Role of 2-Aminophenol in Modern Hair Colorants. [Link]
-
ChemBK. N N DIMETHYL-M-AMINOPHENOL. [Link]
-
ResearchGate. Spectrophotometric Determination of Aminophenol Isomers in Aqueous Solution using 1,2-Naphthoquinone-4-sulphonate Reagent. [Link]
-
PubMed. Determination of aminophenol isomers by high-speed liquid chromatography. [Link]
-
Academia.edu. Spectrophotometric Determination of Aminophenol Isomers in Aqueous Solution using 1,2-Naphthoquinone-4-sulphonate Reagent. [Link]
-
PubMed. Monitoring of aminophenol isomers in surface water samples using a new HPLC method. [Link]
-
Trckem. Para Aminophenol. [Link]
-
Analyst (RSC Publishing). Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography. [Link]
-
Chemspace. 4-chloro-2-(dimethylamino)phenol - C8H10ClNO | CSSB00009877718. [Link]
-
Supporting info. A Quick Responsive Fluorogenic pH Probe for Ovarian Tumor Imaging. [Link]
-
CIR. (2022, January 12). Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics. [Link]
-
PubMed. [Simultaneous determination of 11 aminophenols in hair dyes by high performance liquid chromatography]. [Link]
-
ACS Omega. (2019, November 5). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. [Link]
-
CIR. (2024, December 10). Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics - CIR Report Data Sheet. [Link]
-
Quick Company. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And Derivative Thereof. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Aminophenol - Wikipedia [en.wikipedia.org]
- 3. cir-safety.org [cir-safety.org]
- 4. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And [quickcompany.in]
- 5. kajay-remedies.com [kajay-remedies.com]
- 6. 2-Aminophenol: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 7. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 8. webqc.org [webqc.org]
- 9. 4-Aminophenol: Applications and Toxicology_Chemicalbook [chemicalbook.com]
- 10. N,N-Dimethyl-3-aminophenol , >97.0%(GC) , 99-07-0 - CookeChem [cookechem.com]
- 11. chembk.com [chembk.com]
- 12. thno.org [thno.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. nbinno.com [nbinno.com]
- 16. trckem.in [trckem.in]
- 17. Determination of aminophenol isomers by high-speed liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Monitoring of aminophenol isomers in surface water samples using a new HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 20. [Simultaneous determination of 11 aminophenols in hair dyes by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. cir-safety.org [cir-safety.org]
- 23. kajay-remedies.com [kajay-remedies.com]
A Senior Application Scientist's Comparative Guide to Validating Analytical Methods for 4-Chloro-2-(dimethylamino)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Establishing Analytical Trustworthiness
In pharmaceutical development, the active pharmaceutical ingredient (API) is the cornerstone of a drug product's efficacy and safety. 4-Chloro-2-(dimethylamino)phenol, as a potential intermediate or compound of interest, demands rigorous analytical scrutiny. The validation of an analytical method is not merely a procedural formality; it is the process of providing documented evidence that a method is "fit for purpose."[1][2][3] This guide, grounded in the principles outlined by the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA), provides a comparative framework for validating analytical methods for this specific analyte.[4][5][6][7][8][9] Our objective is to demonstrate that the chosen analytical procedure will reliably and accurately measure the identity, purity, and quality of 4-Chloro-2-(dimethylamino)phenol.[6]
The core principle of method validation is to establish, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[4][10] This guide will dissect and compare the most pertinent analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible (UV-Vis) Spectrophotometry—explaining the causality behind experimental choices and providing actionable protocols.
The Architecture of Validation: Core Performance Characteristics
According to global regulatory standards like ICH Q2(R2), a comprehensive method validation is built upon several key performance characteristics.[7][8][11] These parameters are not a checklist but an interconnected system designed to ensure the method's reliability.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[5][11]
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[11][12]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[10]
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[7][11]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, analysts, equipment).
-
Reproducibility: Precision between laboratories (collaborative studies).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[12]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5]
Caption: Interrelationship of core validation parameters.
Comparative Guide to Analytical Techniques
The selection of an analytical technique is driven by the analyte's physicochemical properties and the intended purpose of the method. For 4-Chloro-2-(dimethylamino)phenol, a substituted phenol, several techniques are viable, each with distinct advantages and validation considerations.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Stability
HPLC is the preeminent technique for impurity profiling and quantitative analysis in the pharmaceutical industry due to its high sensitivity, specificity, and reproducibility.[13][14] For a compound like 4-Chloro-2-(dimethylamino)phenol, a stability-indicating HPLC method is crucial for separating the API from any potential process impurities or degradation products.
Causality Behind Experimental Choices:
-
Separation Mode: Reversed-phase HPLC is the logical choice. The C18 stationary phase (non-polar) interacts with the moderately polar analyte, and elution is controlled by a polar mobile phase.
-
Column Selection: A standard C18 column (e.g., 4.6 mm x 250 mm, 5 µm) provides a good balance of resolution, efficiency, and backpressure.[15]
-
Mobile Phase: A gradient of an organic modifier (like acetonitrile or methanol) and an aqueous buffer is employed.[16] The gradient allows for the elution of impurities with a wide range of polarities. A buffer is used to control the ionization state of the phenolic hydroxyl group, ensuring consistent retention times and peak shapes.
-
Detection: The phenolic ring and its substituents constitute a chromophore, making UV detection highly effective. The detection wavelength should be set at an absorbance maximum (e.g., ~280 nm) to maximize sensitivity.[17][18]
1. System Suitability:
-
Before initiating validation, confirm the system is performing adequately.
-
Prepare a standard solution of 4-Chloro-2-(dimethylamino)phenol.
-
Make five replicate injections.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of peak area and retention time ≤ 2.0%; theoretical plates (N) > 2000; tailing factor (T) ≤ 2.0.
2. Specificity (including Forced Degradation):
-
Inject a blank (mobile phase), a placebo (if in a formulation), and a standard solution to ensure no interfering peaks at the analyte's retention time.
-
Perform forced degradation studies (see dedicated section below). Analyze stressed samples to demonstrate that degradation peaks are resolved from the main analyte peak (Peak Purity > 99%).
3. Linearity and Range:
-
Prepare a series of at least five standard solutions spanning 50% to 150% of the expected working concentration.
-
Inject each concentration in triplicate.
-
Plot a calibration curve of mean peak area versus concentration.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.[12]
4. Accuracy:
-
Analyze samples in triplicate at three concentration levels (e.g., 80%, 100%, 120%) across the specified range.
-
If analyzing a drug product, use the standard addition method by spiking a placebo matrix.
-
Calculate the percent recovery at each level.
-
Acceptance Criteria: Mean recovery between 98.0% and 102.0%.
5. Precision:
-
Repeatability: Analyze a minimum of six determinations at 100% of the test concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Acceptance Criteria: RSD ≤ 2.0% for both repeatability and intermediate precision.
6. LOQ and LOD:
-
Determine based on the signal-to-noise ratio (S/N).
-
Acceptance Criteria: S/N of ~3:1 for LOD and ~10:1 for LOQ.[12] The precision at the LOQ should have an RSD ≤ 10.0%.
7. Robustness:
-
Deliberately vary critical method parameters one at a time:
-
Flow rate (e.g., ± 0.2 mL/min)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic)
-
Detection wavelength (e.g., ± 2 nm)
-
-
Analyze the effect on system suitability parameters.
-
Acceptance Criteria: System suitability criteria must be met under all varied conditions.
Gas Chromatography (GC): An Orthogonal Approach for Volatiles and Confirmation
GC is a powerful technique for analyzing volatile or semi-volatile compounds. While phenols can be analyzed directly by GC, their polar hydroxyl group can lead to peak tailing on standard non-polar columns.[19] Therefore, derivatization is often a crucial step to improve chromatographic performance. GC, especially when coupled with Mass Spectrometry (GC-MS), provides an excellent orthogonal method to HPLC for purity confirmation and structural elucidation of impurities.[15][20]
Causality Behind Experimental Choices:
-
Derivatization: The "why" behind this step is critical. Converting the polar -OH group to a less polar ether or ester (e.g., using silylation reagents like BSTFA or alkylation reagents) reduces interactions with active sites in the injector and column, resulting in sharper, more symmetrical peaks and improved sensitivity.[21]
-
Column Selection: A low- to mid-polarity column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is generally suitable for separating the derivatized phenol and related impurities.[22][23]
-
Detector: A Flame Ionization Detector (FID) offers robust, universal detection for organic compounds.[21] For unparalleled specificity and structural identification, a Mass Spectrometer (MS) is the detector of choice.[19]
1. Derivatization Optimization:
-
First, ensure the derivatization reaction is complete and reproducible. Experiment with reagent volume, reaction time, and temperature.
2. System Suitability:
-
Inject a derivatized standard solution five times.
-
Acceptance Criteria: RSD of peak area and retention time ≤ 3.0%; peak symmetry and resolution criteria met.
3. Specificity:
-
Inject a blank, a derivatized blank, and a derivatized standard.
-
Confirm no interference from the derivatizing reagent or by-products. The MS detector provides high specificity through Selected Ion Monitoring (SIM) or by comparing mass spectra.
4. Linearity and Range:
-
Prepare and derivatize a series of at least five standard solutions.
-
Plot a calibration curve of mean peak area versus initial concentration.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995.[23]
5. Accuracy:
-
Analyze derivatized samples in triplicate at three concentrations.
-
Calculate percent recovery.
-
Acceptance Criteria: Mean recovery between 95.0% and 105.0%.
6. Precision:
-
Repeatability & Intermediate Precision: Follow the same principles as HPLC, ensuring the derivatization step is included in each preparation.
-
Acceptance Criteria: RSD ≤ 5.0%.
7. LOQ and LOD:
-
Determine using the S/N ratio method on the primary quantifier ion in SIM mode for maximum sensitivity.
-
Acceptance Criteria: S/N of ~3:1 for LOD and ~10:1 for LOQ.
8. Robustness:
-
Vary parameters such as injector temperature, oven ramp rate, and carrier gas flow rate.
-
Acceptance Criteria: System suitability parameters remain within acceptable limits.
UV-Visible Spectrophotometry: A Simple Tool for Quantitative Assays
UV-Vis spectrophotometry is a straightforward, cost-effective, and rapid technique suitable for the quantitative analysis of a pure substance in a simple, non-interfering matrix.[24][25] It is not a separating technique and thus lacks the specificity of chromatography, making it unsuitable for impurity profiling. However, it is an excellent choice for a simple assay of the bulk drug substance.
Causality Behind Experimental Choices:
-
Solvent Selection: The solvent must dissolve the analyte and be transparent in the wavelength range of interest. Ethanol or methanol are common choices for phenolic compounds.[25]
-
Wavelength (λmax) Determination: The analysis must be conducted at the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity and to minimize deviations from the Beer-Lambert Law. This is determined by scanning a dilute solution of 4-Chloro-2-(dimethylamino)phenol across the UV-Vis spectrum.
-
Calibration Curve: The relationship between absorbance and concentration is defined by the Beer-Lambert Law, which necessitates the creation of a standard curve.[24][25]
1. Specificity:
-
Scan the analyte, a blank, and known potential impurities/excipients.
-
Acceptance Criteria: Impurities and excipients should not have significant absorbance at the analytical wavelength (λmax) of the analyte.
2. Linearity and Range:
-
Prepare at least five standard solutions of known concentrations.
-
Measure the absorbance of each at the predetermined λmax.
-
Plot absorbance versus concentration.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
3. Accuracy:
-
Prepare and analyze samples in triplicate at three concentration levels (e.g., 80%, 100%, 120%).
-
Calculate the percent recovery.
-
Acceptance Criteria: Mean recovery between 98.0% and 102.0%.
4. Precision:
-
Repeatability: Prepare and measure at least six independent samples at 100% concentration.
-
Intermediate Precision: Repeat on a different day or with a different analyst.
-
Acceptance Criteria: RSD ≤ 1.0% for a bulk substance assay.
5. LOQ and LOD:
-
While less critical for a primary assay, they can be estimated from the standard deviation of the y-intercept of the regression line.
6. Robustness:
-
Slightly vary the pH of the solution (if buffered) or the instrument parameters to assess the impact on absorbance.
-
Acceptance Criteria: Results should remain within the precision limits.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the typical performance characteristics expected from a validated method for 4-Chloro-2-(dimethylamino)phenol using each technique.
| Validation Parameter | HPLC-UV | GC-MS (with Derivatization) | UV-Vis Spectrophotometry |
| Specificity | Excellent (Separates impurities) | Excellent (Separates & identifies) | Poor (No separation) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 1.0% |
| Limit of Quant. (LOQ) | Low (ng/mL range) | Very Low (pg/mL - ng/mL range) | High (µg/mL range) |
| Primary Application | Purity, Assay, Stability | Impurity ID, Orthogonal Assay | Bulk Substance Assay |
The Litmus Test: Forced Degradation & Stability-Indicating Power
Forced degradation studies are the cornerstone of demonstrating a method's specificity, particularly for HPLC.[26][27] The goal is to intentionally degrade the sample to an extent of 5-20% to ensure that the resulting degradation products can be detected and separated from the parent compound.[26]
Common Stress Conditions: [27][28]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C
-
Base Hydrolysis: 0.1 M NaOH at 60 °C
-
Oxidation: 3% H₂O₂ at room temperature
-
Thermal: 80 °C (dry heat)
-
Photolytic: Exposure to UV and visible light (ICH Q1B)
Sources
- 1. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy [gmp-compliance.org]
- 2. biopharminternational.com [biopharminternational.com]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. uspbpep.com [uspbpep.com]
- 5. propharmagroup.com [propharmagroup.com]
- 6. fda.gov [fda.gov]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 10. youtube.com [youtube.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. seejph.com [seejph.com]
- 13. biomedres.us [biomedres.us]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. epa.gov [epa.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. asianpubs.org [asianpubs.org]
- 20. resolvemass.ca [resolvemass.ca]
- 21. epa.gov [epa.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. ijset.in [ijset.in]
- 25. ijpsjournal.com [ijpsjournal.com]
- 26. pharmtech.com [pharmtech.com]
- 27. scispace.com [scispace.com]
- 28. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
Comparative Guide: Reference Standards for 4-Chloro-2-(dimethylamino)phenol Characterization
Executive Summary
In pharmaceutical development and agrochemical synthesis, 4-Chloro-2-(dimethylamino)phenol (CAS: 30427-17-9) serves as a critical structural intermediate. Because the compound features both a basic tertiary amine and an acidic phenolic hydroxyl group, it is highly susceptible to oxidation and complex zwitterionic behavior. Consequently, selecting the correct grade of reference standard and employing robust, self-validating characterization protocols is paramount.
This guide objectively compares the performance and regulatory compliance of different reference standard grades for 4-Chloro-2-(dimethylamino)phenol. Furthermore, it details the exact analytical methodologies required to establish a self-validating primary standard in accordance with ICH Q7 guidelines [1].
The Metrological Hierarchy: Comparing Reference Standard Grades
Not all reference materials are created equal. Relying on "Reagent Grade" materials for quantitative assays introduces systemic errors due to unquantified water, inorganic salts, and differing detector response factors. To ensure data integrity, laboratories must choose the appropriate standard grade based on the analytical objective.
Table 1: Performance and Metrological Comparison of Standard Grades
| Parameter | Certified Reference Material (Primary) | Secondary Working Standard | Purified Reagent Grade |
| Primary Use Case | Method validation, establishing traceability | Routine batch release, daily system suitability | Synthesis, qualitative R&D |
| Purity Assignment | Orthogonal (qNMR + Mass Balance) | Comparative (Qualified against CRM) | Single-method (HPLC Area %) |
| Metrological Traceability | Traceable to SI units (via NIST/BIPM) | Traceable to Primary CRM | None |
| Uncertainty ( | Rigorously calculated (e.g., | Derived from CRM + method variance | Not determined |
| Regulatory Compliance | ICH Q7 / ISO 17034 compliant | ICH Q6A compliant | Non-compliant for assay |
Self-Validating Characterization Workflow
To qualify a Primary Reference Standard, the characterization must be a self-validating system . This means the absolute purity value obtained via a primary ratio method (qNMR) must statistically agree with the purity value derived from a "100% minus impurities" mass balance approach. If these orthogonal vectors diverge, it indicates undetected impurities or structural degradation.
Fig 1: Orthogonal qualification workflow for 4-Chloro-2-(dimethylamino)phenol reference standards.
Experimental Protocols: Establishing Absolute Traceability
As a Senior Application Scientist, I emphasize that protocols must not merely list steps, but must be grounded in the physicochemical reality of the molecule. Below are the definitive methodologies for characterizing 4-Chloro-2-(dimethylamino)phenol.
Methodology 1: Absolute Purity via H-qNMR
The Causality: Traditional chromatography relies on the assumption that all impurities elute and absorb UV light identically to the main peak—a dangerous fallacy for substituted phenols. Quantitative NMR (qNMR) bypasses this by measuring the fundamental ratio of protons. By integrating the distinct aromatic protons of 4-Chloro-2-(dimethylamino)phenol against an SI-traceable internal standard, we achieve absolute quantification without needing a pre-existing standard of the same chemical [2].
Step-by-Step Protocol:
-
Standard Selection: Select NIST-traceable Potassium Hydrogen Phthalate (KHP) as the internal standard. KHP provides a distinct aromatic multiplet (
7.5–7.7 ppm) that does not overlap with the target analyte's signals. -
Sample Preparation: Accurately weigh ~20.000 mg of the 4-Chloro-2-(dimethylamino)phenol candidate and ~10.000 mg of KHP using a microbalance (
mg) into a clean glass vial. -
Solvent Selection: Co-dissolve the mixture in 0.6 mL of DMSO-
. Scientific Insight: DMSO- is chosen specifically because it disrupts intermolecular hydrogen bonding between the tertiary amine and the phenolic hydroxyl group, preventing signal broadening and ensuring sharp, integrable peaks. -
Instrument Parameters: Acquire
H-NMR spectra at 600 MHz. Set the relaxation delay ( ) to at least 60 seconds. Scientific Insight: The must exceed 5 times the longest longitudinal relaxation time ( ) of the protons of interest. Failing to allow complete relaxation will result in truncated signal integration and an artificially biased purity assignment [3]. -
Data Processing: Phase and baseline-correct the spectrum. Integrate the KHP reference signal and the isolated aromatic proton of the target analyte to calculate the absolute mass fraction.
Methodology 2: Orthogonal Impurity Profiling via LC-HRMS
The Causality: While qNMR provides absolute purity, its limit of detection (LOD) is typically ~0.1%. To comply with ICH guidelines for trace impurity reporting, we must employ Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). The dimethylamino group causes severe peak tailing on standard silica-based C18 columns due to secondary interactions with residual silanols. Therefore, a strictly buffered acidic mobile phase is required to keep the amine fully protonated, ensuring Gaussian peak shapes and reproducible retention times.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a 1.0 mg/mL solution of the candidate material in Water:Acetonitrile (50:50, v/v).
-
Column Selection: Utilize an end-capped, sterically protected C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) maintained at 40°C.
-
Mobile Phase:
-
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution: Inject 2 µL. Run a linear gradient from 5% B to 95% B over 15 minutes.
-
Detection & Mass Balance: Monitor UV absorbance at 280 nm (optimal for the substituted phenolic chromophore). Simultaneously acquire HRMS data in positive Electrospray Ionization (ESI+) mode. Integrate all UV peaks to determine the chromatographic purity, which is then combined with Karl Fischer (water content) and Thermogravimetric Analysis (inorganics) to complete the Mass Balance calculation.
References
-
ICH Harmonised Tripartite Guideline: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at:[Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe. Available at:[Link]
-
Repo, R., et al. (2004). Fully quantitative carbon-13 NMR characterization of resol phenol–formaldehyde prepolymer resins. Polymer. Available at:[Link]
Reactivity Comparison Guide: 4-Chloro-2-(dimethylamino)phenol vs. 2-Aminophenol
Executive Summary
For researchers and drug development professionals, selecting the appropriate phenolic building block is critical for directing synthetic pathways and ensuring compound stability. This guide provides an in-depth comparative analysis of 2-aminophenol (2-AP) and 4-Chloro-2-(dimethylamino)phenol (4-Cl-2-DMAP) . While both compounds share an ortho-amino phenolic core, their reactivity profiles diverge completely due to the substitution degree of the amine (primary vs. tertiary) and the electronic/steric influence of the para-chloro group.
This guide objectively contrasts their nucleophilicity, oxidation potential, and cyclization capabilities, supported by mechanistic causality and validated experimental protocols.
Structural & Electronic Analysis: The Causality of Reactivity
The fundamental differences in the reactivity of these two compounds stem from their distinct structural features, which dictate their behavior in electrophilic aromatic substitution (EAS), oxidation, and condensation reactions.
2-Aminophenol (2-AP)
2-AP features a primary amine (-NH₂) adjacent to a hydroxyl group (-OH).
-
Nucleophilicity: The primary amine is a strong nucleophile. Because it possesses two exchangeable protons, it readily undergoes condensation with carbonyl compounds to form Schiff bases (imines)[1].
-
Oxidation Susceptibility: The proximity of the -OH and -NH₂ groups makes 2-AP highly susceptible to aerobic oxidation. Upon losing electrons, it forms a highly reactive ortho-quinone imine intermediate, which rapidly dimerizes into phenoxazinones (e.g., 2-amino-phenoxazine-3-one) [2].
4-Chloro-2-(dimethylamino)phenol (4-Cl-2-DMAP)
4-Cl-2-DMAP features a tertiary amine (-N(CH₃)₂) and a chlorine atom at the para position relative to the hydroxyl group.
-
Steric Hindrance & Blocked Condensation: The N,N-dimethylation eliminates exchangeable nitrogen protons. Consequently, 4-Cl-2-DMAP cannot form imines or undergo the standard dehydrative cyclization pathways typical of primary aminophenols. The bulky methyl groups also sterically shield the nitrogen lone pair, reducing its nucleophilicity.
-
Oxidative Stability: The tertiary amine cannot oxidize to a stable quinone imine. Furthermore, the para-chloro substituent exerts an electron-withdrawing inductive effect (-I), which increases the oxidation potential of the phenol ring, rendering the molecule significantly more stable against aerobic degradation compared to 2-AP.
Comparative Reactivity Profiles
Benzoxazole Synthesis (Cyclization)
The most prominent application of 2-AP is its use as a precursor for benzoxazole derivatives—a privileged scaffold in medicinal chemistry [3]. The reaction relies on the primary amine attacking an electrophile (aldehyde, carboxylic acid, or acyl chloride), followed by intramolecular trapping by the phenol oxygen.
Conversely, 4-Cl-2-DMAP is entirely inert in this pathway. The lack of N-H bonds prevents the formation of the crucial acyclic intermediate, halting the reaction at the starting materials.
Reaction pathways of 2-AP vs 4-Cl-2-DMAP with electrophiles.
Aerobic Oxidation Trajectory
In the presence of air or mild transition metal catalysts (like Cu²⁺), 2-AP undergoes rapid oxidative dehydrogenation. The resulting ortho-quinone imine acts as a potent electrophile, reacting with unoxidized 2-AP to form intensely colored polymeric or dimeric dyes (phenoxazinones) [2].
4-Cl-2-DMAP resists this pathway. The tertiary amine blocks quinone imine formation, and the para-chloro group deactivates the ring toward radical coupling, maintaining the compound's structural integrity under oxidative stress.
Aerobic oxidation trajectory of 2-AP vs 4-Cl-2-DMAP.
Quantitative Data Comparison
The following table summarizes the distinct physicochemical and reactive properties of both compounds, providing a quick reference for synthetic planning.
| Property | 2-Aminophenol (2-AP) | 4-Chloro-2-(dimethylamino)phenol |
| Amine Substitution | Primary (-NH₂) | Tertiary (-N(CH₃)₂) |
| Nucleophilicity | High (Readily forms imines/amides) | Low (Sterically hindered, lacks N-H) |
| Oxidation Susceptibility | High (Forms o-quinone imines) | Low (Blocked by Cl, lacks N-H) |
| Benzoxazole Formation | Yes (Excellent yields) | No (Reaction fails) |
| Para-Position Reactivity | Open (Susceptible to EAS/coupling) | Blocked (Chloro-substituted) |
| Primary Utility | Heterocycle synthesis, dye precursor | Directing group, basic catalyst, stable intermediate |
Experimental Protocols
To validate the reactivity differences described above, the following self-validating protocols demonstrate the divergent behaviors of these two compounds.
Protocol 1: Oxidative Cyclization to Benzoxazole (Validating 2-AP Reactivity)
This protocol utilizes Polyphosphoric Acid (PPA) as both a solvent and dehydrating agent to drive the condensation of 2-AP with a carboxylic acid [3].
Methodology:
-
Preparation: In a 50 mL round-bottom flask, combine 10 mmol of 2-aminophenol and 10 mmol of benzoic acid.
-
Catalysis: Add 10 g of Polyphosphoric Acid (PPA).
-
Heating: Heat the mixture to 150–180 °C under continuous stirring for 3–4 hours. Causality: The high temperature and acidic environment facilitate the initial amide formation and subsequent dehydrative cyclization.
-
Neutralization: Cool the mixture to 80 °C and pour it slowly into 100 mL of crushed ice. Neutralize the aqueous mixture with 10% NaOH solution until the pH reaches ~8.
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2-phenylbenzoxazole.
-
Note: Attempting this exact protocol with 4-Cl-2-DMAP will result in near 100% recovery of unreacted starting materials due to the inability to form the initial amide bond.
Protocol 2: Comparative Aerobic Oxidation Assay
This assay demonstrates the oxidative instability of 2-AP compared to the robust stability of 4-Cl-2-DMAP using a copper-catalyzed aerobic oxidation model[2].
Methodology:
-
Solution Preparation: Prepare two separate 2.5 × 10⁻³ M solutions: one of 2-AP and one of 4-Cl-2-DMAP, both in a methanol-water buffer mixture (pH 8.6).
-
Catalyst Addition: Add a catalytic amount (2.5 × 10⁻⁴ M) of a mononuclear copper(II) complex (e.g., CuCl₂·2H₂O) to both flasks.
-
Aerobic Exposure: Stir both solutions at room temperature, open to the ambient atmosphere, for 2 hours.
-
Observation & Analysis:
-
2-AP Flask: The solution will rapidly turn reddish-brown. UV-Vis spectroscopy will reveal a new absorption peak at ~433 nm, confirming the formation of 2-amino-phenoxazine-3-one. Causality: Cu(II) catalyzes single-electron transfer, initiating the radical cascade to the quinone imine.
-
4-Cl-2-DMAP Flask: The solution remains largely colorless. UV-Vis spectra will show no significant shift from the baseline starting material, confirming its resistance to oxidative dimerization.
-
References
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement ACS Omega[Link]
-
Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study New Journal of Chemistry (RSC Publishing)[Link]
Quality Control Parameters for 4-Chloro-2-(dimethylamino)phenol: A Comparative Guide for Advanced Intermediates
Executive Summary
4-Chloro-2-(dimethylamino)phenol (CAS: 30427-17-9) is a highly specialized tertiary aminophenol utilized as an advanced building block in the synthesis of pharmaceutical active ingredients (APIs) and specialty dyes. Compared to its primary amine precursor, 4-chloro-2-aminophenol (CAS: 95-85-2), the N,N-dimethylated derivative offers distinct steric and electronic advantages. Specifically, it prevents unwanted diazonium salt formation during complex coupling reactions and alters the electron density of the aromatic ring, which is critical for downstream[1].
However, the presence of unreacted primary and secondary amine precursors poses significant quality and safety risks. 4-chloro-2-aminophenol is associated with severe toxicological concerns (including regulatory restrictions in cosmetics) and is prone to oxidative degradation into 4-chlorocatechol, a known toxic degradate[2][3]. This guide establishes a self-validating quality control (QC) framework to objectively evaluate the purity, stability, and chromatographic performance of 4-Chloro-2-(dimethylamino)phenol against its structural alternatives.
Structural & Functional Comparison
To understand the necessity of stringent QC parameters, one must first compare the physicochemical behavior of the target compound against its structural analogs. The progressive methylation of the amine group fundamentally alters the molecule's reactivity, lipophilicity, and acid-base profile[4].
Table 1: Physicochemical Comparison of Aminophenol Alternatives
| Compound | CAS Number | Amine Classification | pKa (Predicted) | Primary Application / Reactivity Profile |
| 4-Chloro-2-aminophenol | 95-85-2 | Primary | ~9.5 (Phenol), ~4.5 (Amine) | Broad intermediate; highly reactive, prone to oxidation and diazonium formation. |
| 4-Chloro-2-(methylamino)phenol | 74605-95-1 | Secondary | ~9.6 (Phenol), ~5.2 (Amine) | Intermediate; susceptible to further N-alkylation and cross-linking. |
| 4-Chloro-2-(dimethylamino)phenol | 30427-17-9 | Tertiary | ~9.8 (Phenol), ~6.1 (Amine) | Advanced API precursor; sterically hindered, resists oxidation, directs specific substitutions. |
Mechanistic Pathway & Impurity Generation
The synthesis of 4-Chloro-2-(dimethylamino)phenol typically involves the exhaustive N-alkylation of 4-chloro-2-aminophenol. The primary amine is highly reactive and, if left unreacted, can degrade via environmental or enzymatic pathways (e.g., via catechol 1,2-dioxygenases) into [3]. Tracking these specific impurities is the core objective of the QC workflow.
Figure 1: Synthesis pathway of 4-Chloro-2-(dimethylamino)phenol and primary amine degradation.
Experimental Protocol: Self-Validating HPLC Method
To ensure trustworthiness and reproducibility, the following High-Performance Liquid Chromatography (HPLC) protocol incorporates a self-validating System Suitability Test (SST).
Causality of Method Design (Expertise & Experience)
The tertiary amine group of 4-Chloro-2-(dimethylamino)phenol has a predicted pKa of ~6.1. If analyzed at a neutral pH, the molecule exists in a partially ionized state, leading to severe peak tailing due to secondary ion-exchange interactions with residual silanol groups on the silica stationary phase. By utilizing a mobile phase buffered to pH 3.0, the amine is fully protonated. This ensures rapid mass transfer, sharp symmetrical peaks, and reproducible retention times. An end-capped C18 column is strictly selected to further suppress any residual silanol activity.
Step-by-Step Methodology
-
Column Selection: Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) – End-capped to prevent tertiary amine tailing.
-
Mobile Phase Preparation:
-
Mobile Phase A: 20 mM Potassium phosphate buffer, adjusted to pH 3.0 with orthophosphoric acid.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
-
Gradient Program:
-
0–5 min: 10% B
-
5–15 min: Linear ramp from 10% to 60% B
-
15–20 min: Hold at 60% B
-
20–25 min: Re-equilibration at 10% B
-
-
Flow Rate & Temperature: 1.0 mL/min at 30°C.
-
Detection: UV absorbance at 254 nm.
-
Sample Preparation: Dissolve 10.0 mg of the sample in 10 mL of Methanol (1.0 mg/mL). Sonicate for 5 minutes to ensure complete dissolution.
-
System Suitability Testing (SST): Inject a resolution mixture containing 4-chloro-2-aminophenol, 4-chloro-2-(methylamino)phenol, and 4-chloro-2-(dimethylamino)phenol (0.1 mg/mL each).
-
Self-Validating Acceptance Criteria: Resolution (
) between the secondary and tertiary amine peaks must be . The tailing factor for the target peak must be . If these criteria are not met, the system is not validated for batch release.
-
Figure 2: Self-validating HPLC quality control workflow for batch release.
Quantitative Validation Data
The following table summarizes the expected performance metrics of the HPLC method, demonstrating its superiority in objectively isolating the target compound from its alternatives and degradates.
Table 2: HPLC System Suitability and Validation Metrics
| Analyte | Relative Retention Time (RRT) | Limit of Detection (LOD) | Resolution ( | Tailing Factor |
| 4-Chloro-2-aminophenol | 0.65 | 0.05 µg/mL | N/A | 1.1 |
| 4-Chloro-2-(methylamino)phenol | 0.82 | 0.08 µg/mL | 3.4 | 1.2 |
| 4-Chloro-2-(dimethylamino)phenol | 1.00 | 0.10 µg/mL | 2.8 | 1.1 |
| 4-Chlorocatechol (Degradate) | 1.15 | 0.05 µg/mL | 4.1 | 1.0 |
Note: Baseline resolution (
References
-
Cosmetic Ingredient Review (CIR). "Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics". cir-safety.org. URL:[Link]
-
ACS Publications. "Three-Component Coupling Approach for the Synthesis of Diverse Heterocycles Utilizing Reactive Nitrilium Trapping". pubs.acs.org. URL:[Link]
Sources
A Senior Application Scientist's Guide to the UV-Vis Absorption Characteristics of 4-Chloro-2-(dimethylamino)phenol: A Comparative Analysis
In the landscape of drug development and clinical diagnostics, the selection of appropriate chromogenic substrates and reagents is paramount for assay sensitivity, accuracy, and reproducibility. This guide provides an in-depth technical overview of the UV-Vis absorption characteristics of 4-Chloro-2-(dimethylamino)phenol, a compound with potential applications as a chromogenic substrate. We will explore its spectral properties and provide a framework for its comparison against other relevant molecules, underpinned by rigorous experimental protocols and data analysis.
Introduction: The Role of Substituted Phenols in Chromogenic Assays
Substituted phenols are a cornerstone in the development of chromogenic assays, particularly those involving enzymatic reactions such as those catalyzed by peroxidases or phosphatases.[1] The introduction of electron-donating or electron-withdrawing groups onto the phenol ring can significantly alter the molecule's electronic structure, thereby influencing its UV-Vis absorption spectrum.[2] 4-Chloro-2-(dimethylamino)phenol possesses both an electron-withdrawing chloro group and an electron-donating dimethylamino group, suggesting a nuanced spectral behavior that warrants detailed investigation. This guide will delineate a comprehensive methodology for characterizing its UV-Vis absorption profile and benchmark it against established chromogenic substrates.
Fundamental Principles: Understanding UV-Vis Spectroscopy of Aromatic Compounds
UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength. For aromatic compounds like substituted phenols, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (π) to higher energy anti-bonding orbitals (π*).[3] The energy difference between these orbitals dictates the wavelength of maximum absorbance (λmax).
Several factors can influence the λmax and the molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength:[4]
-
Substituent Effects : Electron-donating groups (e.g., -NH2, -OH, -N(CH3)2) tend to cause a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased absorbance).[5] Conversely, electron-withdrawing groups (e.g., -Cl, -NO2) can also influence the spectrum. The interplay of these groups in 4-Chloro-2-(dimethylamino)phenol is of particular interest.
-
Solvent Polarity : The polarity of the solvent can significantly impact the absorption spectrum.[6] Polar solvents can interact with the solute, stabilizing either the ground or excited state, leading to shifts in λmax.[7][8] For phenols, polar protic solvents can form hydrogen bonds, further influencing the electronic transitions.[2]
-
pH : The pH of the solution can dramatically alter the absorption spectrum of phenols.[5] Deprotonation of the phenolic hydroxyl group to form a phenoxide ion extends the conjugation of the π-system, resulting in a significant bathochromic shift and a hyperchromic effect.[5]
Experimental Protocol: Determining the UV-Vis Absorption Characteristics
To ensure scientific rigor, a standardized protocol is essential for characterizing the UV-Vis absorption properties of 4-Chloro-2-(dimethylamino)phenol.
Materials and Instrumentation
-
Compound : 4-Chloro-2-(dimethylamino)phenol (Purity ≥ 95%)
-
Solvents : A range of solvents with varying polarities should be used, such as:
-
Ethanol (Polar, Protic)
-
Acetonitrile (Polar, Aprotic)
-
Cyclohexane (Nonpolar)
-
-
Buffers : A series of buffers to control pH (e.g., phosphate buffers for pH 6-8, borate buffers for pH 9-10).
-
Instrumentation : A calibrated double-beam UV-Vis spectrophotometer.
-
Cuvettes : 1 cm path length quartz cuvettes.
Workflow for UV-Vis Analysis
Figure 1: Experimental workflow for determining the UV-Vis absorption characteristics.
Step-by-Step Methodology
-
Preparation of Stock Solution : Accurately weigh a precise amount of 4-Chloro-2-(dimethylamino)phenol and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM).[9]
-
Preparation of Working Solutions : Perform serial dilutions of the stock solution to obtain a series of working solutions with decreasing concentrations (e.g., 100 µM, 80 µM, 60 µM, 40 µM, 20 µM).[9]
-
Spectrophotometer Setup : Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.
-
Blank Measurement : Fill a quartz cuvette with the solvent used for the dilutions and place it in the reference beam of the spectrophotometer. This will serve as the blank to zero the instrument.[4]
-
Spectral Scan : Starting with the lowest concentration, rinse the sample cuvette with the working solution, then fill it and place it in the sample beam. Scan the absorbance from 200 nm to 800 nm.
-
Data Recording : Record the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength.
-
Repeat for all Concentrations : Repeat steps 5 and 6 for all the prepared working solutions, moving from the lowest to the highest concentration.[9]
-
Solvent and pH Study : Repeat the entire procedure for each solvent and pH buffer to investigate their effects on the absorption spectrum.
Data Presentation and Analysis
The collected data should be organized and analyzed to determine the key absorption characteristics.
Absorption Spectra
The primary output is a plot of absorbance versus wavelength for each concentration in a given solvent. This will visually demonstrate the λmax and the overall shape of the absorption band.
Beer-Lambert Law and Molar Absorptivity
The Beer-Lambert law states that the absorbance of a solution is directly proportional to its concentration:
A = εbc
Where:
-
A is the absorbance (unitless)
-
ε (epsilon) is the molar absorptivity (L mol⁻¹ cm⁻¹)
-
b is the path length of the cuvette (typically 1 cm)
-
c is the concentration of the analyte (mol L⁻¹)
A calibration curve is constructed by plotting the absorbance at λmax against the concentration for the series of dilutions. The slope of this linear plot will be equal to the molar absorptivity (ε).[10][11]
Tabulated Results
The key findings should be summarized in clear and concise tables for easy comparison.
Table 1: UV-Vis Absorption Characteristics of 4-Chloro-2-(dimethylamino)phenol in Various Solvents
| Solvent | Dielectric Constant | λmax (nm) | Molar Absorptivity (ε) at λmax (L mol⁻¹ cm⁻¹) |
| Cyclohexane | 2.02 | [Experimental Data] | [Experimental Data] |
| Acetonitrile | 37.5 | [Experimental Data] | [Experimental Data] |
| Ethanol | 24.5 | [Experimental Data] | [Experimental Data] |
Table 2: Effect of pH on the UV-Vis Absorption of 4-Chloro-2-(dimethylamino)phenol
| pH | λmax (nm) | Molar Absorptivity (ε) at λmax (L mol⁻¹ cm⁻¹) | | :--- | :--- | :--- | :--- | | 6.0 | [Experimental Data] | [Experimental Data] | | 7.0 | [Experimental Data] | [Experimental Data] | | 8.0 | [Experimental Data] | [Experimental Data] | | 9.0 | [Experimental Data] | [Experimental Data] | | 10.0 | [Experimental Data] | [Experimental Data] |
Comparative Analysis with Alternative Chromogenic Substrates
A crucial aspect of this guide is to provide a framework for comparing the performance of 4-Chloro-2-(dimethylamino)phenol with other commonly used chromogenic substrates.[12][13] For instance, a comparison with p-Nitrophenyl Phosphate (PNPP) or o-Phenylenediamine (OPD) could be highly relevant depending on the intended enzymatic assay.
Table 3: Comparison of Chromogenic Substrates
| Chromogenic Substrate | Typical λmax (nm) | Typical Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Key Advantages | Key Disadvantages |
| 4-Chloro-2-(dimethylamino)phenol | [Experimental Data] | [Experimental Data] | [To be determined] | [To be determined] |
| p-Nitrophenyl Phosphate (PNPP) | 405 | 18,000 | Well-established, high sensitivity | Product is light sensitive |
| o-Phenylenediamine (OPD) | 492 | ~30,000 | High molar absorptivity | Product is a suspected mutagen |
Conclusion and Future Directions
This guide provides a comprehensive framework for the characterization of the UV-Vis absorption properties of 4-Chloro-2-(dimethylamino)phenol. By following the detailed experimental protocols and data analysis procedures outlined, researchers can obtain robust and reliable data. The comparative analysis with alternative substrates will enable an informed decision on its suitability for specific applications in drug development and diagnostics. Further studies could involve investigating its stability under various storage conditions and its performance in specific enzyme-based assays.
References
-
Determination of the Molar Absorptivity of a Light Absorbing Molecule - Virtual Labs. Available at: [Link]
-
Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. (2021). Available at: [Link]
-
Solvents and solvent effect in UV - Vis Spectroscopy. (2014). Available at: [Link]
-
Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. (2018). Available at: [Link]
-
EXPERIMENT 4: Ultraviolet-Visible Spectroscopy – Effect of Solvent on λmax. Lejan Team. Available at: [Link]
-
Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. Science Department. Available at: [Link]
-
Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. (2018). Available at: [Link]
-
(A) UV-vis spectra of different chromogenic substrates with/without... - ResearchGate. Available at: [Link]
-
UV Vis Absorption Experiment 1: Beer- Lambert Law and Identification of an Unknown Mixture. (2013). Available at: [Link]
-
(a) UV–Vis absorption spectra of different chromogenic substrates in... - ResearchGate. Available at: [Link]
-
MOLAR ABSORPTIVITY. Available at: [Link]
-
Accurate measurement of molar absorptivities. (1972). Available at: [Link]
-
4-Chloro-2-[(dimethylamino)methyl]phenol | C9H12ClNO | CID 308174 - PubChem. Available at: [Link]
-
UV-Visible Spectroscopy - MSU chemistry. Available at: [Link]
-
Phenol, 4-chloro- - NIST WebBook. Available at: [Link]
Sources
- 1. goldbio.com [goldbio.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 4. science.valenciacollege.edu [science.valenciacollege.edu]
- 5. lejan-team.com [lejan-team.com]
- 6. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob | PPTX [slideshare.net]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. Virtual Labs [mas-iiith.vlabs.ac.in]
- 10. sim4t.com [sim4t.com]
- 11. uregina.ca [uregina.ca]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Chloro-2-(dimethylamino)phenol
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are not merely procedural afterthoughts but are fundamental to ensuring the well-being of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Chloro-2-(dimethylamino)phenol, grounded in established safety principles and regulatory standards. Our aim is to empower you with the knowledge to manage this chemical waste with confidence and precision.
Understanding the Hazard Profile: A Cautious Approach
Based on available data for similar compounds, 4-Chloro-2-(dimethylamino)phenol is anticipated to exhibit the following hazards:
| Hazard Classification (Anticipated) | GHS Category (Anticipated) | Potential Effects |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1][2] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[1][2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][3] |
| Serious Eye Damage/Irritation | Category 2A/1 | Causes serious eye irritation or damage.[1][3] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[1] |
| Hazardous to the Aquatic Environment | Likely | Halogenated phenols are often toxic to aquatic life.[4] |
Given these potential hazards, it is imperative that 4-Chloro-2-(dimethylamino)phenol be managed as a regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of 4-Chloro-2-(dimethylamino)phenol from a laboratory setting.
Step 1: Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling the waste, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[2] Adorn the following minimum PPE:
-
Gloves: Nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[1]
-
Eye Protection: Chemical splash goggles are mandatory. For larger quantities, a face shield in addition to goggles is recommended.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.
-
Closed-toe Shoes: These are a standard requirement for any laboratory work.
Step 2: Waste Segregation and Containerization
Proper segregation is critical to prevent dangerous chemical reactions.
-
Designated Waste Container: Use a dedicated, leak-proof, and chemically compatible container for 4-Chloro-2-(dimethylamino)phenol waste. High-density polyethylene (HDPE) containers are a suitable choice.
-
Halogenated Waste Stream: This waste must be collected as part of your institution's halogenated organic waste stream.[6][7] Do not mix it with non-halogenated solvents, as this can significantly increase disposal costs and complexity.[7]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect pure compound, contaminated spatulas, weigh boats, and contaminated lab paper in a designated solid waste container.
-
Liquid Waste: Solutions containing 4-Chloro-2-(dimethylamino)phenol should be collected in a designated liquid waste container.
-
Contaminated Sharps: Any needles or other sharps contaminated with this chemical must be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Avoid Incompatibilities: Keep this waste stream separate from strong oxidizing agents, acids, and bases.
Step 3: Proper Labeling of Waste Containers
Accurate and thorough labeling is a regulatory requirement and essential for safety.
-
Hazardous Waste Label: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
Complete Information: The label must include:
-
The full chemical name: "4-Chloro-2-(dimethylamino)phenol"
-
The CAS Number: "30427-17-9"
-
An accurate estimation of the concentration and total volume.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
Your name, laboratory, and contact information.
-
Step 4: Storage of Hazardous Waste
Proper storage of the waste container while it is being filled is crucial.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within your laboratory. This area should be at or near the point of generation.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.
-
Keep Closed: The container must be kept tightly sealed at all times, except when you are actively adding waste.[7]
Step 5: Arranging for Disposal
Once the waste container is full (typically around 80% capacity to allow for expansion), or if you are generating a one-time waste stream, it is time to arrange for its disposal.
-
Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department to schedule a waste pickup.
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for waste pickup requests. This may involve an online form or a phone call.
The following diagram illustrates the decision-making process for the disposal of 4-Chloro-2-(dimethylamino)phenol.
Caption: Disposal workflow for 4-Chloro-2-(dimethylamino)phenol.
Spill Management: An Emergency Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Small Spills (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
If safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels on a large spill.
-
Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report the incident to your laboratory supervisor and EH&S.
-
-
Large Spills (requiring emergency response):
-
Evacuate the immediate area.
-
Alert others and activate your facility's emergency alarm.
-
If it is safe to do so without risk of exposure, close the doors to the affected area to contain any vapors.
-
Contact your institution's emergency response team and EH&S immediately.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
The Rationale Behind the Rigor: Environmental and Regulatory Context
Chlorinated phenols are recognized as environmental pollutants due to their toxicity and persistence.[8] Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have specific regulations for the management of hazardous wastes, including halogenated organic compounds.[9] Land disposal of wastes containing high concentrations of halogenated organic compounds is often restricted to encourage more protective treatment methods like incineration.[8] By following these disposal procedures, you are not only ensuring the safety of your workplace but also contributing to the responsible stewardship of our environment and maintaining your institution's regulatory compliance.
References
-
Chemspace. (n.d.). 4-chloro-2-(dimethylamino)phenol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chloro-2-[(dimethylamino)methyl]phenol. PubChem. Retrieved from [Link]
-
U.S. Department of Agriculture, Agricultural Research Service. (2016). Acceptable Drain Disposal Procedures. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme. (2016). Phenol, 4-chloro-3,5-dimethyl-: Human health tier II assessment. Retrieved from [Link]
-
Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
eCFR. (2000). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
European Chemicals Agency. (2023). Substance Information. Retrieved from [Link]
-
ResearchGate. (2015). How can I dispose phenol?. Retrieved from [Link]
-
University of North Texas at Dallas. (2025). Chemical Disposal Guidelines Department of Natural Sciences. Retrieved from [Link]
-
Saltworks Technologies. (2020). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Retrieved from [Link]
-
California Code of Regulations. (n.d.). Title 22, § 66268.32 - Waste Specific Prohibitions-California List Wastes. Retrieved from [Link]
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. fishersci.com [fishersci.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. Substance Information - ECHA [echa.europa.eu]
- 5. Acceptable Drain Disposal Procedures : USDA ARS [ars.usda.gov]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. Cal. Code Regs. Tit. 22, § 66268.32 - Waste Specific Prohibitions-California List Wastes | State Regulations | US Law | LII / Legal Information Institute [law.cornell.edu]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
Personal protective equipment for handling 4-Chloro-2-(dimethylamino)phenol
[label="
Finalizing Safety Diagrams
I'm now in the process of finishing the safety diagrams. The structure-toxicity diagrams are complete and accurately reflect the molecular structure's impact, with clear color-coded labels and concise captions. The spill response flowchart is also finished, and clearly illustrates each step.
Compiling Hazard Information
I've been consolidating data from various sources to solidify the hazard profile. I've pinpointed CAS and identity details, LogP value, and relevant toxicokinetics of chlorophenols. I'm also now compiling evidence on systemic and neurological impacts, linking them directly to the compound's structure.
Comprehensive Safety and Operational Guide: Handling 4-Chloro-2-(dimethylamino)phenol
As drug development and synthetic chemistry advance, researchers frequently encounter highly functionalized intermediates that present complex safety profiles. 4-Chloro-2-(dimethylamino)phenol (CAS: 30427-17-9) is a prime example [2.1]. Combining the corrosive nature of a phenol, the lipophilicity of a chlorinated aromatic, and the reactivity of a dialkylamine, this compound requires rigorous, mechanistically driven handling protocols.
This guide provides application scientists and laboratory managers with a self-validating, step-by-step operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this chemical.
Mechanistic Hazard Analysis: The "Why" Behind the Danger
To design an effective safety protocol, we must first understand the causality of the chemical's hazards. 4-Chloro-2-(dimethylamino)phenol operates through three synergistic mechanisms of toxicity:
-
Protein Denaturation (Phenolic -OH): Phenols are highly corrosive. Upon contact with biological tissues, the hydroxyl group rapidly denatures proteins, leading to deep tissue necrosis and severe chemical burns. Because phenols can act as local anesthetics, victims may not immediately feel the severity of the burn[1].
-
Rapid Dermal Penetration (Chloro Substituent): The addition of the chlorine atom increases the molecule's lipophilicity (LogP ~2.38)[2]. This allows the compound to rapidly breach the lipid bilayers of the stratum corneum, facilitating systemic absorption[3].
-
Systemic Toxicity (Dimethylamino Group): Once absorbed, aminophenol derivatives can interfere with cellular respiration and induce methemoglobinemia (oxidation of hemoglobin), severely impairing the blood's oxygen-carrying capacity[4].
Caption: Synergistic toxicity mechanisms of 4-Chloro-2-(dimethylamino)phenol functional groups.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for prolonged handling of chlorinated aminophenols. Phenolic compounds can rapidly degrade standard, thin nitrile gloves, causing breakthrough[4]. The following matrix outlines the required PPE based on mechanistic defense.
| Body Part | Required PPE | Mechanistic Justification & Validation |
| Hands | Double Gloving: Inner standard nitrile (4 mil); Outer Butyl Rubber or Neoprene (14+ mil). | Justification: Butyl rubber provides superior chemical resistance against phenolic degradation. Validation: Perform a visual and air-inflation check of outer gloves for pinholes prior to donning. |
| Eyes/Face | Indirect-vented chemical splash goggles + full face shield. | Justification: Prevents mucosal absorption of corrosive dust/aerosols. Safety glasses are strictly prohibited. |
| Body | Tychem® QC suit or heavy-duty chemical-resistant lab coat with a rubberized apron. | Justification: Prevents skin contact from accidental spills. Phenols penetrate standard cotton lab coats instantly. |
| Respiratory | NIOSH-approved half-mask respirator with P100/Organic Vapor (OV) combination cartridges. | Justification: Required if handling powder outside a certified fume hood to prevent inhalation of toxic particulates[4]. |
Operational Workflow: Step-by-Step Methodology
Every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.
Phase 1: Preparation & Environmental Control
-
Fume Hood Certification: Ensure the chemical fume hood is operational.
-
Validation: Check the digital airflow monitor. Face velocity must read between 80–120 feet per minute (fpm).
-
-
Clear the Workspace: Remove all incompatible materials, particularly strong oxidizers, acid chlorides, and acid anhydrides, which can react violently with the dimethylamino group.
-
Establish a Decontamination Station: Prepare a 5% sodium hydroxide (NaOH) or sodium carbonate solution in a wash bottle. Causality: Phenols are weakly acidic; alkaline solutions convert them into highly water-soluble phenolate salts, preventing volatilization and aiding immediate cleanup[5].
Phase 2: Handling & Transfer
-
Don PPE: Follow the matrix above.
-
Validation: Have a colleague perform a visual check of your PPE ensemble.
-
-
Static Elimination: 4-Chloro-2-(dimethylamino)phenol is typically a solid. Use an anti-static gun (Zerostat) on the weighing boat and spatula to prevent the aerosolization of toxic dust.
-
Weighing: Weigh the chemical inside the fume hood using a closed-system analytical balance if possible. If transferring to a reaction vessel, use a powder funnel to prevent neck contamination.
-
Solvent Addition: Dissolve the compound in the chosen organic solvent immediately to minimize the time it exists as an airborne-prone powder.
Phase 3: Post-Operation & Decontamination
-
Tool Decontamination: Submerge spatulas and reusable glassware in the prepared alkaline bath for 15 minutes before standard washing.
-
Doffing: Remove outer butyl gloves first, followed by the apron, face shield, and inner gloves. Wash hands immediately with copious amounts of soap and water[4].
Emergency Spill Response & Decontamination Strategy
In the event of a spill, immediate, structured action is required to prevent dermal exposure and inhalation.
Caption: Decision tree and operational workflow for 4-Chloro-2-(dimethylamino)phenol spill response.
Spill Execution Steps:
-
Isolate: Stop work, alert personnel, and secure the perimeter.
-
Contain: Cover the spilled solid with an inert, damp absorbent (e.g., vermiculite moistened with water) to suppress dust formation. Do not dry sweep.
-
Neutralize & Clean: Carefully scoop the absorbed mixture using non-sparking tools into a hazardous waste bucket. Wash the spill surface with an alkaline detergent to convert residual traces into soluble phenolate salts[5], then wipe with damp paper towels.
Waste Disposal Plan
Chlorinated phenols are highly toxic to aquatic life and exhibit significant environmental persistence[3]. They must never be flushed down the sink or disposed of in standard solid waste.
-
Solid Waste: All contaminated consumables (weighing boats, paper towels, inner gloves) must be placed in a clearly labeled, sealable hazardous waste container designated for "Toxic/Corrosive Organic Solids."
-
Liquid Waste: Aqueous and organic solutions containing 4-Chloro-2-(dimethylamino)phenol must be collected in compatible, clearly labeled carboys. Segregate from strong acids to prevent exothermic acid-base reactions with the dimethylamino group.
-
Final Disposal: Waste must be transferred to your institution's Environmental Health and Safety (EHS) department for high-temperature incineration at an EPA-approved facility.
References
-
Chemspace. "4-chloro-2-(dimethylamino)phenol - C8H10ClNO | CSSB00009877718". Chemspace. Available at:[Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Chlorophenols: Toxicokinetics". NCBI Bookshelf. Available at:[Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Chlorophenols: Health Effects". NCBI Bookshelf. Available at:[Link]
-
New Jersey Department of Health. "Aminophenols (mixed isomers) Hazard Summary". NJ.gov. Available at: [Link]
-
International Programme on Chemical Safety (IPCS). "Chlorophenols (EHC 93, 1989)". INCHEM. Available at: [Link]
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. 4-chloro-2-(dimethylamino)phenol - C8H10ClNO | CSSB00009877718 [chem-space.com]
- 3. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. nj.gov [nj.gov]
- 5. Chlorophenols (EHC 93, 1989) [inchem.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
